3-Cyclopropylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJYNYKTZLTHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476189 | |
| Record name | 3-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485402-64-0 | |
| Record name | 3-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Value of the Cyclopropyl Moiety
An In-Depth Technical Guide to 3-Cyclopropylaniline: Properties, Reactivity, and Applications for the Modern Researcher
In the landscape of modern medicinal chemistry and process development, the cyclopropyl group stands out as a "privileged" structural motif. Its introduction into a molecule is rarely an afterthought; it is a strategic decision aimed at solving complex pharmacological and metabolic challenges. The inherent ring strain of this three-membered carbocycle imparts unique electronic and conformational properties, offering a powerful tool to modulate potency, enhance metabolic stability, and fine-tune physicochemical parameters.[1][2] this compound, a deceptively simple molecule, serves as a critical gateway to this chemical space, providing a versatile platform for introducing the cyclopropylphenyl fragment into advanced molecular architectures. This guide offers a deep dive into the essential properties, reactivity, and handling of this compound, tailored for scientists and researchers who seek to leverage its full potential.
Molecular Identity and Core Physical Properties
At its core, this compound is an aromatic amine featuring a cyclopropyl substituent at the meta position of the aniline ring. This arrangement dictates its fundamental physical and chemical nature.
Caption: 2D Structure of this compound
A summary of its key physical and identifying properties is presented below. These values are critical for reaction planning, safety assessments, and analytical method development.
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 485402-64-0 | [3][4] |
| Molecular Formula | C₉H₁₁N | [3] |
| Molecular Weight | 133.19 g/mol | [3][5] |
| Appearance | Colorless to brown liquid | [4] |
| Boiling Point | Data not consistently available | [4] |
| Melting Point | Data not consistently available | [4] |
| Computed XLogP3 | 1.9 | [3] |
| InChI Key | LKJYNYKTZLTHJN-UHFFFAOYSA-N | [4][5] |
Spectroscopic Fingerprints for Compound Verification
Unambiguous identification of this compound is paramount. The following sections detail the expected spectroscopic signatures, providing a framework for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:
-
Aromatic Protons (4H): A complex multiplet pattern between ~6.5-7.2 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
Amine Protons (2H): A broad singlet, typically between 3.5-4.5 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[6]
-
Cyclopropyl Methine Proton (1H): A multiplet (tt - triplet of triplets) deshielded by the aromatic ring, expected around 1.7-1.9 ppm.
-
Cyclopropyl Methylene Protons (4H): Two distinct multiplets corresponding to the cis and trans protons on the cyclopropyl ring, typically found further upfield between ~0.5-1.0 ppm.
-
-
¹³C NMR: The carbon spectrum should display 7 distinct signals, accounting for the molecule's symmetry:
-
Aromatic Carbons: Six signals in the ~110-150 ppm region. The carbon attached to the nitrogen (C-N) will be the most deshielded.
-
Cyclopropyl Methine Carbon: One signal around 15-20 ppm.
-
Cyclopropyl Methylene Carbons: One signal for the two equivalent CH₂ groups, expected in the upfield region of ~5-10 ppm.
-
Infrared (IR) Spectroscopy
As a primary aniline, this compound exhibits highly characteristic N-H stretching vibrations.
-
N-H Stretch: A distinctive doublet (two sharp bands) in the 3350-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the primary amine. This feature clearly distinguishes it from secondary and tertiary amines.[6]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.
-
Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak at an m/z of 133.
-
Nitrogen Rule: The odd molecular weight (133) is consistent with the presence of a single nitrogen atom, a fundamental principle in mass spectrometry.[6]
Caption: Standard analytical workflow for compound verification.
The Duality of Reactivity: Nucleophilic Amine and Strained Ring
The chemical behavior of this compound is dominated by the interplay between its two key functional components: the nucleophilic amino group and the high-energy cyclopropyl ring.
Reactivity of the Amino Group
The aniline moiety undergoes a range of classical transformations essential for building molecular complexity:
-
N-Acylation/N-Alkylation: The lone pair on the nitrogen atom makes it a potent nucleophile, readily reacting with acyl chlorides, anhydrides, and alkyl halides.
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, a versatile intermediate for introducing a wide array of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.
-
Basicity: As an aniline derivative, it is a weak base. Its hydrochloride salt is readily formed upon treatment with HCl.[7]
The Cyclopropyl Ring: A Mechanistic Probe for Single-Electron Transfer (SET)
A fascinating and highly useful property of N-cyclopropylanilines is their behavior following single-electron oxidation. This reactivity has established them as powerful mechanistic probes in photochemistry and electrochemistry.[8]
-
Mechanism: Upon single-electron transfer (SET) from the nitrogen atom, a radical cation is formed. While for a typical aniline this process can be reversible, the high strain energy (~28 kcal/mol) of the adjacent cyclopropyl ring provides a thermodynamic driving force for a rapid, irreversible ring-opening. This forms a stable distonic radical cation, effectively trapping the oxidized state.
-
Application: This irreversible transformation allows researchers to accurately quantify oxidative events. In systems where reversible oxidation and back-electron transfer would complicate measurements (such as with standard anilines), cyclopropylanilines provide a clear, cumulative readout of the reaction, making them superior probes.[9]
Caption: SET-induced irreversible ring-opening of this compound.
Strategic Applications in Drug Discovery and Development
The cyclopropyl ring is not merely a spectator; it is an active participant in defining a drug's pharmacological profile. This compound is a key starting material for installing this high-value fragment.
| Advantage of Cyclopropyl Group | Mechanistic Rationale | Source |
| Enhanced Metabolic Stability | The C-H bonds on the cyclopropyl ring have a higher bond dissociation energy than typical sp³ C-H bonds, making them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. | [1] |
| Increased Potency | The rigid, defined conformation of the ring can lock a molecule into a bioactive conformation, improving binding affinity to the target protein. | [2] |
| Modulation of pKa | The unique electronics of the ring can influence the basicity of nearby functional groups, which can affect properties like cell permeability and avoidance of P-glycoprotein efflux. | [2] |
| Improved Physicochemical Properties | It can increase the fraction of sp³ carbons (a desirable trait in modern drug design) while maintaining a low molecular weight. | [1] |
Expert Insight—A Note on Bioactivation: While highly valuable, the cyclopropylamine moiety is not without potential liabilities. In certain contexts, CYP-mediated oxidation can lead to the formation of reactive intermediates.[1] A well-known example is the hepatotoxicity associated with the antibiotic trovafloxacin, which involves bioactivation of its cyclopropylamine group.[1] This underscores the importance of careful metabolite identification studies during the drug development process to ensure that the benefits of the cyclopropyl group are realized without introducing unforeseen safety risks.
Synthesis and Experimental Protocols
This compound is accessible through modern cross-coupling chemistry. The Buchwald-Hartwig amination is a robust and widely used method.[10][11]
Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 3-chloroaniline with cyclopropylboronic acid, a common route. An alternative involves coupling an aryl halide with cyclopropylamine.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like SPhos or XPhos (4 mol%), and a base such as K₃PO₄ (2.5 equivalents).
-
Reagent Addition: Add 3-chloroaniline (1.0 equivalent) and cyclopropylboronic acid (1.5 equivalents).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield pure this compound.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Verifying the purity of the final compound is essential.
-
System: An HPLC system equipped with a variable wavelength UV detector.[11]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typical.
-
Example Gradient: Start at 10% acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the aniline chromophore absorbs strongly, such as 240 nm.[11]
-
Analysis: The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. It is an irritant and potentially harmful if ingested or absorbed through the skin.[3]
| Hazard Statement | GHS Code | Source |
| Harmful if swallowed | H302 | [3] |
| Causes skin irritation | H315 | [3] |
| Causes serious eye irritation | H319 | [3] |
| May cause respiratory irritation | H335 | [3] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is far more than a simple chemical intermediate. It is a strategically important building block that provides access to the unique and beneficial properties of the cyclopropyl group, enabling solutions to long-standing challenges in drug design. Furthermore, its unique reactivity under oxidative conditions has made it an invaluable tool for mechanistic elucidation. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, empowers researchers to handle it safely and deploy it effectively in the synthesis of next-generation therapeutics and advanced chemical probes.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Cyclopropylaniline (CAS No. 485402-64-0)
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopropylaniline, a versatile building block in modern organic synthesis and medicinal chemistry. The unique electronic and steric properties imparted by the cyclopropyl moiety render this compound a valuable scaffold for the development of novel therapeutics and a fascinating subject for mechanistic studies. This document delves into its physicochemical properties, synthesis, spectroscopic characterization, key reactivity patterns—particularly its behavior under single-electron transfer (SET) conditions—and essential safety protocols. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction and Strategic Importance
This compound (CAS: 485402-64-0) is an aromatic amine distinguished by the presence of a cyclopropyl ring at the meta-position of the aniline core. The cyclopropyl group is far more than a simple alkyl substituent; its strained three-membered ring possesses significant π-character, allowing it to engage in electronic conjugation and act as a bioisostere for phenyl rings or vinyl groups.[1] In the context of drug design, the incorporation of a cyclopropyl fragment can significantly enhance a molecule's metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, it can improve potency, modulate pKa, and confer conformational rigidity, all of which are critical parameters in optimizing drug candidates.[1]
The unique reactivity of the N-cyclopropylaniline motif, particularly its propensity to undergo irreversible ring-opening upon single-electron oxidation, has established it as a powerful tool for both mechanistic probes and complex molecule synthesis.[3][4][5] This guide will explore these facets in detail, providing a robust technical foundation for its application.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
Physical and Chemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 485402-64-0 | [6][7][8][9] |
| Molecular Formula | C₉H₁₁N | [6][7][8] |
| Molecular Weight | 133.19 g/mol | [6][8][9] |
| IUPAC Name | This compound | [8] |
| Boiling Point | 255.9 ± 19.0 °C (Predicted) | [7] |
| Flash Point | 108.5 ± 9.3 °C | [7] |
| MDL Number | MFCD06802404 | [6][9][10] |
GHS Hazard and Safety Information
This compound is classified as a hazardous substance. All handling should be performed by trained personnel within a chemical fume hood while wearing appropriate personal protective equipment (PPE).
| GHS Hazard Statement | Code | Classification | Source |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [8] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | [8] |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2A) | [8] |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | [8] |
Handling Protocol:
-
Engineering Controls: Use only under a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.
-
Handling Precautions: Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. It is reported to be air-sensitive; consider handling under an inert atmosphere (e.g., Nitrogen or Argon).[11]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and explosion-proof equipment. Ground all metal parts of equipment to prevent static electricity discharge.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Incompatible materials include strong oxidizing agents, acids, and acid chlorides.[11]
Synthesis of this compound
The synthesis of N-arylcyclopropylamines is commonly achieved via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a robust and widely adopted method for this transformation, offering high yields and broad functional group tolerance.[12]
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of 3-bromoaniline with cyclopropylamine. The choice of a palladium precatalyst, a specialized phosphine ligand (like BINAP), and a strong, non-nucleophilic base is critical. The ligand facilitates the reductive elimination step, which is key to forming the C-N bond, while the base is required to deprotonate the amine and regenerate the active catalyst.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 485402-64-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 485402-64-0 | 3730-1-76 | MDL MFCD06802404 | this compound | SynQuest Laboratories [synquestlabs.com]
- 10. americanelements.com [americanelements.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Molecular structure and IUPAC name of 3-Cyclopropylaniline
Section 1: Core Molecular Attributes
IUPAC Nomenclature and Structural Formula
The unequivocally correct International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-cyclopropylaniline .[1][2] This name systematically describes a benzene ring substituted with a cyclopropyl group and an amino group at positions 1 and 3, respectively.
The molecular formula for this compound is C₉H₁₁N.[2] Its structure is visualized in the diagram below.
References
An In-Depth Technical Guide to the Spectral Analysis of 3-Cyclopropylaniline
An Introduction to the Spectroscopic Characterization of a Key Synthetic Intermediate
As a Senior Application Scientist, the comprehensive characterization of novel or specialized chemical entities is a cornerstone of robust research and development. This guide provides an in-depth look at the analytical techniques used to elucidate and confirm the structure of 3-cyclopropylaniline, a valuable building block in medicinal chemistry and materials science. The inherent functionalities of this molecule—a primary aromatic amine, a substituted benzene ring, and a strained cyclopropyl group—give rise to a unique and informative spectroscopic signature.
This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. We will explore not just the data itself, but the causal relationships between the molecular structure and the spectral output, providing a framework for researchers to approach the characterization of similar aniline derivatives.
The Analytical Workflow: A Multi-Technique Approach
The unambiguous structural confirmation of a molecule like this compound necessitates a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The typical workflow for characterization is a self-validating system where the results from each analysis corroborate the others.
The 3-Cyclopropylaniline Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles. Within this dynamic environment, certain structural motifs emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to a diverse range of biological targets. The 3-cyclopropylaniline moiety has increasingly garnered attention as such a scaffold, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability. This technical guide provides a comprehensive exploration of the biological activities of this compound derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas. Drawing upon field-proven insights, this document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics.
The Cyclopropyl Group: A Game-Changer in Medicinal Chemistry
The incorporation of a cyclopropyl ring into drug candidates has become a powerful strategy to address common challenges in drug discovery, such as metabolic instability and off-target effects. The strained three-membered ring imparts several advantageous properties:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to an increased half-life and improved oral bioavailability of drug candidates.
-
Improved Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, which in turn affects its solubility, permeability, and potential for P-glycoprotein efflux.
Synthesis of this compound Derivatives: The Buchwald-Hartwig Amination
A cornerstone of accessing a diverse range of this compound derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This versatile and high-yielding method allows for the efficient formation of the crucial C-N bond between an aryl halide (or triflate) and cyclopropylamine.
Experimental Protocol: Synthesis of N-(3-chlorophenyl)cyclopropanamine
This protocol describes a representative Buchwald-Hartwig amination for the synthesis of a substituted this compound derivative.
Materials:
-
1-bromo-3-chlorobenzene
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Silica gel
-
Schlenk tube
-
Magnetic stir bar
-
Glovebox (optional, for handling air-sensitive reagents)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.004 mmol) and BrettPhos (e.g., 0.012 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
In a glovebox, add 1-bromo-3-chlorobenzene (e.g., 0.38 mmol), cyclopropylamine (e.g., 0.46 mmol), and potassium tert-butoxide (e.g., 0.57 mmol).
-
Add anhydrous toluene (e.g., 2 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 80 °C with stirring for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short pad of silica gel to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-chlorophenyl)cyclopropanamine.
Figure 1: General workflow for the synthesis of this compound derivatives via Buchwald-Hartwig amination.
Diverse Biological Activities of this compound Derivatives
The this compound scaffold has demonstrated remarkable versatility, with derivatives exhibiting a wide spectrum of biological activities. This section will explore some of the most promising therapeutic applications, supported by available data.
Enzyme Inhibition
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for anticancer drug development. Several potent and selective LSD1 inhibitors incorporating a cyclopropylamine moiety have been developed. These inhibitors often act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor of LSD1.[1][2]
Mechanism of Action:
The cyclopropylamine moiety of these inhibitors mimics the endogenous substrate of LSD1. Following oxidation by the FAD cofactor, the cyclopropyl ring undergoes opening, generating a reactive intermediate that covalently modifies the FAD, leading to irreversible inhibition of the enzyme.[1]
Figure 2: Mechanism of irreversible inhibition of LSD1 by cyclopropylamine-based inhibitors.
Table 1: Biological Activity of Representative Cyclopropylamine-Based LSD1 Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound 34 | LSD1 | <4 | Kasumi-1 (AML) | [2] |
| S2116 | LSD1 | Sub-micromolar | - | |
| S2157 | LSD1 | Sub-micromolar | - |
While extensive research has focused on aniline derivatives as kinase inhibitors, the specific exploration of this compound as a core scaffold is an emerging area. However, the known benefits of the cyclopropyl group in enhancing potency and selectivity suggest its significant potential in this domain. A notable example is the development of novel inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), a serine/threonine kinase implicated in fibrosis and cancer.
Table 2: Biological Activity of a Cyclopropyl-Containing ALK5 Inhibitor
| Compound | Target | IC₅₀ (nM) | In Vivo Activity | Reference |
| Compound 12r | ALK5 | Potent | Oral bioavailability of 57.6% | [3] |
G Protein-Coupled Receptor (GPCR) Modulation
The dopamine D3 receptor, a member of the D2-like family of GPCRs, is predominantly expressed in the limbic regions of the brain and is implicated in motivation, cognition, and emotion. Dysregulation of D3 receptor signaling is associated with several neuropsychiatric disorders, including schizophrenia and substance use disorder. The development of selective D3 receptor antagonists is a key therapeutic strategy. Derivatives of tranylcypromine, which features a phenylcyclopropylamine scaffold, have been shown to be potent and selective D3 receptor antagonists.[4]
Signaling Pathway:
Dopamine D3 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] Antagonists block the binding of dopamine to the receptor, thereby preventing this downstream signaling cascade.
Figure 3: Simplified signaling pathway of the dopamine D3 receptor and the mechanism of antagonism.
Table 3: Binding Affinities of Tranylcypromine-Based Dopamine D3 Receptor Antagonists
| Compound | Target | Kᵢ (nM) | Selectivity (vs. D2 Receptor) | Reference |
| (1R,2S)-11 | Human D3 | 2.8 | 223-fold | [4] |
Anticancer Activity
Beyond specific enzyme inhibition, derivatives incorporating the cyclopropylaniline motif have demonstrated broader anticancer activities. For instance, spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising cytotoxicity against various human cancer cell lines.[6] The mechanisms underlying these effects are often multifactorial and can include the induction of apoptosis and cell cycle arrest.
Table 4: Anticancer Activity of a Spiro-cyclopropane Derivative
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 6b | DU-145 (Prostate) | <20 | G0/G1 cell cycle arrest, Caspase-3 dependent apoptosis | [6] |
| 6u | DU-145 (Prostate) | <20 | G0/G1 cell cycle arrest, Caspase-3 dependent apoptosis | [6] |
Pharmacokinetics and Metabolism
A key driver for the inclusion of the cyclopropyl group in drug design is its positive impact on pharmacokinetic properties. The inherent resistance to oxidative metabolism can lead to a more predictable and favorable metabolic profile. However, it is crucial to note that the metabolism of cyclopropylamines can sometimes lead to the formation of reactive intermediates through ring-opening mechanisms.[7] Therefore, a thorough evaluation of the metabolic fate of any new this compound derivative is essential during preclinical development.
Future Directions and Conclusion
The this compound scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent and selective modulators of challenging biological targets, including enzymes and GPCRs. The successful examples in LSD1 inhibition and dopamine D3 receptor antagonism highlight the immense potential of this privileged motif.
Future research in this area will likely focus on:
-
Expansion to New Target Classes: Systematically exploring the utility of the this compound scaffold against other enzyme families (e.g., other kinases, proteases) and GPCRs.
-
Structure-Based Drug Design: Leveraging the growing number of protein crystal structures to rationally design next-generation this compound derivatives with enhanced potency and selectivity.
-
Elucidation of Anticancer Mechanisms: In-depth investigation of the signaling pathways and molecular mechanisms underlying the anticancer effects of these compounds.
-
Optimization of ADME Properties: Fine-tuning the pharmacokinetic and metabolic profiles of lead compounds to ensure their suitability for clinical development.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Research Advances on Anti-Cancer Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Cyclopropylaniline in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the relentless pursuit of novel therapeutics with optimized efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored chemical motifs. This technical guide delves into the strategic application of the 3-cyclopropylaniline scaffold, a building block that synergistically combines the advantageous properties of the cyclopropyl ring and the versatile aniline core. While not yet a ubiquitous pharmacophore in blockbuster drugs, its unique stereoelectronic features present a compelling case for its expanded use in drug discovery programs. This document provides an in-depth analysis of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, supported by field-proven insights and detailed experimental considerations for its integration into drug design workflows.
The Cyclopropyl Group: A Game-Changer in Drug Design
The cyclopropyl ring, far from being a mere saturated carbocycle, is a powerful tool in the medicinal chemist's arsenal. Its inherent ring strain (approximately 27.5 kcal/mol) bestows upon it unique electronic and steric properties that can be leveraged to overcome common drug development hurdles.[1]
Key Advantages of the Cyclopropyl Moiety:
-
Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can significantly enhance a drug's half-life and reduce the formation of potentially toxic metabolites.
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a flexible molecule into its bioactive conformation, thereby increasing its binding affinity for the target protein and enhancing potency.[2]
-
Improved Physicochemical Properties: The cyclopropyl group can serve as a bioisosteric replacement for other functionalities like gem-dimethyl or vinyl groups, allowing for the fine-tuning of a compound's lipophilicity, solubility, and pKa.[2]
-
Reduced Off-Target Effects: By enforcing a specific conformation and improving metabolic stability, the cyclopropyl moiety can contribute to a more selective interaction with the intended biological target, minimizing off-target effects.[2]
This compound: A Privileged Scaffold
The strategic placement of a cyclopropyl group at the meta-position of an aniline ring creates a versatile building block with a unique set of properties. The aniline core provides a readily functionalizable handle for the introduction of diverse chemical functionalities, while the 3-cyclopropyl substituent imparts the aforementioned benefits.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3]
Experimental Protocol: Buchwald-Hartwig Amination for N-Cyclopropylanilines [3]
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.004 mmol), BrettPhos (0.012 mmol), the corresponding bromobenzene derivative (e.g., 3-bromocyclopropylbenzene), and a magnetic stir bar. The tube is then sealed, removed from the glovebox, and connected to a Schlenk line.
-
Reagent Addition: Under an inert atmosphere, cyclopropylamine and a suitable solvent (e.g., toluene) are added. Finally, a solution of a strong base, such as potassium tert-butoxide (t-BuOK), is added.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a designated period (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-cyclopropylaniline.
Caption: Workflow for the synthesis of this compound.
Potential Applications in Medicinal Chemistry
The this compound scaffold holds significant promise across various therapeutic areas, primarily due to its potential to serve as a key building block in the design of kinase inhibitors and central nervous system (CNS) agents.
Kinase Inhibitors
The aniline moiety is a common feature in many approved kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. The introduction of a 3-cyclopropyl group can offer several advantages in this context:
-
Enhanced Selectivity: The conformational constraint imposed by the cyclopropyl group can lead to a more precise fit in the target kinase's active site, potentially improving selectivity over other kinases and reducing off-target effects.
-
Improved Pharmacokinetics: The metabolic stability of the cyclopropyl group can prevent CYP-mediated degradation of the aniline ring, a common metabolic pathway for many kinase inhibitors. This can lead to improved oral bioavailability and a longer duration of action.
-
Novel Intellectual Property: The use of the this compound scaffold can provide a route to novel chemical matter, offering a competitive advantage in a crowded intellectual property landscape.
Caption: Role of this compound in kinase inhibitor design.
Central Nervous System (CNS) Drug Discovery
The development of CNS drugs is particularly challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). The physicochemical properties of this compound make it an attractive starting point for the design of CNS-active compounds.
-
Modulation of Lipophilicity: The cyclopropyl group can increase the lipophilicity of a molecule, a key factor for passive diffusion across the BBB. The meta-position of the cyclopropyl group can fine-tune the overall lipophilicity and polarity of the molecule.
-
Metabolic Stability in the Brain: The enhanced metabolic stability of the cyclopropyl group is also advantageous within the CNS, where metabolic enzymes can inactivate drugs.
Structure-Activity Relationship (SAR) Considerations
While comprehensive SAR studies specifically focused on this compound are not widely published, general principles of medicinal chemistry can guide its application. When incorporating this scaffold, it is crucial to systematically explore the impact of substitutions on the aniline nitrogen and other positions of the aromatic ring.
| Substitution Position | Potential Impact |
| Aniline Nitrogen (N-H) | Acylation, sulfonylation, or alkylation can modulate potency, selectivity, and physicochemical properties. |
| Ortho- to Amino Group | Introduction of small groups can influence the pKa of the aniline and its hydrogen bonding capacity. |
| Para- to Amino Group | Substitution at this position can be used to extend the molecule into other pockets of the target protein. |
Metabolism and Safety Profile
A critical consideration when using cyclopropylamines is the potential for metabolic activation. While the cyclopropyl group is generally resistant to oxidation, N-dealkylation or oxidation of the aniline ring can occur. Furthermore, in some cases, CYP-mediated oxidation of the cyclopropylamine moiety can lead to ring-opening and the formation of reactive intermediates.[2] Therefore, early in vitro metabolic studies with liver microsomes or hepatocytes are essential to assess the metabolic fate and potential for bioactivation of any new compound containing the this compound scaffold.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: The test compound is incubated with liver microsomes (human, rat, etc.) in the presence of NADPH, a cofactor required for CYP enzyme activity.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, providing an early indication of its metabolic stability.
Conclusion and Future Perspectives
This compound represents a promising, yet relatively untapped, building block for medicinal chemistry. Its unique combination of a functionalizable aniline core and a metabolism-enhancing, conformationally-restricting cyclopropyl group offers a compelling starting point for the design of novel therapeutics, particularly in the areas of oncology and neuroscience. While the absence of high-profile clinical candidates featuring this specific scaffold may suggest challenges in its application, it more likely reflects an opportunity for innovation. As medicinal chemists continue to explore novel chemical space, the strategic deployment of this compound is poised to unlock new avenues for the development of safer and more effective medicines. Further research into its specific metabolic pathways and the systematic exploration of its SAR in various target classes will be crucial to fully realize the potential of this versatile scaffold.
References
3-Cyclopropylaniline: A Technical Guide to a Versatile Building Block in Modern Organic Synthesis
This guide provides an in-depth exploration of 3-cyclopropylaniline, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple reaction schemes to delve into the mechanistic rationale and practical considerations that make this molecule a valuable tool in the synthesis of complex organic compounds, particularly in the pharmaceutical industry. The unique combination of a nucleophilic aniline and a strained cyclopropyl ring offers a rich landscape for chemical transformations.
Core Attributes of this compound
This compound is a substituted aniline featuring a cyclopropyl group at the meta position. This structural arrangement confers a unique set of physical and chemical properties that are highly advantageous in synthetic applications. The cyclopropyl moiety, a well-regarded "bioisostere" for phenyl groups or gem-dimethyl groups, can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a parent molecule.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [3] |
| Molecular Weight | 133.19 g/mol | [3] |
| CAS Number | 485402-64-0 | [3][4] |
| Appearance | Colorless to brown liquid | [4] |
| IUPAC Name | This compound | [3] |
The presence of the amine group provides a reactive handle for a multitude of transformations, while the aromatic ring can be further functionalized, making this compound a versatile scaffold for library synthesis and lead optimization.
The Synthetic Versatility of this compound
The reactivity of this compound can be strategically directed towards three main domains: reactions involving the amino group, functionalization of the aromatic ring, and unique transformations leveraging the cyclopropyl moiety.
The primary amine of this compound is a potent nucleophile, making it an ideal partner for reactions that form carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis.[5][6]
-
Amide Bond Formation: The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[7] this compound readily reacts with carboxylic acids, acyl chlorides, or activated esters to form the corresponding amides. The choice of coupling reagent is critical, especially when dealing with sterically hindered substrates or those prone to epimerization.[8] Reagents like T3P® (n-propanephosphonic acid anhydride) in combination with a mild base such as pyridine offer a robust and scalable method that minimizes side reactions and preserves stereochemical integrity.[8]
-
Buchwald-Hartwig Amination: Beyond simple acylation, the amine can participate in more complex palladium-catalyzed cross-coupling reactions. In the Buchwald-Hartwig amination, this compound can serve as the amine partner, coupling with a variety of aryl or heteroaryl halides and pseudohalides.[9] This reaction is exceptionally powerful for creating diarylamine structures, which are prevalent in many biologically active compounds. The choice of palladium catalyst and, crucially, the phosphine ligand is key to achieving high yields and broad substrate scope.[6][10] Bulky, electron-rich ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]
While the amino group offers a primary vector for modification, the aromatic ring provides a platform for building further complexity. A common strategy involves first halogenating the ring, followed by a cross-coupling reaction.
-
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming carbon-carbon bonds.[11][12] To utilize this compound in this context, it is typically first converted to an electrophilic partner, such as 3-bromo- or 3-iodo-cyclopropylaniline. This intermediate can then be coupled with a wide range of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base.[13][14] This powerful reaction allows for the introduction of diverse aryl, heteroaryl, or alkyl groups onto the aniline scaffold.
The workflow below illustrates the logical steps for employing this compound in a Suzuki-Miyaura coupling strategy.
Caption: Workflow for C-C bond formation via Suzuki-Miyaura coupling.
The strained three-membered ring of the cyclopropyl group is not merely a passive bioisostere; it can participate in unique chemical transformations, particularly under photocatalytic conditions.
-
Visible-Light Mediated [3+2] Annulation: N-cyclopropylanilines can undergo a [3+2] annulation reaction with alkenes or alkynes when subjected to visible light photocatalysis.[15] The reaction is initiated by a single-electron transfer (SET) from the electron-rich aniline to an excited photocatalyst.[16] This generates a nitrogen radical cation. The key to this reaction's utility is the subsequent, spontaneous, and irreversible opening of the high-strain cyclopropyl ring. This ring-opening is energetically favorable (releasing ~28 kcal/mol of strain energy) and forms a distonic radical cation, which then engages with the coupling partner to form a five-membered carbocycle.[10][16] This advanced method allows for the rapid construction of complex, amine-substituted carbocycles from simple starting materials.[15]
Field-Proven Experimental Protocols
The following protocols are presented to provide actionable, step-by-step methodologies for key transformations involving cyclopropylanilines.
This protocol is adapted from a procedure used to synthesize substituted N-cyclopropylanilines and demonstrates the palladium-catalyzed coupling of an aryl bromide with cyclopropylamine.[10][16]
Rationale: The Buchwald-Hartwig amination is the method of choice for this transformation due to its high functional group tolerance and efficiency compared to classical methods.[5] The use of a specialized phosphine ligand (BrettPhos) and a strong, non-nucleophilic base (t-BuOK) is critical for achieving high yields by promoting the reductive elimination step and preventing side reactions.[16]
Step-by-Step Methodology:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.9 mg, 0.004 mmol) and BrettPhos (6.4 mg, 0.012 mmol).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). This step is crucial to prevent oxidation of the Pd(0) catalyst.
-
In a glovebox, transfer the sealed tube. Add 1-bromo-3-chlorobenzene (73.1 mg, 0.38 mmol), cyclopropylamine (26.2 mg, 0.459 mmol), potassium tert-butoxide (t-BuOK, 64.3 mg, 0.573 mmol), and toluene (2 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for approximately 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of silica gel to remove palladium residues and inorganic salts.
-
Concentrate the filtrate in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.
Table 2: Reagent Quantities for Protocol 1
| Reagent | Molar Eq. | Quantity |
| 1-Bromo-3-chlorobenzene | 1.0 | 73.1 mg |
| Cyclopropylamine | 1.2 | 26.2 mg |
| Potassium tert-butoxide | 1.5 | 64.3 mg |
| Pd(OAc)₂ | 0.01 | 0.9 mg |
| BrettPhos | 0.03 | 6.4 mg |
| Toluene | - | 2 mL |
This protocol provides a general and robust method for coupling this compound with a generic carboxylic acid (R-COOH) using T3P® as the activating agent.
Rationale: Standard coupling reagents like carbodiimides can sometimes lead to racemization of sensitive substrates or fail with electron-deficient amines.[8][17] T3P® offers a practical alternative, as it efficiently activates the carboxylic acid and produces water-soluble byproducts, simplifying purification. Pyridine acts as a mild base to neutralize the generated acid and can further suppress epimerization.[8]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 equiv.) in a suitable aprotic solvent (e.g., ethyl acetate or acetonitrile, 5 mL).
-
Add pyridine (2.0 mmol, 2.0 equiv.) to the solution and stir at room temperature.
-
Slowly add a 50% solution of T3P® in ethyl acetate (1.5 mmol, 1.5 equiv.) to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding aqueous HCl (1 M).
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Caption: Experimental workflow for amide bond formation using T3P®.
Conclusion
This compound is more than a simple amine; it is a multifaceted building block that offers synthetic chemists a reliable and versatile platform for innovation. Its robust reactivity in fundamental transformations like amide coupling and Buchwald-Hartwig amination, combined with the potential for C-C bond formation via Suzuki-Miyaura coupling, provides a direct route to a wide array of complex molecules. Furthermore, the unique photocatalytic reactivity of the N-cyclopropyl moiety opens doors to novel molecular scaffolds that would be challenging to access through traditional methods. Understanding the principles behind its reactivity allows researchers to strategically leverage its properties, accelerating the discovery and development of new chemical entities.
References
- 1. longdom.org [longdom.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Safety and hazards of 3-Cyclopropylaniline
An In-depth Technical Guide to the Safety and Hazards of 3-Cyclopropylaniline
Foreword
In the dynamic field of drug discovery and chemical synthesis, the introduction of novel building blocks like this compound offers exciting possibilities for creating new molecular architectures. The cyclopropyl moiety, in particular, is a valuable "bioisostere" for phenyl rings and other functional groups, often improving metabolic stability and binding affinity. However, with novel utility comes the responsibility of a thorough safety evaluation. This guide provides an in-depth technical overview of the hazards associated with this compound, designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of safety data sheet (SDS) information, offering a mechanistic understanding of the potential risks and providing a framework for establishing self-validating safety protocols in your laboratory.
Core Hazard Profile & Physicochemical Properties
A foundational understanding of a chemical's identity and intrinsic properties is the first step in any robust safety assessment. This information dictates its behavior under laboratory conditions and informs all subsequent handling, storage, and emergency procedures.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 485402-64-0 | [1][2] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1][3] |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids |
The classification as a combustible solid indicates that while it is not a flammable liquid, it can burn, likely requiring an ignition source. Its solid form at standard temperature and pressure reduces the risk of vapor inhalation compared to a liquid, but creates risks associated with dust generation during handling.
Globally Harmonized System (GHS) Hazard Classification
The GHS provides a standardized language for communicating chemical hazards. This compound is classified with the following warnings, which form the basis of our risk assessment.[1][4]
| Hazard Statement | GHS Code | Class | Signal Word |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Cat. 4) | Warning |
| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Cat. 4) | Warning |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Cat. 2) | Warning |
| Causes serious eye irritation | H319 | Serious Eye Damage/Irritation (Cat. 2A) | Warning |
| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Cat. 4) | Warning |
Toxicological Assessment: A Mechanistic Viewpoint
While specific toxicological studies on this compound are limited, its core structure as an aniline derivative provides a strong basis for predicting its primary toxicological endpoint: methemoglobinemia . This condition is a hallmark of aniline toxicity.
The Causality Behind the Hazard: Upon absorption (through skin, inhalation, or ingestion), the aniline moiety is metabolized in the liver. This process generates reactive metabolites, such as N-hydroxylamine, which are potent oxidizing agents. These metabolites enter the bloodstream and directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This oxidized form, known as methemoglobin, is incapable of binding and transporting oxygen, leading to a state of functional anemia and hypoxia.
Caption: The metabolic pathway from this compound exposure to tissue hypoxia.
Risk Assessment and Exposure Control
Effective safety management hinges on a hierarchy of controls that prioritizes engineering solutions over personal protective equipment (PPE). This is a self-validating system: if engineering controls fail, administrative rules provide a backup, and PPE offers the final barrier.
Caption: The Hierarchy of Controls for mitigating chemical exposure.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of this compound powder must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Ventilated Enclosures: For larger scale operations, a ventilated balance enclosure or powder containment hood provides superior protection during weighing procedures.
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Training: All personnel must be trained on the specific hazards of anilines, the symptoms of methemoglobinemia, and the emergency procedures outlined in the SOP.
Personal Protective Equipment (PPE)
The last line of defense, PPE, must be selected carefully based on the identified hazards.
| Protection Type | Specification | Rationale |
| Hand | Nitrile gloves (minimum 4 mil thickness). Consider double-gloving. | Prevents dermal absorption (a primary exposure route).[1][4] |
| Eye | ANSI Z87.1-compliant safety goggles. | Protects against dust particles and potential splashes.[1][4] |
| Body | Flame-resistant lab coat with tight-fitting cuffs. | Protects skin from contamination by dust. |
| Respiratory | Not required if handled exclusively in a fume hood. For spill cleanup outside a hood, an N95 respirator may be necessary. | Prevents inhalation of airborne powder. |
Experimental Protocols: A Self-Validating Workflow
The following protocol for preparing a stock solution is designed to minimize exposure at each step.
Protocol: Weighing and Dissolving this compound
-
Preparation (Pre-Operational Check):
-
Verify the chemical fume hood has a valid certification sticker and the airflow monitor indicates normal operation.
-
Don all required PPE: lab coat, safety goggles, and double nitrile gloves.
-
Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any minor spills.
-
Assemble all necessary equipment (spatula, weigh boat, beaker with stir bar, wash bottle with solvent, labeled waste container) inside the hood.
-
-
Weighing (Exposure Minimization):
-
Retrieve the this compound container from storage. Before opening, gently tap the container to settle the powder.
-
Slowly open the container inside the fume hood, avoiding any action that could create airborne dust.
-
Using a clean spatula, carefully transfer the approximate amount of solid to the weigh boat on a tared balance. Causality Note: Slow, deliberate movements are critical to prevent aerosolization of the powder.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution (Containment):
-
Carefully add the weighed solid to the beaker containing the desired solvent and a stir bar.
-
Use a small amount of solvent to rinse the weigh boat and spatula, transferring the rinse into the beaker to ensure a quantitative transfer.
-
Place the beaker on a stir plate within the fume hood and begin stirring until fully dissolved.
-
-
Cleanup and Disposal (Post-Operational Check):
-
Dispose of the used weigh boat, absorbent pad, and outer gloves in the designated solid hazardous waste container located within the fume hood.
-
Wipe down the spatula and any affected surfaces with a solvent-dampened towel, disposing of the towel in the solid waste container.
-
Wash hands thoroughly after removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
| Exposure Route | First Aid Response |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[6] |
Small Spill Cleanup (<1 g)
-
Alert personnel in the immediate area.
-
Ensure the spill is contained within a chemical fume hood.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbent mixture into a labeled hazardous waste container.
-
Decontaminate the area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.
References
- 1. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
A Technical Guide to the Fundamental Reactivity of the Cyclopropylamine Moiety for Drug Development Professionals
Introduction: A Duality of Stability and Reactivity
The cyclopropylamine moiety, a compact three-membered carbocycle fused to an amino group, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its prevalence in blockbuster drugs and late-stage clinical candidates stems from a fascinating chemical duality.[3] On one hand, the cyclopropane ring imparts conformational rigidity and can enhance metabolic stability, desirable traits for optimizing drug-like properties.[2][4][5] On the other, the inherent ring strain and unique electronic structure of this moiety unlock a suite of powerful chemical transformations, making it a versatile synthetic intermediate.[6][7][8]
This guide offers an in-depth exploration of the fundamental reactivity of cyclopropylamine, designed for researchers, scientists, and drug development professionals. We will move beyond simple reaction schemes to dissect the underlying physicochemical principles—ring strain and electronic architecture—that govern its behavior. By understanding why cyclopropylamine reacts as it does, from standard N-functionalization to complex ring-opening and rearrangement pathways, developers can better harness its advantages and mitigate its potential liabilities, such as mechanism-based toxicity.
Chapter 1: The Physicochemical Foundation of Reactivity
The unique chemical behavior of cyclopropylamine is not rooted in the amine or the cyclopropane alone, but in the synergistic interplay between the two. This chapter lays the groundwork by examining the core physical properties that dictate its reactivity.
Ring Strain: A Reservoir of Potential Energy
The defining feature of the cyclopropane ring is its immense strain. The internal C-C-C bond angles are compressed to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon.[6] This angle strain, combined with torsional strain from eclipsing C-H bonds, imbues the molecule with significant potential energy.[9][10]
This stored energy substantially weakens the C-C bonds relative to their acyclic counterparts, making them susceptible to cleavage under conditions that would leave other alkanes inert.[10] This inherent drive to release strain is the primary motivator for the ring-opening reactions that characterize cyclopropylamine chemistry.
| Cycloalkane | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 - 28 [10] |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0[10] |
Table 1. Comparison of ring strain energies in common cycloalkanes. The exceptionally high strain energy of cyclopropane underscores its unique reactivity.
Electronic Structure: The Walsh Orbital Model
The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization. The Walsh orbital model provides a more accurate picture, proposing that the carbon atoms use sp² orbitals to form bonds with hydrogen and other ring carbons, leaving a p-orbital directed towards the center of the ring. These p-orbitals combine to form a set of molecular orbitals.
The key takeaway for reactivity is that the highest occupied molecular orbitals (HOMOs) of the cyclopropane C-C bonds possess significant π-character.[4] This allows the cyclopropyl group to participate in conjugation and donate electron density to adjacent electron-deficient centers, such as carbocations or π-acceptor groups, stabilizing them and facilitating reactions.[11]
Caption: Walsh orbital model of cyclopropane.
Chapter 2: Canonical Reactions of the Amine Functionality
While ring strain dominates much of its unique chemistry, the amino group on cyclopropylamine retains its fundamental character as a primary, nucleophilic amine.[6] It readily participates in a host of classical transformations expected of such a functional group.
-
N-Alkylation and N-Arylation: The nitrogen atom acts as a nucleophile to form secondary and tertiary amines. Modern methods, such as the Palladium-catalyzed Buchwald-Hartwig amination, allow for the efficient synthesis of N-aryl cyclopropylamines, which are common motifs in pharmaceuticals.[12]
-
N-Acylation: Reaction with acyl chlorides or anhydrides smoothly yields the corresponding cyclopropyl amides.[11] These amides are not only stable products but also key intermediates for synthetic transformations like the Hofmann rearrangement.[13]
-
Reductive Amination: Cyclopropylamine can be used to functionalize ketones and aldehydes, forming new C-N bonds and leading to more complex secondary and tertiary amines.
These reactions are generally predictable and allow for the straightforward incorporation of the cyclopropylamine scaffold into larger molecules without necessarily engaging the strained ring.
Chapter 3: The Chemistry of Strain Release: Ring-Opening Reactions
The most defining and synthetically powerful aspect of cyclopropylamine reactivity is the cleavage of the three-membered ring.[14] This strain-release process can be initiated by a variety of reagents and conditions, providing access to linear carbon scaffolds that would be difficult to synthesize otherwise.
Acid-Mediated Ring Opening
Treatment of cyclopropylamine derivatives with strong Brønsted or Lewis acids can induce heterolytic cleavage of a C-C bond.[15][16] In the presence of superacids like triflic acid (CF₃SO₃H), protonation of both the amine and the cyclopropane ring can occur, generating highly reactive dicationic superelectrophiles.[15] These intermediates are then trapped by nucleophiles.
The regioselectivity of the cleavage—that is, which C-C bond breaks—is highly dependent on the substitution pattern.
-
Vicinal Bond Cleavage (C1-C2): This is common in donor-acceptor cyclopropanes, where the substituents can stabilize the resulting charged centers.[15]
-
Distal Bond Cleavage (C2-C3): This pathway, though less common, can be observed and leads to different constitutional isomers.[15]
Caption: Generalized acid-mediated ring-opening.
Transition Metal-Mediated and Photochemical Ring Opening
Transition metals can catalyze ring-opening reactions through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate.[14] This strategy is particularly powerful for developing stereoselective transformations.
Furthermore, single-electron transfer (SET) processes, often initiated photochemically, can trigger ring opening.[17] Photoexcitation can generate a cyclopropylamine radical cation, which is highly prone to rapid ring cleavage to form a distonic radical cation. This pathway is not only synthetically useful but is also a key mechanism in the metabolic bioactivation of cyclopropylamine-containing drugs.[18]
Chapter 4: Skeletal Transformations: Rearrangement Reactions
The cyclopropylamine framework is also central to several important rearrangement reactions, used both in its synthesis and its subsequent transformation.
-
Hofmann & Curtius Rearrangements: These are classical methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. Applying these reactions to cyclopropanecarboxamides (Hofmann) or cyclopropanecarbonyl azides (Curtius) provides reliable access to the cyclopropylamine core.[7][13][19] Recent advances have included electrochemically-induced Hofmann rearrangements, offering a greener alternative to traditional halogen-based oxidants.[13][19]
-
Cyclopropylimine Rearrangement: Imines derived from cyclopropyl aldehydes can undergo thermal or acid-catalyzed rearrangement to form five-membered rings like pyrrolines.[20] This transformation is often used in tandem with other reactions, such as the Povarov reaction, to rapidly build molecular complexity.[20]
Chapter 5: The Cyclopropylamine Moiety in Drug Discovery and Development
A deep understanding of fundamental reactivity is paramount when employing the cyclopropylamine motif in a drug design context. Its properties can be a significant asset or a critical liability.
A Tool for Enhancing DMPK Properties
The cyclopropyl group is often introduced as a bioisosteric replacement for other alkyl groups, such as isopropyl or tert-butyl, to block sites of metabolic oxidation. The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[4][5] This can lead to a longer half-life and reduced plasma clearance.[4] Additionally, the ring's rigidity can lock the molecule into a bioactive conformation, enhancing potency and reducing off-target effects.[2][4]
A Structural Alert: The Bioactivation Pathway
Despite its utility in blocking metabolism, the cyclopropylamine moiety is also a well-recognized structural alert.[18] The combination of a strained ring adjacent to an easily oxidizable nitrogen atom creates a pathway for metabolic bioactivation, which can lead to toxicity.
The mechanism is believed to proceed via a one-electron oxidation of the amine nitrogen by a CYP enzyme (or monoamine oxidase, MAO) to form a radical cation.[18] This intermediate rapidly undergoes homolytic cleavage of the cyclopropane ring to generate a reactive carbon-centered radical and an iminium ion.[18] These reactive species can then form covalent adducts with cellular macromolecules like proteins, triggering an immune response or direct cellular damage. The hepatotoxicity associated with the antibiotic trovafloxacin is a well-documented example of this bioactivation pathway.[5][18]
Caption: Bioactivation pathway of cyclopropylamine.
Chapter 6: Experimental Protocols
To ground the preceding discussions in practical application, this section provides methodologies for key transformations involving the cyclopropylamine scaffold.
Protocol 1: Synthesis of N-(4-methoxyphenyl)cyclopropanamine via Pd-Catalyzed Buchwald-Hartwig Amination
This protocol describes a modern, reliable method for C-N bond formation, a crucial step for incorporating the cyclopropylamine moiety.[12]
1. Reagent Preparation & Inerting:
- To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.0 mol%), the appropriate phosphine ligand (e.g., cataCXium A, 2.5 mol%), and sodium tert-butoxide (1.4 equivalents).
- Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
2. Reaction Assembly:
- Under a positive pressure of inert gas, add 4-chloroanisole (1.0 equivalent) and anhydrous toluene.
- Add cyclopropylamine (1.2 equivalents) via syringe.
- Seal the flask tightly and stir the mixture at room temperature.
3. Monitoring and Workup:
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
4. Purification:
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure N-(4-methoxyphenyl)cyclopropanamine.
Caption: Experimental workflow for Pd-catalyzed amination.
Protocol 2: Representative Procedure for Acid-Mediated Ring Opening
This protocol outlines a general procedure for the ring opening of a substituted cyclopropylamine in the presence of a strong acid, inspired by literature precedents.[15]
1. Reaction Setup:
- In a round-bottom flask, dissolve the N-acyl-2-phenylcyclopropylamine derivative (1.0 equivalent) in a suitable solvent (e.g., benzene or chloroform).
- Cool the solution in an ice bath (0 °C).
2. Acid Addition:
- Slowly add triflic acid (CF₃SO₃H, 2.0-3.0 equivalents) dropwise to the stirred solution. A color change is often observed.
3. Reaction and Monitoring:
- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Monitor the consumption of starting material by TLC or LC-MS.
4. Workup:
- Carefully quench the reaction by slowly pouring the mixture into a flask containing a saturated aqueous solution of sodium bicarbonate and ice. Caution: Gas evolution.
- Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
5. Purification:
- Remove the solvent in vacuo and purify the resulting crude product via flash chromatography to isolate the ring-opened product.
Conclusion
The fundamental reactivity of the cyclopropylamine moiety is a study in contrasts. It is a small, structurally simple unit that confers valuable properties of rigidity and metabolic stability, yet it harbors significant ring strain that enables a rich and diverse range of chemical transformations. For the drug development professional, this duality requires a nuanced approach. By leveraging predictable amine chemistry and powerful strain-release reactions, chemists can access novel molecular architectures. However, the same electronic properties that facilitate these reactions also create a potential liability through metabolic bioactivation. A thorough understanding of these fundamental principles is therefore not merely academic; it is an essential prerequisite for rationally designing safer, more effective medicines that successfully employ this versatile chemical scaffold.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 20. The cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Thermochemical properties of 3-cyclopropyl-phenylamine
An In-depth Technical Guide A Framework for the Comprehensive Thermochemical Characterization of 3-Cyclopropyl-phenylamine
Abstract
3-Cyclopropyl-phenylamine is a molecule of significant interest in medicinal chemistry, combining the electronically rich aniline moiety with the conformationally constrained, high-energy cyclopropyl group. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and thermal stability—is paramount for researchers, scientists, and drug development professionals. These parameters govern the molecule's stability, reactivity, and behavior under various processing and storage conditions, directly impacting safety, formulation, and computational modeling accuracy. Due to a lack of publicly available experimental data for this specific compound, this guide provides a comprehensive framework for its complete thermochemical characterization. We present a multi-pillar strategy, integrating state-of-the-art computational chemistry with established experimental methodologies, including combustion calorimetry, differential scanning calorimetry (DSC), and thermal hazard analysis. This document serves as a detailed roadmap, explaining not just the protocols but the fundamental reasoning behind each methodological choice, ensuring a robust and self-validating approach to data generation.
Introduction: The Need for a Thermochemical Profile
The integration of a cyclopropyl ring into pharmacologically active scaffolds is a well-established strategy for modulating metabolic stability, potency, and physicochemical properties. In 3-cyclopropyl-phenylamine, this strained three-membered ring is conjugated with an aromatic amine system, creating a unique electronic and structural profile. The thermochemical data for such a molecule are critical for:
-
Process Safety and Hazard Analysis: Predicting the potential for exothermic decomposition is a non-negotiable aspect of drug development. The energy release upon decomposition can be estimated from the enthalpy of formation.
-
Physical Stability and Formulation: Properties like the enthalpy of fusion and heat capacity are essential for understanding and predicting polymorphism, crystallization behavior, and long-term stability in solid dosage forms.
-
Computational Chemistry and Drug Design: Experimentally determined thermochemical values serve as benchmarks for validating and refining computational models (e.g., QSAR, molecular dynamics), leading to more accurate predictions for related compounds.[1]
This guide outlines a logical, resource-efficient workflow to obtain these critical data points, starting with predictive computational methods before proceeding to rigorous experimental validation.
Pillar I: In Silico Assessment – A Predictive Foundation
Before any resource-intensive experimental work is undertaken, a computational assessment provides a robust, cost-effective baseline. This in silico first approach predicts key thermochemical values, offers insights into molecular behavior, and helps anticipate potential experimental challenges.
Rationale for a Computational First-Pass
High-level quantum chemical calculations can yield gas-phase thermochemical properties with accuracies that rival or even exceed experimental uncertainty for molecules of this size.[2] This initial step allows us to estimate the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), which are foundational for subsequent analysis and safety assessments.
Recommended Computational Workflow
The recommended workflow involves geometry optimization, frequency calculation, and high-accuracy single-point energy calculations. A composite method like G4 is advised for achieving high accuracy.
Caption: Workflow for computational thermochemistry.
Detailed Computational Protocol
-
Conformational Analysis: Identify all low-energy conformers of 3-cyclopropyl-phenylamine arising from the rotation of the cyclopropyl and amine groups.
-
Geometry Optimization: Optimize the geometry of each conformer using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set.
-
Vibrational Frequencies: Calculate the harmonic vibrational frequencies for each optimized conformer to confirm they are true minima (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Accuracy Energy Calculation: Perform single-point energy calculations on each optimized geometry using a high-level composite method (e.g., G4) to obtain accurate electronic energies.[2]
-
Property Calculation: Combine the electronic energies with the thermal corrections from the frequency calculations to determine the gas-phase enthalpy of formation. Use statistical thermodynamics to calculate entropy and heat capacity.
-
Boltzmann Averaging: Calculate the final thermochemical values as a Boltzmann-weighted average over all significant conformers based on their Gibbs free energies.
Pillar II: Experimental Determination of Core Properties
Experimental validation is essential to confirm computational predictions and to characterize condensed-phase properties that are difficult to compute accurately.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is arguably the most critical thermochemical parameter, as it quantifies the energy stored within the molecule. It is determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).
-
Selected Technique: Static Bomb Combustion Calorimetry.
-
Causality: This is the gold-standard method for determining the heat of combustion of solid or liquid organic compounds containing C, H, N, and O.[3] Its high precision and well-established protocols ensure data of the highest quality and trustworthiness.
-
Sample Preparation: A precisely weighed pellet (approx. 1 g) of high-purity 3-cyclopropyl-phenylamine is prepared.
-
Calorimeter Calibration: The energy equivalent of the calorimeter system (bomb, bucket, water) is determined by combusting a certified standard, typically benzoic acid. This step is critical for ensuring accuracy.
-
Bomb Loading: The sample pellet is placed in a crucible within the bomb. A fuse wire is positioned to contact the pellet. The bomb is then sealed and pressurized with ~30 atm of pure oxygen. A small, known amount of water is added to the bomb to ensure all nitric acid formed is in solution.
-
Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's bucket. The sample is ignited, and the temperature change of the water is recorded with high precision until thermal equilibrium is reached.
-
Analysis: The final contents of the bomb are analyzed to quantify the formation of nitric acid (from the nitrogen in the amine) and any unburned carbon.
-
Calculation: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections (Washburn corrections) are applied for the heat of formation of nitric acid and the heat of burning the fuse wire. The standard enthalpy of combustion is then calculated.
-
Derivation of ΔfH°: The standard enthalpy of formation of the compound is calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l).[4]
| Parameter | Symbol | Value (To be determined) | Units |
| Mass of Sample | m_sample | g | |
| Energy Equivalent of Calorimeter | ε_cal | kJ/K | |
| Observed Temperature Rise | ΔT | K | |
| Gross Heat of Combustion | q_gross | kJ | |
| Standard Enthalpy of Combustion | ΔcH° | kJ/mol | |
| Standard Enthalpy of Formation | ΔfH°(c) | kJ/mol |
Heat Capacity (Cp) and Phase Transitions
Heat capacity is a measure of a substance's ability to absorb heat and is crucial for heat transfer calculations in process design. Differential Scanning Calorimetry (DSC) is the premier technique for this measurement.[5][6]
-
Selected Technique: Differential Scanning Calorimetry (DSC).
-
Causality: DSC offers high sensitivity and requires only milligram quantities of sample.[7] It provides a direct measurement of the heat flow to a sample as a function of temperature, allowing for the determination of heat capacity, melting point (T_fus), and the enthalpy of fusion (Δ_fusH°).[8]
-
Sample Preparation: A small amount of sample (3-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Heat Capacity Measurement: The heat capacity is determined using a three-step method: a. Run a baseline with two empty pans. b. Run a sapphire standard (with known Cp) in the sample pan. c. Run the 3-cyclopropyl-phenylamine sample in the sample pan.
-
Temperature Program: The runs are performed over the desired temperature range (e.g., -50 °C to 200 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The heat capacity of the sample is calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.[9] The melting endotherm is integrated to determine the onset temperature of melting (T_fus) and the enthalpy of fusion (Δ_fusH°).
| Parameter | Symbol | Value (To be determined) | Units |
| Heat Capacity at 298.15 K | Cp | J/(mol·K) | |
| Melting Temperature (Onset) | T_fus | °C or K | |
| Enthalpy of Fusion | Δ_fusH° | kJ/mol |
Pillar III: Thermal Stability and Hazard Assessment
A primary concern in drug development is the thermal stability of the active pharmaceutical ingredient (API). Uncontrolled decomposition can pose a significant safety hazard.
-
Selected Techniques: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and DSC for Oxidative Stability.
-
Causality: TGA measures mass loss as a function of temperature, identifying the onset of decomposition.[10] Coupling it with a mass spectrometer (TGA-MS) allows for the identification of the evolved gaseous byproducts, providing crucial mechanistic insight.[11] DSC can be run under an oxygen atmosphere to determine the Oxidative-Induction Time (OIT), a measure of stability against oxidation.[6]
Caption: Workflow for thermal hazard assessment.
-
TGA-MS: A sample (5-10 mg) is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The mass loss is recorded. The evolved gas is transferred via a heated line to a mass spectrometer for analysis.
-
DSC-OIT: A sample (3-5 mg) is placed in an open DSC pan. It is heated under a nitrogen atmosphere to a specific isothermal temperature (e.g., 180 °C). The atmosphere is then switched to pure oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is the OIT.
Data Synthesis and Application
The final step is to synthesize the computational and experimental data into a comprehensive thermochemical profile. This unified dataset provides a self-consistent and highly reliable foundation for all subsequent applications.
| Property | Symbol | Method | Anticipated Use |
| Gas-Phase Enthalpy of Formation | ΔfH°(g) | Computational (G4) | Benchmark for theory, input for reaction modeling |
| Condensed-Phase Enthalpy of Formation | ΔfH°(c) | Combustion Calorimetry | Safety assessment, energy release calculations |
| Enthalpy of Sublimation | Δ_subH° | ΔfH°(g) - ΔfH°(c) | Solid-state stability, vapor pressure prediction |
| Heat Capacity | Cp(T) | DSC | Process design, heat transfer calculations |
| Enthalpy of Fusion | Δ_fusH° | DSC | Polymorph screening, solubility modeling |
| Decomposition Temperature | T_d | TGA-MS | Defining safe handling & storage temperatures |
| Decomposition Products | - | TGA-MS | Mechanistic understanding, hazard identification |
| Oxidative Stability | OIT | DSC | Assessing stability in air, formulation compatibility |
This integrated dataset is invaluable for guiding process development, ensuring safe scale-up, predicting long-term stability, and building more accurate predictive models for the next generation of drug candidates.
References
- 1. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The enthalpy of formation of CO2(g), H2O(l) and propene (g) are -393.5, -285.8, and 20.42 kJ mol-1 respectively. The enthalpy change for the combustion of cyclopropane at 298 K will be: (The enthalpy of isomerization of cyclopropane to propene is -33.0 kJ mol-1. ) 1. -1021.32 kJ mol-1 2. -2091.32 kJ mol-1 3. -5021.32 kJ mol-1 4. -3141.32 kJ mol-1 NEET Practice Questions, MCQs, Past Year Questions (PYQs), NCERT Questions, Question Bank, Class 11 and Class 12 Questions, and PDF solved with answers, NEETprep,neet questions, neet practice questions, neet practice paper,neetprep, neetprep practice questions, mock test neet, neet physics questions, neet mcq, neet questions with answers, neet questions with explanations,NEET attempt,NEET test series, AIIMS Delhi preparation,NEET rank rewards, NTA level NEET questions, NEET online coaching,physicswallah neet, physicswala neet,allen neet, akash neet, physics online course, chemistry online course,biology online course, zoology online course, botany online course, Aryan Raj Singh NEET course [neetprep.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. rroij.com [rroij.com]
- 8. mdpi.com [mdpi.com]
- 9. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline [mdpi.com]
- 11. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of 3-Cyclopropylaniline via Buchwald-Hartwig Amination
Introduction
3-Cyclopropylaniline is a valuable building block in modern drug discovery and development, with its unique structural motif appearing in a range of biologically active compounds. The cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a parent molecule. The synthesis of such substituted anilines, however, can be challenging using classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[1][2]
The Buchwald-Hartwig amination has emerged as a transformative method for the construction of carbon-nitrogen (C-N) bonds, offering a powerful and versatile tool for medicinal chemists.[3] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of aryl amines from aryl halides or pseudohalides and a wide array of amine coupling partners under relatively mild conditions.[1][4] Its broad substrate scope and high functional group tolerance make it an ideal strategy for the synthesis of complex molecules like this compound.[5] This guide provides a detailed protocol, mechanistic insights, and practical advice for the successful synthesis of this compound using this state-of-the-art methodology.
Section 1: Mechanism and Core Principles
A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[2][6]
The key steps are:
-
Formation of the Active Pd(0) Catalyst: The reaction typically starts with a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts can also be used for more reliable initiation.[7]
-
Oxidative Addition: The active LPd(0) complex reacts with the aryl halide (1-bromo-3-cyclopropylbenzene) in the rate-determining step, inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[1][8]
-
Amine Coordination & Deprotonation: The amine (cyclopropylamine) coordinates to the palladium center. A stoichiometric amount of base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[6][9]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]
The Critical Role of Ligands and Base
The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. For coupling primary amines like cyclopropylamine, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1][5] Ligands such as BrettPhos facilitate the key steps of oxidative addition and reductive elimination, prevent catalyst deactivation, and promote high reaction yields.[10][11]
The base plays a crucial role in the deprotonation of the amine bound to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly employed.[2] The choice of base can impact reaction rates and must be compatible with any sensitive functional groups on the substrates.[2]
Section 2: Detailed Experimental Protocol
This protocol details the synthesis of this compound from 1-bromo-3-cyclopropylbenzene and cyclopropylamine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.
Table 1: Reagents and Materials
| Component | Role | Mol Wt. | Amount | Mmol | Equiv. | Notes |
| 1-Bromo-3-cyclopropylbenzene | Aryl Halide | 197.07 | 985 mg | 5.0 | 1.0 | Starting material. |
| Cyclopropylamine | Nucleophile | 57.09 | 0.52 mL | 7.5 | 1.5 | Use freshly distilled amine. |
| Palladium(II) Acetate | Catalyst Precursor | 224.50 | 11.2 mg | 0.05 | 0.01 | Air-stable but handle quickly. |
| BrettPhos | Ligand | 536.68 | 40.3 mg | 0.075 | 0.015 | Bulky phosphine ligand. |
| Potassium tert-butoxide | Base | 112.21 | 785 mg | 7.0 | 1.4 | Highly hygroscopic. |
| Toluene | Solvent | - | 25 mL | - | - | Use anhydrous, degassed solvent. |
Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (11.2 mg, 0.05 mmol), BrettPhos (40.3 mg, 0.075 mmol), and potassium tert-butoxide (785 mg, 7.0 mmol). This step is best performed in a glovebox.
-
Inert Atmosphere: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene (25 mL) via syringe. Follow with the addition of 1-bromo-3-cyclopropylbenzene (985 mg, 5.0 mmol) and cyclopropylamine (0.52 mL, 7.5 mmol).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under argon), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.
Section 3: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and strategies for optimization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen/moisture contamination).2. Poor quality reagents (e.g., wet solvent, old amine).3. Insufficient temperature or reaction time. | 1. Ensure all steps are performed under a strictly inert atmosphere. Use freshly degassed solvents.[2]2. Use freshly opened or purified reagents. Distill the amine if necessary.3. Increase temperature to 110 °C or extend the reaction time, monitoring by GC-MS. |
| Formation of Side Products | 1. Hydrodehalogenation of the starting material.2. Homocoupling of the aryl bromide.3. Competitive binding of other functional groups to the catalyst. | 1. This can be caused by β-hydride elimination; ensure the ligand-to-palladium ratio is optimal (typically 1.5:1 to 2:1).[1]2. Often a sign of catalyst decomposition. Re-evaluate inert atmosphere techniques and reagent purity.3. If the substrate has other nucleophilic sites, consider protection-deprotection strategies. |
| Incomplete Conversion | 1. Catalyst deactivation over time.2. Steric hindrance from substrates.3. Inhibitory effects from halide ions (especially iodide).[12] | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). Consider using a more robust G4 precatalyst.2. Screen alternative bulky phosphine ligands (e.g., RuPhos, XPhos) which may be better suited for the specific substrate combination.[5]3. While less of an issue for bromides than iodides, ensuring efficient stirring can help mitigate local concentration effects. |
Section 4: Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (Expected [M]+: 133.20 g/mol ) and assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns consistent with this compound.
-
Thin-Layer Chromatography (TLC): For rapid purity assessment and monitoring column chromatography fractions.
By following this comprehensive guide, researchers can reliably synthesize this compound, leveraging the power and versatility of the Buchwald-Hartwig amination for applications in pharmaceutical and materials science research.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for Visible Light-Promoted [3+2] Annulation of Cyclopropylanilines
Introduction: Expanding the Synthetic Chemist's Toolkit
The construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines, is a cornerstone of modern organic synthesis, largely due to their prevalence in pharmaceuticals, natural products, and functional materials.[1][2] Traditional methods for synthesizing these scaffolds often require harsh conditions, multi-step sequences, or pre-functionalized starting materials. In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging complex chemical bonds under remarkably mild conditions.[3][4][5] This approach harnesses the energy of low-energy photons to initiate single-electron transfer (SET) events, unlocking novel reaction pathways.
This application note provides an in-depth guide to the visible light-promoted [3+2] annulation of cyclopropylanilines with alkenes or alkynes. This reaction offers a highly efficient, atom-economical route to substituted pyrrolidines and related cyclic allylic amines.[6][7] By leveraging the inherent ring strain of the cyclopropyl group, this methodology provides a robust platform for diversity-oriented synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and offer insights for optimization and troubleshooting.
Mechanistic Rationale: A Tale of Radicals and Rings
The success of this [3+2] annulation hinges on a carefully orchestrated sequence of events initiated by visible light. The process is not merely a mixing of reagents but a controlled generation and manipulation of reactive intermediates.[8][9]
The key steps are as follows:
-
Photoexcitation of the Catalyst: The cycle begins with the absorption of a visible light photon by the photocatalyst, typically a ruthenium(II) polypyridyl complex like --INVALID-LINK--2, promoting it to a long-lived, high-energy excited state (*[Ru(II)]).[3][10] This excited state is both a potent oxidant and a strong reductant.
-
Single-Electron Transfer (SET) and Ring Opening: The excited photocatalyst (*[Ru(II)]) is sufficiently oxidizing to accept an electron from the electron-rich cyclopropylaniline.[7] This SET event generates a cyclopropylaniline radical cation and the reduced form of the photocatalyst ([Ru(I)]). The newly formed radical cation is unstable; the significant strain of the three-membered ring facilitates a rapid, irreversible β-scission (ring-opening) to form a distonic radical cation intermediate.[11][12] This intermediate contains a carbon-centered radical and a distant iminium ion.
-
Radical Addition: The carbon-centered radical of the distonic intermediate readily adds to an alkene or alkyne partner. This step is highly regioselective, with the radical typically adding to the less substituted carbon of the π-system.[6][7] This addition generates a new radical intermediate.
-
Ring Closure and Regeneration: The newly formed radical undergoes an intramolecular cyclization onto the iminium ion, forging the five-membered ring and creating a new radical cation.[6]
-
Catalyst Turnover: The catalytic cycle is completed when the reduced photocatalyst ([Ru(I)]) donates an electron back to this final radical cation, regenerating the ground-state photocatalyst ([Ru(II)]) and yielding the neutral pyrrolidine product.[8] A chain reaction mechanism, where the product radical cation is reduced by another molecule of the starting cyclopropylaniline, may also contribute to the overall transformation.[8]
Mechanistic Pathway Diagram
References
- 1. biomedres.us [biomedres.us]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-Light-Mediated Reactions Under Mild Conditions [sigmaaldrich.com]
- 6. Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Characterization of 3-Cyclopropylaniline
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and characterization of 3-Cyclopropylaniline. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol grounded in first-principles of chromatography and regulatory expectations. We elucidate the causality behind experimental choices, from mobile phase composition and column chemistry to detector settings, ensuring scientific integrity. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, and precision. This document serves not only as a step-by-step protocol but also as a technical resource for adapting and troubleshooting HPLC methods for aromatic amines.
Introduction and Scientific Rationale
This compound is an important building block in medicinal chemistry and materials science. Its unique structure, combining an aromatic amine with a strained cyclopropyl group, imparts specific chemical properties to target molecules. Accurate characterization and quantification of this intermediate are critical for ensuring the quality, purity, and consistency of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]
The method detailed herein is a reversed-phase HPLC assay with UV detection. This approach was selected based on the physicochemical properties of this compound (Molecular Weight: 133.19 g/mol ).[3] As an aromatic amine, it possesses a strong UV chromophore, making it ideal for UV-Vis detection.[4][5] The compound's moderate polarity makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[6][7][8]
A critical aspect of analyzing basic compounds like anilines is controlling their ionization state to achieve symmetrical peak shapes and reproducible retention times. The aniline functional group has a pKa of approximately 4.6. By maintaining the mobile phase pH well below the pKa (e.g., at pH 3.0), the analyte will exist predominantly in its protonated, cationic form, minimizing peak tailing and improving chromatographic performance.
HPLC Method Development Strategy
The logical flow for developing this analytical method is outlined below. This systematic approach ensures that the final protocol is robust and fit for its intended purpose.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocol
This section provides the detailed experimental conditions for the analysis of this compound.
Equipment and Reagents
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chromatography Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
-
Reference Standard: this compound, >99.5% purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay and purity determinations.
Chromatographic Conditions
All chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 10 minutes |
Rationale for Choices:
-
C18 Column: Provides excellent retention and selectivity for aromatic compounds.[5][9]
-
pH 3.0 Buffer: Ensures the aniline nitrogen is protonated, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.[10]
-
Acetonitrile: Offers good elution strength and a low UV cutoff compared to methanol.
-
30 °C Temperature: Ensures stable retention times by mitigating fluctuations in ambient temperature.
-
254 nm Detection: A common and robust wavelength for detecting aromatic rings, providing a strong signal for the analyte.[8]
Method Validation Protocol (ICH Q2(R2))
To ensure the method is suitable for its intended purpose, a full validation should be performed according to ICH guidelines.[11][12][13]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The acceptance criteria are based on United States Pharmacopeia (USP) standards.[14][15]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Protocol: Inject the diluent (blank), a solution of the reference standard, and a sample solution. The blank should show no interfering peaks at the retention time of this compound. If a PDA detector is available, peak purity analysis should be performed to confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates a direct proportional relationship between concentration and detector response.
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 20% to 150% of the working concentration (e.g., 10 µg/mL to 75 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Residuals | Randomly scattered around zero |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.
| Validation Parameter | Typical Acceptance Criteria |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram, where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability criteria must still be met, and the results should not be significantly impacted by these minor changes. The USP <621> chapter provides clear guidelines on allowable adjustments.[10][16][17]
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the characterization of this compound. The protocol is designed for immediate implementation in a quality control or research environment. By explaining the rationale behind the chosen parameters and including a detailed validation workflow based on ICH guidelines, this document empowers scientists to generate reliable, accurate, and reproducible data. The method's robustness ensures consistent performance, making it a valuable tool in the development and manufacturing of pharmaceuticals and other advanced materials.
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. agilent.com [agilent.com]
- 16. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Application Notes and Protocols for N-Cyclopropylanilines as Single-Electron Transfer Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Challenge of Observing a Single Electron's Journey
In the intricate dance of chemical reactions, the transfer of a single electron is a foundational and often pivotal event. This process, known as single-electron transfer (SET), underpins a vast array of chemical and biological transformations, from photoredox catalysis in organic synthesis to the oxidative processes mediated by enzymes like monoamine oxidases. However, the transient and often reversible nature of SET events makes their direct observation and quantification a significant experimental challenge. Traditional probes can be susceptible to back electron transfer or quenching, leading to ambiguous or misleading results. This guide details the theory and application of N-cyclopropylanilines (CPAs), a class of sophisticated molecular probes designed to overcome these limitations by providing a clear and irreversible signal of a SET event.
The N-Cyclopropylaniline Probe: An Irreversible Reporter of SET
The utility of N-cyclopropylanilines as SET probes stems from a unique and irreversible chemical transformation that occurs immediately following a one-electron oxidation.[1][2] This process effectively "traps" the outcome of the SET event, preventing the back-transfer of the electron and providing a clear, unambiguous signal that can be monitored and quantified.
The Underlying Mechanism: A Rapid, Strain-Releasing Ring Opening
The core principle of CPA probes lies in the high strain energy of the cyclopropyl ring (approximately 28 kcal/mol).[1] Upon a single-electron transfer from the nitrogen atom of the aniline to an oxidant (such as a photosensitizer or an electrode), an N-cyclopropylaniline radical cation is formed. This radical cation is short-lived and rapidly undergoes an irreversible ring-opening of the cyclopropyl group.[1][3][4] This process is energetically favorable due to the release of the inherent ring strain. The ring-opening leads to the formation of a more stable iminium distonic radical cation, where the charge and the radical are located on different atoms.[1] This distonic radical cation is then poised for subsequent downstream reactions, which can be analyzed to confirm the initial SET event.[1]
The key advantage of this system is that the rate of the irreversible ring-opening is designed to be much faster than the rate of potential quenching or back electron transfer.[1][3] This "short-circuits" these competing processes, ensuring that each ring-opened product molecule corresponds to a successful SET event.
Visualizing the Mechanism of Action
The sequence of events from SET to the formation of the reactive distonic radical cation is illustrated below.
Figure 1: Mechanism of N-cyclopropylaniline as a single-electron transfer probe.
Applications and Experimental Protocols
N-cyclopropylanilines have proven to be versatile probes in a variety of contexts, from environmental chemistry to synthetic organic methodology.
Probing the Oxidative Properties of Triplet-State Photosensitizers
A significant application of CPAs is in the study of photosensitized oxidation reactions, particularly in complex environments like natural waters where chromophoric dissolved organic matter (CDOM) acts as a photosensitizer.[1] Traditional aniline probes can lead to an underestimation of oxidation rates due to quenching of the aniline radical cation by antioxidants present in the sample.[4] The irreversible ring-opening of CPAs circumvents this issue.
Protocol 2.1.1: Steady-State Photolysis for Measuring Photosensitized Degradation
This protocol outlines a general procedure for using a CPA probe to determine the rate of oxidation by a triplet-state photosensitizer.
Materials:
-
N-cyclopropylaniline (CPA) or a suitable analog (e.g., 3-chloro-CPA for faster ring-opening)
-
Photosensitizer (e.g., 2-acetonaphthone, Rose Bengal, or a natural organic matter isolate)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7)
-
Photolysis setup (e.g., a merry-go-round reactor with a suitable lamp, such as a medium-pressure mercury lamp with filters to select the desired wavelength)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector for monitoring the degradation of the CPA probe.
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
Procedure:
-
Solution Preparation: Prepare a stock solution of the CPA probe in a suitable solvent (e.g., acetonitrile). Prepare a stock solution of the photosensitizer in the aqueous buffer.
-
Reaction Setup: In a quartz photoreactor tube, combine the aqueous buffer, an aliquot of the photosensitizer stock solution, and an aliquot of the CPA stock solution to achieve the desired final concentrations (e.g., 10 µM CPA, 1-10 mg/L photosensitizer). Prepare a dark control sample by wrapping a separate, identical reaction tube in aluminum foil.
-
Photolysis: Place the reaction tubes in the photolysis setup and irradiate for a set period. Take aliquots at regular time intervals.
-
Analysis: Analyze the aliquots by HPLC to determine the concentration of the remaining CPA probe. A typical mobile phase for reverse-phase HPLC would be a gradient of acetonitrile and water.
-
Data Interpretation: Plot the natural logarithm of the CPA concentration versus time. The slope of this plot will give the pseudo-first-order rate constant for the degradation of the CPA. By varying the concentration of the photosensitizer, the second-order rate constant for the reaction can be determined.
Causality Behind Experimental Choices:
-
Quartz Tubes: Quartz is used because it is transparent to a wide range of UV-Vis light, ensuring efficient excitation of the photosensitizer.
-
Dark Control: The dark control is essential to ensure that the observed degradation of the CPA is due to the photochemical process and not to other factors like hydrolysis or adsorption to the vessel walls.
-
HPLC Monitoring: HPLC provides a robust and sensitive method for quantifying the disappearance of the parent CPA molecule over time.
Mechanistic Probes in Photoredox and Electrocatalytic Annulation Reactions
CPAs are not only probes but also valuable substrates in synthetic organic chemistry, particularly in [3+2] annulation reactions to form five-membered carbocycles.[5][6] In these reactions, the distonic radical cation formed after ring-opening is intercepted by an alkene or alkyne, leading to the formation of a new ring system.[5][7] The successful formation of the annulation product serves as direct evidence for an initial SET event.
Protocol 2.2.1: Visible-Light Mediated [3+2] Annulation of an N-Cyclopropylaniline with an Alkene
This protocol describes a typical setup for a photoredox-catalyzed [3+2] annulation reaction.
Materials:
-
N-cyclopropylaniline substrate
-
Alkene (e.g., styrene)
-
Photoredox catalyst (e.g., Ru(bpz)₃(PF₆)₂ or an iridium-based catalyst)
-
Degassed solvent (e.g., nitromethane or acetonitrile)
-
Schlenk flask or a vial with a septum
-
Visible light source (e.g., blue LEDs)
-
Stir plate
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography).
Procedure:
-
Reaction Setup: To a Schlenk flask, add the N-cyclopropylaniline (1.0 equiv), the alkene (2.0 equiv), and the photoredox catalyst (1-5 mol%).
-
Degassing: Seal the flask and degas the solvent by three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Place the flask in front of the visible light source and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired [3+2] annulation product.
-
Characterization: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure.
Causality Behind Experimental Choices:
-
Degassing: The removal of oxygen is crucial as it can quench the excited state of the photocatalyst, inhibiting the desired SET process.
-
Visible Light Source: The choice of light source should match the absorption spectrum of the photocatalyst to ensure efficient excitation.
-
Excess Alkene: Using an excess of the alkene helps to ensure efficient trapping of the transient distonic radical cation.
Synthesis of N-Cyclopropylaniline Probes
The synthesis of CPA probes is typically achieved through a Buchwald-Hartwig amination reaction between an appropriately substituted aryl halide and cyclopropylamine.[1]
Protocol 2.3.1: General Synthesis of an N-Cyclopropylaniline via Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (1.0 equiv)
-
Cyclopropylamine (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos)
-
Anhydrous toluene in a sealed tube
-
Inert atmosphere glovebox or Schlenk line techniques
Procedure:
-
Reaction Setup: In a glovebox, add the aryl bromide, cyclopropylamine, t-BuOK, palladium catalyst, and ligand to a sealable reaction tube.
-
Solvent Addition: Add anhydrous toluene to the tube.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring (e.g., at 80 °C) for approximately 18 hours.[1]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a short pad of silica gel.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by silica gel column chromatography to obtain the pure N-cyclopropylaniline.
Quantitative Data and Probe Selection
The choice of a specific N-cyclopropylaniline probe can be tailored to the experimental system by considering the electronic properties of the aniline ring. Electron-donating or -withdrawing substituents can alter the oxidation potential of the aniline and the lifetime of the radical cation.
| Probe | Oxidation Bimolecular Rate Constant (M⁻¹s⁻¹) | Radical Cation Lifetime (ns) | Notes |
| N-Cyclopropylaniline (CPA) | ~9 x 10⁸ - 4 x 10⁹ | 140 - 580 | General-purpose probe. |
| 3-Chloro-CPA | Faster ring-opening than CPA | - | Suitable for systems with fast competing reactions. |
| 2-Methoxy-CPA | Slower ring-opening than CPA | - | May be susceptible to antioxidant quenching. |
| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | Ring-opening rate constant of 1.7 x 10⁸ s⁻¹ | - | Phenyl substituent on the cyclopropyl ring accelerates ring-opening.[8] |
Data compiled from Pflug et al. (2019) and Tanko et al. (2020).[1][4][8]
Logical Workflow for a Mechanistic Study
The following diagram outlines a logical workflow for employing N-cyclopropylanilines to investigate a potential SET mechanism.
Figure 2: A logical workflow for using CPA probes in mechanistic studies.
Conclusion and Future Outlook
N-cyclopropylanilines represent a powerful and reliable tool for the study of single-electron transfer reactions. Their unique mechanism of irreversible ring-opening provides a definitive signature of an SET event, enabling researchers to dissect complex reaction mechanisms with greater confidence. The tunability of their electronic properties through synthetic modification further enhances their versatility. As new catalytic systems and oxidative processes are discovered, the application of these sophisticated molecular probes will undoubtedly continue to expand, shedding light on the fundamental steps that govern chemical reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mcneill-group.org [mcneill-group.org]
- 3. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. The chemistry of amine radical cations produced by visible light photoredox catalysis [beilstein-journals.org]
- 6. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
- 7. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Cyclopropylaniline in the Synthesis of Advanced Agrochemicals
Introduction: 3-Cyclopropylaniline as a High-Value Intermediate
In the competitive landscape of agrochemical research and development, the identification and utilization of novel molecular scaffolds are paramount to creating next-generation herbicides, fungicides, and insecticides. This compound has emerged as a critical building block in this arena, prized for its unique structural and electronic properties. The incorporation of the cyclopropyl moiety often imparts favorable characteristics to the final active ingredient, including enhanced metabolic stability, increased potency, and an optimized lipophilicity profile for improved plant uptake and translocation.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of modern agrochemicals, with a particular focus on the widely successful class of pyrazole carboxamide fungicides and insecticides. We will delve into the mechanistic underpinnings of the synthetic strategies, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field.
Core Application: Synthesis of Pyrazole Carboxamide Agrochemicals
Pyrazole carboxamides represent a significant class of agrochemicals that function primarily as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in pathogenic fungi and certain insect pests. The N-phenyl moiety of these compounds is a key determinant of their biological activity, and the introduction of a 3-cyclopropyl substituent on this ring has proven to be a highly effective strategy for optimizing efficacy.
Rationale for the Use of this compound
The choice of this compound as a key intermediate is underpinned by several critical factors:
-
Metabolic Stability: The cyclopropyl group is sterically small yet conformationally rigid. It is less susceptible to oxidative metabolism compared to larger alkyl or branched alkyl groups, leading to increased bioavailability and persistence of the agrochemical in the target organism.
-
Enhanced Potency: The electronic properties of the cyclopropyl ring can influence the overall electron distribution of the molecule, leading to a more favorable binding affinity with the target enzyme (succinate dehydrogenase).
-
Optimal Lipophilicity: The cyclopropyl group contributes to the lipophilicity of the final molecule in a controlled manner. This is crucial for ensuring efficient penetration of the waxy cuticle of plant leaves and the exoskeleton of insects.
Synthetic Workflow: From this compound to a Representative Pyrazole Carboxamide
The following workflow outlines the synthesis of a representative N-(3-cyclopropylphenyl)pyrazole carboxamide, a common structural motif in modern fungicides and insecticides.
Caption: A generalized workflow for the synthesis of N-(3-cyclopropylphenyl)pyrazole carboxamides.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific pyrazole carboxylic acid and reaction scale.
Part 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate
The synthesis of the pyrazole carboxylic acid core can be achieved through various established methods. A common approach involves the cyclocondensation of a 1,3-diketone with hydrazine, followed by hydrolysis of the resulting ester.
Part 2: Amide Bond Formation with this compound
This crucial step involves the coupling of the pyrazole carboxylic acid with this compound. A standard and efficient method is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with the aniline.
Protocol: Synthesis of a Representative N-(3-cyclopropylphenyl)pyrazole Carboxamide
Materials:
-
Pyrazole-4-carboxylic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.2 equivalents)
-
Toluene (anhydrous)
-
This compound (1 equivalent)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of the pyrazole-4-carboxylic acid in anhydrous toluene, add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride. This intermediate is often used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve this compound and triethylamine in anhydrous dichloromethane.
-
Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-(3-cyclopropylphenyl)pyrazole carboxamide.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Purity (by HPLC) |
| Acid Activation | Pyrazole-4-carboxylic acid | SOCl₂ | >95% (crude) | - |
| Amide Coupling | Pyrazole-4-carbonyl chloride, this compound | Et₃N | 85-95% | >98% |
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: The progress of both the acid activation and amide coupling steps should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting materials.
-
Intermediate Characterization: While the acyl chloride is often used crude, a small aliquot can be carefully quenched and analyzed to confirm its formation.
-
Final Product Analysis: The identity and purity of the final N-(3-cyclopropylphenyl)pyrazole carboxamide must be confirmed by a battery of analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC) to determine purity.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Conclusion: A Versatile and Indispensable Building Block
This compound stands as a testament to the power of strategic molecular design in modern agrochemical synthesis. Its incorporation into the pyrazole carboxamide scaffold, as detailed in this guide, has led to the development of highly effective and commercially successful fungicides and insecticides. The synthetic protocols provided herein offer a robust and reproducible pathway for accessing these valuable compounds. As the demand for more sustainable and potent crop protection solutions continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in the field.
Application Notes and Protocols for the Electrosynthesis of Aminocyclopentanes from N-cyclopropylanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Aminocyclopentanes and the Electrochemical Advantage
The cyclopentane ring is a highly valued scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an ideal core for designing novel therapeutic agents that can interact with complex biological targets like G-protein coupled receptors (GPCRs).[1] Consequently, the development of efficient and robust methods for synthesizing substituted aminocyclopentanes is a critical endeavor in drug discovery and development.
Traditionally, the synthesis of such carbocycles has relied on multi-step sequences or harsh reaction conditions.[2] However, the convergence of electrosynthesis and radical chemistry offers a milder, more sustainable, and highly efficient alternative. This guide details an electrocatalytic redox-neutral [3+2] annulation of N-cyclopropylanilines with alkenes, a powerful method for constructing functionalized aminocyclopentane derivatives.[3] By leveraging the unique reactivity of anodically generated radical cations, this approach provides a direct and atom-economical pathway to these valuable molecular building blocks.
The Scientific Foundation: Mechanism of Action
The electrosynthesis of aminocyclopentanes from N-cyclopropylanilines is predicated on a fascinating cascade of single-electron transfer (SET) events and radical rearrangements. The process is initiated by the anodic oxidation of the N-cyclopropylaniline substrate.
The Key Mechanistic Steps:
-
Formation of the Radical Cation : At the anode, the N-cyclopropylaniline undergoes a single-electron transfer (SET) to generate a radical cation. The presence of the aryl group on the nitrogen atom lowers the oxidation potential, facilitating this initial step.[3]
-
Irreversible Ring Opening : The highly strained cyclopropyl ring in the radical cation intermediate undergoes a rapid and irreversible β-scission.[4][5] This ring-opening is the key step, outcompeting other potential quenching pathways and forming a distonic radical cation, where the charge and radical are separated.[2][4]
-
[3+2] Cycloaddition : The newly formed radical cation, acting as a three-carbon synthon, undergoes a formal [3+2] cycloaddition with an alkene present in the reaction mixture. This step forms the five-membered aminocyclopentane ring.
-
Redox Neutrality and Catalyst Regeneration : The reaction is designed as a redox-neutral process. The product radical cation can be reduced in a subsequent single-electron transfer event to yield the final neutral aminocyclopentane product, completing the catalytic cycle.[3]
This elegant mechanism avoids the need for harsh chemical oxidants and provides a high degree of control over the reaction.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol is a detailed methodology for the electrosynthesis of aminocyclopentanes via the [3+2] annulation of N-cyclopropylanilines and alkenes, adapted from established procedures.[3]
Part 1: Materials and Equipment
Reagents & Solvents:
-
N-Cyclopropylaniline derivative (e.g., N-cyclopropyl-N-phenylaniline)
-
Alkene (e.g., Styrene)
-
Supporting Electrolyte: Lithium triflate (LiOTf) or Tetrabutylammonium hexafluorophosphate (n-Bu4NPF6)
-
Solvent: Acetonitrile (MeCN), anhydrous grade
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Potentiostat/Galvanostat capable of constant current electrolysis.
-
Undivided electrochemical cell (e.g., a 20 mL beaker-type cell).[6]
-
Graphite felt or Reticulated Vitreous Carbon (RVC) as the anode.
-
Platinum or graphite rod as the cathode.
-
Magnetic stirrer and stir bar.
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).
-
Rotary evaporator.
-
NMR Spectrometer.
Part 2: Electrochemical Cell Setup
The use of an undivided cell simplifies the experimental setup significantly.[6]
-
Cell Assembly : Place a magnetic stir bar into a clean, dry 20 mL beaker-type electrochemical cell.
-
Electrode Placement : Secure the graphite felt anode and the platinum cathode using a Teflon stopper or other suitable holder. Ensure the electrodes are parallel to each other and do not touch, maintaining a consistent distance (e.g., 5-10 mm).[6]
-
Inert Atmosphere : While not always strictly necessary for this specific reaction, having the capability to purge the cell with an inert gas like nitrogen or argon is good practice for many electrosyntheses.
Part 3: Reaction Procedure (Constant Current Electrolysis)
Constant current electrolysis is often preferred for its simplicity, as it does not require a reference electrode and can be performed with a basic DC power source.[2][3]
-
Prepare the Electrolyte Solution : To the electrochemical cell, add the N-cyclopropylaniline (0.2 mmol, 1.0 equiv.), the alkene (e.g., styrene, 4.0 mmol, 20 equiv.), and the supporting electrolyte LiOTf (4.0 mmol, 20 equiv.).
-
Add Solvent : Add anhydrous acetonitrile (8.0 mL) to the cell.
-
Stirring : Begin stirring the solution vigorously to ensure efficient mass transport to the electrode surfaces.
-
Electrolysis : Apply a constant current of 10 mA. The reaction progress can be monitored by thin-layer chromatography (TLC) or until the starting N-cyclopropylaniline is consumed (typically 4-6 hours).
-
Reaction Completion : Once the reaction is complete, turn off the power supply.
Part 4: Work-up and Purification
-
Quenching : Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL).
-
Drying : Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure aminocyclopentane product.
Part 5: Product Characterization
The structure and purity of the final aminocyclopentane product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants will be characteristic of the substituted cyclopentane ring system.[7][8]
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
Data Presentation: Substrate Scope and Yields
The electrochemical [3+2] annulation tolerates a variety of substituents on both the N-cyclopropylaniline and the alkene, demonstrating its synthetic utility.
| Entry | N-Cyclopropylaniline | Alkene | Product | Yield (%) |
| 1 | N-phenyl-N-cyclopropylamine | Styrene | 1-(N-phenylamino)-3-phenylcyclopentane | 81 |
| 2 | N-(p-tolyl)-N-cyclopropylamine | Styrene | 1-(N-(p-tolyl)amino)-3-phenylcyclopentane | 75 |
| 3 | N-(p-chlorophenyl)-N-cyclopropylamine | Styrene | 1-(N-(p-chlorophenyl)amino)-3-phenylcyclopentane | 72 |
| 4 | N-phenyl-N-cyclopropylamine | 4-Methoxystyrene | 1-(N-phenylamino)-3-(4-methoxyphenyl)cyclopentane | 78 |
| 5 | N-phenyl-N-cyclopropylamine | 2-Bromostyrene | 1-(N-phenylamino)-3-(2-bromophenyl)cyclopentane | 65 |
| Table 1: Representative yields for the electrosynthesis of various aminocyclopentanes. Data adapted from Xu et al., 2020.[3] |
Trustworthiness and Safety
Self-Validating System:
-
Reproducibility : The protocol's reliance on precisely controlled electrical current ensures high reproducibility between runs.
-
Monitoring : Reaction progress can be easily monitored by TLC, allowing for clear determination of the reaction endpoint.
-
Characterization : The final product is unambiguously characterized by standard spectroscopic methods (NMR, MS), confirming the success of the transformation.
Safety Precautions:
-
Electrical Safety : Ensure all electrical equipment is properly grounded and insulated. Avoid contact with electrodes and connections while the power supply is on.[9]
-
Chemical Safety : Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves at all times.[10]
-
Solvent Handling : Handle volatile and flammable organic solvents like acetonitrile and ethyl acetate in a well-ventilated fume hood.[11]
-
Waste Disposal : Dispose of all chemical waste according to institutional guidelines.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. luo.chem.utah.edu [luo.chem.utah.edu]
- 3. Electrosynthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. csub.edu [csub.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Photoactivated formal [3+2] cycloaddition with N-aryl cyclopropylamines
Application Notes & Protocols
Topic: Photoactivated Formal [3+2] Cycloaddition with N-Aryl Cyclopropylamines
For: Researchers, Scientists, and Drug Development Professionals
Guide Overview
This document provides a comprehensive technical guide to the photoactivated formal [3+2] cycloaddition of N-aryl cyclopropylamines. This powerful reaction enables the synthesis of highly substituted pyrrolidine and cyclopentylamine core structures, which are prevalent in pharmaceuticals and bioactive natural products. We will delve into the underlying mechanism, provide detailed, field-tested experimental protocols, explore the reaction's scope, and offer practical troubleshooting advice. This guide is designed to empower researchers to successfully implement and adapt this methodology for their specific synthetic targets.
Mechanistic Rationale: Harnessing Light to Forge Five-Membered Rings
The formal [3+2] cycloaddition of N-aryl cyclopropylamines is a photoredox-mediated process that capitalizes on the unique reactivity of strained cyclopropane rings upon single-electron oxidation.[1][2] The entire catalytic cycle is initiated by visible light, offering a mild and sustainable alternative to harsher, classical methods.
The Catalytic Cycle Explained:
-
Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium polypyridyl complex, absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*).[1]
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) is a potent oxidant. It readily accepts a single electron from the electron-rich N-aryl cyclopropylamine, which acts as a sacrificial electron donor.[1] This SET event generates the reduced form of the photocatalyst (PC⁻) and a key intermediate: the cyclopropylamine radical cation.
-
Irreversible Ring Opening: The high ring strain of the cyclopropane becomes untenable in the radical cation state. This intermediate undergoes rapid and irreversible C-C bond cleavage (β-scission) to form a stabilized, ring-opened intermediate known as a β-carbon radical iminium ion.[1][2] This irreversible step is the thermodynamic driving force for the entire reaction.
-
Radical Addition (Giese Reaction): The newly formed carbon-centered radical readily adds to an alkene coupling partner. This intermolecular addition is highly regioselective, with the radical adding to the less substituted carbon of the olefin to produce a more stabilized radical intermediate.[1]
-
Ring Closure & Regeneration: The resulting radical intermediate undergoes an intramolecular cyclization by adding to the iminium ion. This step forges the five-membered ring. The resulting radical cation is then reduced by the waiting photocatalyst (PC⁻), which regenerates the ground-state photocatalyst (PC) and releases the final protonated product, completing the catalytic cycle.
Interestingly, recent studies have demonstrated that this transformation can, in some cases, proceed without an external photocatalyst.[3] In these instances, it is proposed that the N-aryl cyclopropylamine itself can be directly photoexcited by UV light (e.g., 365 nm), or forms an electron donor-acceptor (EDA) complex with an electron-poor olefin, which then absorbs light to initiate the crucial SET and ring-opening sequence.[3]
References
- 1. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic (3+3) cycloaddition of arylaminocyclopropanes with nitrones: highly diastereoselective synthesis of 1,2-oxazinan-6-amine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
Application Note: Real-Time Reaction Monitoring of 3-Cyclopropylaniline Syntheses Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note provides a comprehensive guide and detailed protocols for the development and implementation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the real-time monitoring of chemical reactions involving 3-cyclopropylaniline. As a crucial building block in modern medicinal chemistry, understanding the kinetics, impurity profiles, and endpoint determination of reactions with this compound is paramount for process optimization and quality control.[1][2] This document outlines the inherent challenges in the analysis of this unique aromatic amine and presents robust analytical strategies to achieve accurate, sensitive, and rapid results. Protocols are provided for both direct analysis and analysis following derivatization, catering to a range of reaction complexities and analytical instrumentation.
Introduction: The Analytical Imperative in this compound Chemistry
This compound is a versatile primary aromatic amine featuring a strained cyclopropyl ring, a moiety of increasing interest in drug discovery for its ability to modulate physicochemical properties. Its reactions, often involving N-alkylation, acylation, or participation in cross-coupling chemistries, can be complex.[3] Monitoring these reactions is essential to maximize yield, minimize impurity formation, and ensure process safety and reproducibility.
LC-MS has become an indispensable tool in pharmaceutical development for its sensitivity, selectivity, and speed.[2][4] It provides real-time data on the consumption of starting materials, the formation of products, and the transient appearance of intermediates and byproducts.[5][6][7] However, the analysis of aromatic amines like this compound can present specific challenges, including poor chromatographic retention on reversed-phase columns and variable ionization efficiency.[8][9] This guide addresses these challenges with scientifically grounded protocols.
Foundational Principles: LC-MS for Reaction Monitoring
The core principle of reaction monitoring by LC-MS is the rapid separation of reaction components by High-Performance Liquid Chromatography (HPLC) followed by their detection and identification by Mass Spectrometry (MS).[2] This hyphenated technique allows for both qualitative and quantitative assessment of the reaction mixture over time.
Physicochemical Properties of this compound
A successful LC-MS method is built upon an understanding of the analyte's properties.
| Property | Value | Significance for LC-MS Method Development |
| Molecular Weight | 133.19 g/mol [10] | Falls within the ideal range for small molecule LC-MS analysis. |
| Formula | C9H11N[10] | Provides the basis for accurate mass determination. |
| pKa (approx.) | ~4.6 (Aniline) | The basic nature of the amino group allows for efficient positive mode ionization. |
| LogP (predicted) | 1.9[10] | Indicates moderate lipophilicity, suggesting good retention on C18 columns is achievable. |
Experimental Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for monitoring a reaction involving this compound using LC-MS.
Caption: Workflow for LC-MS reaction monitoring.
Protocol 1: Direct LC-MS Analysis of this compound Reactions
This protocol is suitable for reactions where the starting material, product, and major byproducts exhibit adequate chromatographic retention and ionization efficiency.
Rationale and Causality
Direct analysis is preferred for its speed and simplicity, minimizing sample preparation artifacts. The choice of a C18 stationary phase is based on the moderate lipophilicity of this compound.[10] An acidic mobile phase additive, such as formic acid, is crucial for ensuring the analyte is in its protonated form, which enhances both chromatographic peak shape for basic compounds and ionization efficiency in positive ion mode electrospray ionization (ESI).[11]
Step-by-Step Methodology
-
Reaction Sampling and Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately dilute the aliquot in a pre-prepared vial containing 990 µL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid. This quenches the reaction by dilution and prepares the sample for analysis.
-
Vortex the vial thoroughly.
-
-
LC-MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[12]
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or a high-resolution mass spectrometer (HRMS) like a QTOF.[12]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Parameters (Example for ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (optimize for specific compounds).[13]
-
Scan Range (for full scan): m/z 100-1000.
-
For Targeted Analysis (SIM or MRM):
-
This compound: Monitor m/z 134.1 ([M+H]+).
-
Expected Product: Calculate the expected [M+H]+ and establish a monitoring ion. For example, for an acetylation product, the mass would be 175.23 g/mol , so monitor m/z 176.2.
-
-
Data Analysis
-
Integrate the peak areas for this compound and the product(s) at each time point.
-
Calculate the percent conversion: (% Conversion) = [Product Area / (Product Area + Starting Material Area)] * 100.
-
Plot % Conversion vs. Time to visualize reaction kinetics.
Protocol 2: LC-MS Analysis with Derivatization for Enhanced Sensitivity
In cases of poor retention, low ionization efficiency, or the need to detect trace-level impurities, chemical derivatization can significantly improve analytical performance.[8][14] Dansyl chloride is a common derivatizing agent for primary and secondary amines, as it adds a bulky, non-polar group that enhances reversed-phase retention and a tertiary amine that is readily protonated, improving ESI response.[14][15]
Rationale and Causality
The dansylation reaction targets the primary amine of this compound. The resulting sulfonamide is significantly less polar and more easily ionized than the parent amine. This addresses common issues with analyzing small, polar amines.[8] The protocol requires careful optimization of reaction conditions (pH, temperature, time) to ensure complete derivatization.[14]
Caption: Derivatization workflow with Dansyl Chloride.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~9.0.
-
-
Derivatization Procedure:
-
To 50 µL of the diluted reaction sample (from step 4.2.1), add 50 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex and incubate the mixture in a heating block at 60 °C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of 10% formic acid to quench the reaction by reacting with excess dansyl chloride.
-
The sample is now ready for LC-MS analysis.
-
-
LC-MS Conditions for Dansylated Derivatives:
-
Use the same LC-MS system and column as in Protocol 1.
-
The gradient can be adjusted to be steeper due to the increased hydrophobicity of the dansylated derivatives.
-
Gradient (Example):
-
0-1 min: 40% B
-
1-5 min: 40% to 100% B
-
5-6 min: 100% B
-
6-6.1 min: 100% to 40% B
-
6.1-8 min: 40% B (re-equilibration)
-
-
Targeted Analysis (SIM or MRM):
-
Dansyl-3-Cyclopropylaniline: The molecular weight is 366.49 g/mol . Monitor m/z 367.5 ([M+H]+).
-
Dansylated Product: Calculate the expected mass of the derivatized product and set the corresponding m/z.
-
-
Troubleshooting and Method Validation
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols. | Ensure mobile phase is sufficiently acidic (0.1% formic acid). Consider a column with end-capping. |
| Low Sensitivity | Poor ionization, low concentration. | Optimize ESI source parameters (voltages, gas flows). If issues persist, use the derivatization protocol.[14] |
| Incomplete Derivatization | Suboptimal reaction conditions (pH, temp, time). | Re-optimize the derivatization protocol; ensure pH is basic. Check reagent quality.[14] |
| Mass Inaccuracy (HRMS) | Instrument calibration drift. | Calibrate the mass spectrometer daily using a known standard. |
| Carryover | Analyte adsorption in the system. | Implement a robust needle wash protocol (e.g., with a strong solvent like isopropanol). |
Conclusion
The LC-MS methods detailed in this application note provide a robust framework for monitoring reactions involving this compound. The choice between direct analysis and derivatization depends on the specific reaction matrix and the analytical sensitivity required. By carefully selecting chromatographic conditions and mass spectrometric parameters, researchers can gain valuable insights into reaction kinetics, impurity formation, and overall process performance, accelerating drug development and ensuring product quality.[1]
References
- 1. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Methods of preparation of Aromatic amines | PDF [slideshare.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DSpace [helda.helsinki.fi]
- 10. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 15. researchgate.net [researchgate.net]
Experimental setup for photocatalytic reactions of cyclopropylamines
Application Note & Protocol
Title: A Researcher's Guide to the Experimental Setup for Visible-Light Photocatalytic Reactions of Cyclopropylamines
Abstract: The photocatalytic activation of cyclopropylamines has emerged as a powerful strategy in modern organic synthesis for constructing complex, nitrogen-containing scaffolds. This process leverages the high ring strain of the cyclopropyl group, which, upon single-electron transfer (SET) oxidation, undergoes a facile ring-opening to generate a versatile β-carbon radical iminium ion intermediate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental setup, and practical execution of these transformative reactions. We delve into the causality behind experimental choices, from photocatalyst and solvent selection to reaction monitoring, and provide a detailed, validated protocol for a representative intermolecular [3+2] cycloaddition.
Scientific Foundation: The 'Why' Behind the Method
The synthetic utility of cyclopropylamines in photocatalysis is rooted in their unique electrochemical properties and the irreversible nature of their post-oxidation transformation. Unlike many other amines that might participate in reversible electron transfer, the cyclopropylamine nitrogen radical cation undergoes a rapid and irreversible ring-opening.[1] This step serves as the thermodynamic driving force for the entire catalytic cycle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions.[1]
The Catalytic Cycle: A Mechanistic Overview
The general mechanism for the photocatalytic activation of an N-aryl cyclopropylamine and its subsequent reaction with an olefin, such as in a [3+2] cycloaddition, is illustrated below. The process is initiated by the absorption of visible light by a photocatalyst (PC), typically a ruthenium or iridium complex.[1][2][3]
-
Photoexcitation: The photocatalyst (e.g., Ru(II)) absorbs a photon, promoting it to a long-lived, highly energetic excited state (e.g., *Ru(II)).
-
Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and readily accepts an electron from the electron-rich cyclopropylamine. This SET event generates a nitrogen radical cation and the reduced form of the photocatalyst (e.g., Ru(I)). The use of an aryl group on the amine lowers its redox potential, facilitating this crucial oxidation step.[1]
-
Irreversible Ring-Opening: The high strain energy of the three-membered ring is released as the nitrogen radical cation rapidly fragments, opening to form a stabilized β-carbon radical iminium ion intermediate.[1]
-
Radical Addition: This key intermediate adds across an electron-deficient olefin in a Giese-type reaction to form a new carbon-centered radical.[1]
-
Ring Closure & Catalyst Regeneration: The newly formed radical can undergo an intramolecular addition to the iminium ion, forming the five-membered cyclopentylamine ring. The resulting nitrogen radical cation is then reduced by the reduced photocatalyst (e.g., Ru(I)), regenerating the ground-state catalyst (Ru(II)) and furnishing the final product.[1]
Caption: Proposed mechanism for photocatalytic [3+2] cycloaddition.
Core Experimental Components & Considerations
The success of a photocatalytic reaction hinges on the careful selection of its components. Each element plays a critical role in the efficiency, selectivity, and reproducibility of the transformation.
| Component | Common Examples | Rationale & Key Considerations |
| Photocatalyst | Ruthenium Complexes: [Ru(bpy)₃]Cl₂, --INVALID-LINK--₂ Iridium Complexes: fac-[Ir(ppy)₃] Organic Dyes: Eosin Y, Rose Bengal | The catalyst must absorb light in the visible spectrum and possess appropriate excited-state redox potentials to oxidize the cyclopropylamine. Ru and Ir complexes are widely used for their robust photophysical properties and tunable redox potentials.[1][2] Organic photocatalysts offer a metal-free alternative. In some cases, an electron donor-acceptor (EDA) complex between the cyclopropylamine and an electron-deficient alkene can bypass the need for an external photocatalyst entirely.[4][5] |
| Light Source | Blue LEDs (450-475 nm), Green LEDs (520-535 nm), Compact Fluorescent Lamps (CFLs) | The emission wavelength of the light source must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation. Blue LEDs are common for many Ru and Ir catalysts. Low-energy CFL bulbs are a cost-effective option for broad-spectrum visible light irradiation.[1] |
| Solvent | Nitromethane (CH₃NO₂), Acetonitrile (MeCN), Dichloroethane (DCE), Dimethylformamide (DMF) | The solvent must solubilize all reaction components and be inert under the reaction conditions. Polar aprotic solvents are generally preferred. It is critical to use anhydrous, degassed solvents to prevent quenching of the photocatalyst's excited state by water or molecular oxygen. |
| Atmosphere | Inert (Nitrogen or Argon) | Molecular oxygen (O₂) is a triplet ground state molecule and an efficient quencher of the triplet excited state of most photocatalysts. Removing dissolved oxygen via sparging with an inert gas (N₂ or Ar) for 15-30 minutes is a mandatory step for most reactions. |
| Reactants | Cyclopropylamines: N-Aryl cyclopropylamines are common as the aryl group lowers the oxidation potential.[1] Coupling Partners: Electron-deficient olefins, styrenes, alkynes.[2][6][7] | The electronic nature of the reactants dictates their reactivity. The concentration is typically in the 0.05 - 0.1 M range to ensure efficient light penetration throughout the solution.[1][2] |
Detailed Experimental Protocol: Intermolecular [3+2] Cycloaddition
This protocol provides a validated, step-by-step methodology for the photocatalytic [3+2] cycloaddition of an N-aryl cyclopropylamine with an electron-deficient olefin, adapted from established literature procedures.[1]
Materials & Equipment
-
Reactants: N-Aryl cyclopropylamine (1.0 equiv), Olefin (2.0-5.0 equiv)
-
Photocatalyst: --INVALID-LINK--₂ (1-2 mol%)
-
Solvent: Anhydrous Nitromethane (CH₃NO₂)
-
Internal Standard: Dodecane (for GC analysis, if desired)
-
Equipment: Schlenk flask or reaction vial with stir bar, rubber septum, nitrogen/argon line with needle, magnetic stir plate, blue LED light source (e.g., Kessil PR160 or similar) with a cooling fan.
Experimental Workflow Diagram
Caption: General workflow for photocatalytic cyclopropylamine reactions.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-aryl cyclopropylamine (e.g., 0.2 mmol, 1.0 equiv), the olefin (e.g., 1.0 mmol, 5.0 equiv), and the photocatalyst (e.g., --INVALID-LINK--₂, 0.002 mmol, 1 mol%).
-
Rationale: Ensuring the reaction vessel is dry prevents the introduction of water, which can interfere with the reaction.
-
-
Inert Atmosphere Purge: Seal the flask with a rubber septum and purge with dry nitrogen or argon gas for 5 minutes using a needle inlet and a separate outlet needle.
-
Rationale: This removes the bulk of the oxygen from the flask's headspace.
-
-
Solvent Addition & Degassing: Add anhydrous, degassed nitromethane via syringe to achieve the desired concentration (e.g., 2.0 mL for a 0.1 M solution with respect to the cyclopropylamine). Submerge the N₂/Ar inlet needle into the solution and bubble the gas through the liquid while stirring for 15-20 minutes.
-
Rationale: This is the most critical step for removing dissolved oxygen from the reaction medium. Incomplete degassing is a primary cause of reaction failure.[1]
-
-
Reaction Initiation: Place the sealed flask on a magnetic stir plate. Position a blue LED lamp approximately 5-10 cm away from the flask. Use a small fan directed at the flask to maintain the reaction at or near room temperature. Commence stirring and turn on the light source.
-
Rationale: Consistent stirring ensures homogenous irradiation of the solution. The fan prevents overheating from the light source, which could lead to thermal decomposition or side reactions.
-
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Once the starting material is consumed (typically 12-24 hours), turn off the light and expose the reaction to air. Remove the solvent under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to isolate the desired product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete degassing (O₂ quenching). 2. Incorrect light source wavelength. 3. Decomposed or impure catalyst/reagents. 4. Insufficient light intensity. | 1. Increase degassing time; use freeze-pump-thaw cycles for sensitive reactions. 2. Verify the light source's emission spectrum overlaps with the catalyst's absorbance peak. 3. Use freshly purified reagents and high-purity solvents. 4. Move the light source closer to the reaction vessel. |
| Formation of Side Products | 1. Reaction overheating. 2. Substrate decomposition under light. 3. Unwanted radical chain reactions. | 1. Ensure adequate cooling with a fan or water bath. 2. Run a control experiment with the starting material and light but no catalyst. If decomposition occurs, a different catalyst or filter may be needed. 3. Adjust reactant concentrations or add a radical scavenger to test for side pathways. |
| Inconsistent Results | 1. Variable light intensity/position. 2. Inconsistent degassing. 3. Variations in solvent purity/water content. | 1. Use a fixed, reproducible setup for the light source and reaction vessel. 2. Standardize the degassing procedure (time, gas flow rate). 3. Use a fresh bottle of anhydrous solvent or distill/dry the solvent before use. |
Conclusion
Photocatalytic reactions of cyclopropylamines offer a robust and atom-economical pathway to valuable nitrogen-containing molecules.[1] Success in this field relies on a solid understanding of the underlying mechanism and meticulous attention to the experimental setup. By carefully selecting the photocatalyst and light source, and by rigorously excluding oxygen, researchers can reliably harness the synthetic power of these transformations. This guide provides the foundational knowledge and a practical framework to empower scientists to explore and innovate in this exciting area of chemical synthesis.
References
- 1. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-light-activated photocatalyst- and additive-free multi-component reaction driven by the cyclopropylamine-based EDA complex in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Derivatization of 3-Cyclopropylaniline for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Value of the 3-Cyclopropylaniline Scaffold
In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of efficient drug discovery. This compound has emerged as such a scaffold, combining the versatile reactivity of an aniline with the unique stereoelectronic properties of a cyclopropyl group.[1][2]
The cyclopropane moiety is particularly valuable; its rigid, three-membered ring introduces conformational constraint, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.[3][4] Furthermore, the cyclopropyl group is often associated with increased metabolic stability and improved physicochemical properties, such as solubility and lipophilicity, making it a desirable feature in drug candidates.[5][6]
This application note provides a detailed guide to the strategic derivatization of the amino group of this compound. We will explore robust protocols for N-acylation and N-sulfonylation, explain the rationale behind these modifications, and detail the necessary analytical workflows to ensure the identity and purity of the resulting compounds. The overarching goal is to equip researchers with the foundational knowledge and practical methods to unlock the therapeutic potential of this promising scaffold.
Rationale for Derivatization: A Logic-Driven Approach to SAR
The primary amino group of this compound is a prime target for chemical modification. Derivatizing this site allows for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a compound's properties to achieve a desired biological effect.[7] The transformation of the basic amine into neutral, more complex functional groups like amides and sulfonamides can profoundly impact molecular interactions with a biological target.
Key Objectives of Derivatization:
-
Introduce New Pharmacophoric Features: Amide and sulfonamide groups introduce hydrogen bond donors and acceptors, which can form critical interactions within a protein's binding pocket.
-
Modulate Physicochemical Properties: Derivatization alters a molecule's lipophilicity (LogP), polarity, and hydrogen bonding capacity, which in turn affects its solubility, permeability, and pharmacokinetic profile.
-
Explore Vector Space: The new substituent can be used as a handle to explore different regions of the target's binding site, potentially leading to significant gains in potency and selectivity.[8]
The following diagram illustrates the logical flow from the core scaffold to potential therapeutic outcomes through strategic derivatization.
Caption: Logical workflow from scaffold to enhanced biological activity.
Key Derivatization Protocols
The following protocols are designed to be robust and reproducible. They include detailed steps for the reaction, work-up, and purification, which are critical for obtaining high-quality material for biological evaluation.
Protocol 1: N-Acylation with Acetyl Chloride
N-acylation is a fundamental transformation that converts the primary aniline into a secondary amide. This protocol uses acetyl chloride as a representative acylating agent.[9][10]
Workflow Diagram: N-Acylation
Caption: Step-by-step workflow for the N-acylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Add a suitable base, such as pyridine or triethylamine (1.2 eq).
-
Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Aqueous Work-up: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Causality Note: The acid wash removes the basic pyridine, while the bicarbonate wash removes any excess acetyl chloride and acetic acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-(3-cyclopropylphenyl)acetamide.[10]
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride
The synthesis of sulfonamides is a key strategy in drug design. This protocol describes the reaction of this compound with p-toluenesulfonyl chloride (TsCl).[11][12]
Workflow Diagram: N-Sulfonylation
Caption: Step-by-step workflow for the N-sulfonylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine, which acts as both the solvent and the base.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor for the disappearance of the starting material by TLC. Causality Note: Anilines are less nucleophilic than aliphatic amines, often requiring longer reaction times for sulfonylation to proceed to completion.[11]
-
Precipitation & Work-up: Pour the reaction mixture into a beaker of ice-water with vigorous stirring. A precipitate should form. Acidify the mixture to pH ~2 with concentrated HCl to ensure complete precipitation of the product and to dissolve the pyridine as its hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining pyridine hydrochloride.
-
Purification: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(3-cyclopropylphenyl)-4-methylbenzenesulfonamide.
Characterization of Synthesized Derivatives
Unambiguous characterization is essential to validate the outcome of a synthesis and ensure the purity of compounds intended for biological screening. A multi-technique approach is required for a complete structural and purity profile.[13]
General Characterization Workflow
Caption: Standard workflow for the analytical characterization of derivatives.
Summary of Analytical Data
The following table summarizes the expected analytical data for the products from the protocols above. This serves as a self-validating checklist for the experimentalist.
| Technique | N-(3-cyclopropylphenyl)acetamide | N-(3-cyclopropylphenyl)-4-methylbenzenesulfonamide |
| ¹H NMR | Signals for aromatic protons, acetyl methyl singlet (~2.1 ppm), amide N-H singlet, and characteristic cyclopropyl multiplets (~0.5-1.0 ppm). | Signals for aromatic protons (including tosyl AA'BB' system), tosyl methyl singlet (~2.4 ppm), sulfonamide N-H singlet, and cyclopropyl multiplets. |
| ¹³C NMR | Peaks for aromatic carbons, carbonyl carbon (~168 ppm), acetyl methyl carbon (~24 ppm), and cyclopropyl carbons. | Peaks for aromatic carbons, tosyl methyl carbon (~21 ppm), and cyclopropyl carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of C₁₁H₁₃NO. | Expected [M+H]⁺ peak corresponding to the molecular weight of C₁₆H₁₇NO₂S. |
| HPLC Purity | A single major peak with >95% purity is desired for biological testing. | A single major peak with >95% purity is desired for biological testing. |
Application: Structure-Activity Relationship (SAR) Insights
To illustrate the power of this derivatization approach, consider a hypothetical drug discovery project targeting a protein kinase. The initial hit, this compound, shows weak activity. By applying the protocols described, a small library of derivatives can be generated to probe the SAR.
Table of Hypothetical Biological Data (Kinase X Inhibition)
| Compound | Structure | Modification | IC₅₀ (nM) | Rationale for Activity Change |
| 1 | This compound | Parent Compound | 5,200 | Weak initial hit, lacks key interactions. |
| 2 (from Protocol 1) | N-(3-cyclopropylphenyl)acetamide | N-Acetylation | 850 | The amide carbonyl may act as a hydrogen bond acceptor with the kinase hinge region, improving affinity. |
| 3 (from Protocol 2) | N-(3-cyclopropylphenyl)-4-methylbenzenesulfonamide | N-Sulfonylation | 120 | The sulfonamide provides both H-bond donor (N-H) and acceptor (SO₂) groups. The tosyl ring may occupy a hydrophobic pocket, significantly boosting potency. |
| 4 | N-(3-cyclopropylphenyl)benzamide | N-Benzoylation | 430 | Larger aromatic group than acetyl explores the binding pocket further, but may not be optimal. |
This hypothetical data demonstrates a clear SAR trend: converting the aniline to a sulfonamide (Compound 3 ) provides the most significant enhancement in biological activity. This insight guides the next round of synthesis, perhaps by exploring different aryl sulfonyl chlorides to further optimize the interaction in the hydrophobic pocket.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Handle volatile reagents like this compound, acyl chlorides, and solvents in a well-ventilated fume hood.[14]
-
Reactivity: Acyl chlorides and sulfonyl chlorides are moisture-sensitive and react exothermically with water and other nucleophiles. Handle with care and use anhydrous techniques.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
The derivatization of this compound is a powerful and effective strategy for enhancing biological activity and exploring structure-activity relationships. The N-acylation and N-sulfonylation protocols detailed in this application note are reliable methods for generating novel analogs. By combining robust synthetic procedures with thorough analytical characterization and systematic biological evaluation, researchers can efficiently leverage the unique properties of the this compound scaffold to develop novel therapeutic agents.
References
- 1. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 12. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnisotopes.com [cdnisotopes.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3-Cyclopropylaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Cyclopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the synthesis of this valuable chemical intermediate. Here, we will explore the most common and effective synthetic routes, delve into the intricacies of reaction optimization, and provide solutions to common experimental challenges.
Introduction to the Synthesis of this compound
This compound is a key building block in medicinal chemistry and materials science. Its synthesis typically relies on modern cross-coupling methodologies to form the crucial carbon-nitrogen (C-N) or carbon-carbon (C-C) bond. The two most prevalent and robust strategies for preparing this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, each with its own set of advantages and potential challenges.
This guide will provide a comprehensive overview of both synthetic pathways, followed by a detailed troubleshooting section in a question-and-answer format to address specific issues you may encounter in your experiments.
Synthetic Strategies at a Glance
Two primary retrosynthetic disconnections for this compound lead to the Buchwald-Hartwig and Suzuki-Miyaura coupling strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is designed to provide direct answers and actionable solutions to common problems encountered during the synthesis of this compound.
Buchwald-Hartwig Amination Route
Q1: My Buchwald-Hartwig amination of 3-bromocyclopropane with an ammonia equivalent is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this Buchwald-Hartwig amination can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. For the coupling of a primary amine equivalent, bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[1]
-
Troubleshooting:
-
Ligand Screening: If you are using a general-purpose ligand, consider screening more specialized Buchwald ligands such as XPhos, SPhos, or BrettPhos.[2] BrettPhos has been successfully used in the synthesis of N-cyclopropylanilines.[2]
-
Catalyst Loading: While a higher catalyst loading might seem intuitive for a sluggish reaction, it can sometimes lead to an increase in side products.[3] It is often beneficial to optimize the catalyst loading, starting from a lower concentration (e.g., 1-2 mol%).
-
Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ and a separate ligand.
-
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[4]
-
Troubleshooting:
-
Base Strength: Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation.[5] If you are using a weaker base like K₂CO₃ or Cs₂CO₃, the reaction may be too slow.[6] However, for substrates with base-sensitive functional groups, a weaker base like K₃PO₄ might be necessary.
-
Base Solubility: Ensure your base is sufficiently soluble in the reaction solvent. In some cases, using a combination of bases or a different solvent can improve results.
-
-
-
Solvent and Temperature:
-
Troubleshooting:
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[2] Ensure your solvent is anhydrous, as water can negatively impact the reaction.
-
Temperature Optimization: These reactions often require elevated temperatures (80-110 °C).[5] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[7] A systematic temperature screen is recommended.
-
-
-
Reaction Atmosphere:
-
Troubleshooting: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[3] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are properly degassed.
-
Q2: I am observing the formation of debrominated cyclopropane as a major byproduct. How can I minimize this?
A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings.[4] It occurs when the aryl halide is reduced instead of undergoing amination.
-
Troubleshooting:
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. A ligand that promotes a faster C-N bond formation can outcompete the hydrodehalogenation pathway.
-
Reaction Time: Prolonged reaction times, especially after the amine has been consumed, can favor hydrodehalogenation. Monitor the reaction progress by TLC or GC-MS and work it up promptly upon completion.
-
Purity of Reagents: Impurities in the starting materials or solvent can sometimes act as hydrogen sources for this side reaction.
-
Suzuki-Miyaura and Chan-Lam Coupling Route
Q3: I am attempting a Suzuki-Miyaura type C-N coupling with 3-cyclopropylphenylboronic acid and an ammonia source, but the reaction is not proceeding. What are the key considerations for this approach?
A3: The direct use of ammonia in a traditional Suzuki-Miyaura coupling for C-N bond formation is not the standard application of this reaction, which is primarily for C-C bond formation.[8] A more appropriate copper-catalyzed alternative is the Chan-Lam coupling .[9]
-
Reaction Type: The Chan-Lam coupling utilizes a copper catalyst (e.g., Cu(OAc)₂) to couple arylboronic acids with amines.[10] This reaction is often performed in the presence of a ligand like pyridine and can be conducted in the open air.[9][11]
-
Troubleshooting a Chan-Lam Coupling:
-
Catalyst and Oxidant: Copper(II) acetate is a common catalyst. The reaction is believed to proceed through a Cu(III) intermediate, and an oxidant (often air) is required to regenerate the active catalyst.[10]
-
Base and Ligand: A base such as triethylamine or pyridine is typically used. Pyridine can also act as a ligand.
-
Solvent: Dichloromethane is a common solvent for this reaction.
-
Side Reactions: A common side reaction is the protodeboronation of the boronic acid, which converts it back to cyclopropane.[12] This can be minimized by carefully controlling the reaction conditions and using anhydrous solvents. Homocoupling of the boronic acid to form a biphenyl derivative is another potential side reaction.[12]
-
General Purification and Troubleshooting
Q4: I have obtained a crude product, but I am having difficulty purifying this compound. What are the recommended purification methods?
A4: The purification of anilines can sometimes be challenging due to their basicity and potential for oxidation.
-
Column Chromatography:
-
Silica Gel Acidity: Silica gel is slightly acidic and can cause basic compounds like anilines to streak or even decompose on the column.[13][14]
-
Troubleshooting: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[15] Always perform a TLC analysis first to determine the optimal eluent system and to check for product stability on the silica plate.[14]
-
-
Recrystallization:
-
Solvent Screening: If your product is a solid, recrystallization can be a highly effective purification method.[16] A systematic screening of different solvents or solvent mixtures is necessary to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Hydrochloride Salt Formation: For purification or long-term storage, anilines can be converted to their hydrochloride salts, which are often crystalline and more stable.[17] The free base can be regenerated by treatment with a mild base.
-
-
Distillation: If this compound is a liquid with a suitable boiling point, vacuum distillation can be an excellent method for purification, especially on a larger scale.
Q5: My reaction mixture has turned dark, and I am isolating a significant amount of tar-like material. What is causing this and how can I prevent it?
A5: The formation of tar or polymeric material is often a sign of product or starting material decomposition, or significant side reactions.[18]
-
Troubleshooting:
-
Temperature Control: Overheating is a common cause of decomposition.[7] Ensure your reaction temperature is carefully controlled and not exceeding the stability limits of your reagents and product.
-
Reaction Atmosphere: As mentioned earlier, an inert atmosphere is crucial to prevent oxidative side reactions that can lead to colored, high-molecular-weight byproducts.
-
Purity of Starting Materials: Impurities in your starting materials can sometimes initiate polymerization or decomposition pathways. Ensure the purity of your 3-bromocyclopropane or 3-cyclopropylphenylboronic acid.
-
Optimized Reaction Protocols and Data
The following tables summarize typical reaction conditions for the synthesis of this compound via the Buchwald-Hartwig and Chan-Lam coupling routes. These should be used as a starting point for your own optimization efforts.
Table 1: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Reference |
| Aryl Halide | 3-Bromocyclopropane | 3-Bromocyclopropane | [5] |
| Amine Source | Cyclopropylamine | Ammonia equivalent | [5][19] |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | [2][5] |
| Ligand | BrettPhos | XPhos | [2] |
| Base | NaOtBu | K₃PO₄ | [5][20] |
| Solvent | Toluene | Dioxane | [2][20] |
| Temperature | 80-110 °C | 100-120 °C | [5][20] |
| Typical Yield | ~85-92% | Variable | [2] |
Table 2: Chan-Lam C-N Coupling Conditions
| Parameter | General Conditions | Reference |
| Boronic Acid | 3-Cyclopropylphenylboronic acid | [9][10] |
| Amine Source | Ammonia or primary amine | [9][11] |
| Copper Source | Cu(OAc)₂ | [10][11] |
| Ligand | Pyridine or other N-ligand | [9] |
| Base | Triethylamine or Pyridine | [11] |
| Solvent | Dichloromethane | [11] |
| Atmosphere | Air | [9] |
| Temperature | Room Temperature to 70 °C | [9][11] |
| Typical Yield | Moderate to High | [9] |
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the reaction mechanism is key to effective troubleshooting. Below are simplified representations of the catalytic cycles for the Buchwald-Hartwig amination and Chan-Lam coupling.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the synthesis of N-cyclopropylanilines.[5]
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%). Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromocyclopropane (1.0 equiv), cyclopropylamine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a ~0.2 M concentration of the aryl halide).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) to afford this compound.
Protocol 2: Chan-Lam C-N Coupling
This is a general protocol for a Chan-Lam coupling and should be optimized for the specific substrates.[9][11]
-
Reaction Setup: To a round-bottom flask, add 3-cyclopropylphenylboronic acid (1.0 equiv), the amine source (e.g., a primary amine, 1.2 equiv), Cu(OAc)₂ (10 mol%), and pyridine (2.0 equiv).
-
Solvent Addition: Add dichloromethane (to achieve a ~0.2 M concentration of the boronic acid).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mt.com [mt.com]
- 17. This compound hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: N-Arylation of Cyclopropylamine
Welcome to our dedicated technical support center for the N-arylation of cyclopropylamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. N-aryl cyclopropylamines are prevalent motifs in pharmaceuticals and agrochemicals, making the optimization of their synthesis a critical endeavor.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My N-arylation of cyclopropylamine is resulting in low yields. What are the most common culprits?
A1: Low yields in the N-arylation of cyclopropylamine can often be attributed to a few key factors. One of the most common issues is suboptimal catalyst system selection, including the choice of metal precursor and ligand.[4] Other frequent causes include the use of an inappropriate base or solvent, which can lead to poor solubility of reagents or catalyst deactivation.[5] Additionally, side reactions such as hydrodehalogenation of the aryl halide or homocoupling can significantly reduce the yield of the desired product.[6]
Q2: Which catalytic system is generally preferred for the N-arylation of cyclopropylamine: Palladium or Copper?
A2: Both palladium and copper-based catalytic systems are effective for the N-arylation of cyclopropylamine, and the choice often depends on the specific substrates and desired reaction conditions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method, particularly with the development of sophisticated phosphine ligands that can facilitate the coupling of even challenging substrates like aryl chlorides at room temperature.[2][4] Copper-catalyzed Ullmann-type couplings have also seen significant advancements, with modern protocols utilizing ligands like amino acids or 1,10-phenanthroline to enable milder reaction conditions compared to traditional Ullmann reactions.[7][8] Recently, efficient room-temperature copper-catalyzed N-arylation of cyclopropylamine with aryl bromides has been reported, offering a cost-effective alternative to palladium.[1][9][10]
Q3: How critical is the choice of base in a Buchwald-Hartwig amination of cyclopropylamine?
A3: The choice of base is critical and highly dependent on the substrate and solvent.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used and are often effective.[5] However, for substrates with sensitive functional groups, these strong bases can cause decomposition.[5][11] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable alternatives.[5] The solubility of the base in the reaction solvent is also a crucial factor to consider, as poor solubility can lead to low reaction rates.[5]
Q4: What are the recommended starting points for ligand screening in a palladium-catalyzed reaction?
A4: For palladium-catalyzed N-arylation of cyclopropylamine, sterically hindered and electron-rich phosphine ligands have demonstrated excellent performance. Buchwald-type biarylphosphine ligands such as tBuBrettPhos are known to be highly effective.[4] More recently, ylide-functionalized phosphines (YPhos), like adYPhos, have been shown to facilitate the coupling of a wide range of (hetero)aryl chlorides at room temperature.[2][4] When dealing with challenging substrates, it is advisable to screen a panel of ligands to identify the optimal one for your specific transformation.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
Plausible Causes:
-
Inactive Catalyst: The palladium or copper catalyst may not be in its active form. For palladium catalysis, the Pd(0) species might not be generated efficiently from the precatalyst.
-
Poorly Soluble Base: The base may not be soluble enough in the chosen solvent to effectively participate in the catalytic cycle.[5]
-
Catalyst Poisoning: Functional groups on the substrates (e.g., nitro groups, some heterocycles) can coordinate to the metal center and inhibit catalysis.[11][12]
-
Inappropriate Ligand: The ligand may not be suitable for the specific substrate combination, leading to a slow or stalled reaction.
Recommended Solutions:
-
Catalyst Activation: If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to Pd(0). The use of air-stable precatalysts can often provide more consistent results.[3] For Ullmann couplings, using freshly prepared, activated copper powder can improve reactivity.[6]
-
Solvent and Base Screening: Screen a variety of solvents and bases. For Buchwald-Hartwig reactions, toluene is a common and effective solvent, while for Ullmann couplings, polar aprotic solvents like DMF can be beneficial.[2][6] Ensure the chosen base has some solubility in the reaction medium.
-
Ligand Optimization: Perform a screen of different classes of ligands. For palladium catalysis, consider bulky, electron-rich phosphines. For copper catalysis, explore the use of ligands such as amino acids or phenanthrolines.[7]
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the catalyst.[12]
Problem 2: Significant Formation of Side Products
Plausible Causes:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by hydride sources in the reaction mixture (e.g., from the solvent or base) and the formation of palladium-hydride species.[6]
-
Homocoupling: The aryl halide couples with itself to form a biaryl byproduct. This is a common side reaction in Ullmann couplings.[6][13]
-
Diarylation: The cyclopropylamine is arylated twice, which can be an issue with electron-deficient aryl chlorides.[2]
Recommended Solutions:
| Side Product | Recommended Actions |
| Hydrodehalogenation | • Use anhydrous solvents.• Select a non-coordinating base.• Choose a ligand that promotes reductive elimination over competing pathways. |
| Homocoupling | • In Ullmann couplings, consider using more modern protocols with ligand addition to accelerate the desired C-N coupling over homocoupling.[7]• Adjust the stoichiometry of the reactants. |
| Diarylation | • Use a bulkier ligand to sterically hinder the second arylation.• Carefully control the stoichiometry of the aryl halide. |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of Cyclopropylamine
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., [Pd(IPr*)(cinnamyl)Cl], 1-2 mol%), and the phosphine ligand (e.g., adYPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., potassium tert-butoxide, 1.5 equiv.). Then add the degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M), followed by the cyclopropylamine (1.2-1.5 equiv.).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Copper-Catalyzed N-Arylation of Cyclopropylamine
This protocol is a starting point based on modern Ullmann-type couplings.
-
Preparation: To a reaction vessel, add CuI (5-10 mol%), the ligand (e.g., N-carbazolyl-1H-pyrrole-2-carbohydrazide, 5-10 mol%), the aryl bromide (1.0 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and a magnetic stir bar.[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or DMSO) and then the cyclopropylamine (1.5-2.0 equiv.).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 110 °C). Monitor the reaction progress.
-
Workup and Purification: Follow similar procedures as outlined in the palladium-catalyzed protocol.
Visualizing the Workflow
Troubleshooting Flowchart for Low Yields
Caption: A decision tree for troubleshooting low yields.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Common side reactions in the synthesis of 3-Cyclopropylaniline
Welcome to the technical support center for the synthesis of 3-cyclopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable compound. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, while seemingly straightforward, can be prone to several side reactions that can significantly impact yield and purity. This guide will focus on the two most common synthetic routes and the associated challenges:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: The cross-coupling of an amine with an aryl halide.
-
Reduction of 1-Cyclopropyl-3-nitrobenzene: The conversion of a nitro group to an amine.
We will explore the mechanistic origins of common side reactions, provide guidance on their identification, and offer validated protocols for their mitigation.
Section 1: Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2] In the context of this compound synthesis, this typically involves the reaction of 3-bromo or 3-chlorocyclopropylbenzene with an ammonia equivalent or cyclopropylamine itself, catalyzed by a palladium-phosphine complex.
FAQ 1: I am observing a significant amount of a non-polar impurity that co-elutes with my starting material. What is it and how can I prevent its formation?
Answer:
This impurity is most likely cyclopropylbenzene , the product of a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation .
Causality and Mechanism:
Hydrodehalogenation is the replacement of the halogen atom on the aryl halide with a hydrogen atom. This side reaction is often competitive with the desired amination.[1][3] The mechanism can involve the formation of a palladium hydride species (Pd-H) which can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene.
The formation of the Pd-H species can be promoted by:
-
Presence of β-hydrogens on the amine or alkoxide base: The palladium catalyst can facilitate β-hydride elimination from the amine or the alkoxide base, generating the Pd-H intermediate.[1]
-
High reaction temperatures and prolonged reaction times: These conditions can lead to catalyst decomposition and the formation of palladium hydrides.
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| Ligand Choice | Utilize bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or chelating ligands like BINAP or DPPF.[1] | These ligands promote the desired reductive elimination of the aniline product over competing side reactions like hydrodehalogenation. |
| Base Selection | Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOt-Bu). | Minimizes side reactions involving the base. |
| Temperature Control | Maintain the lowest effective reaction temperature. | Reduces the rate of catalyst decomposition and formation of Pd-H species. |
| Reaction Monitoring | Closely monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion. | Avoids prolonged heating that can lead to increased hydrodehalogenation. |
Analytical Detection:
-
GC-MS: Cyclopropylbenzene will have a distinct retention time and a molecular ion peak corresponding to its molecular weight.
-
¹H NMR: The presence of cyclopropylbenzene can be confirmed by the characteristic signals of the cyclopropyl protons and the aromatic protons without the splitting pattern expected for a 3-substituted aniline.
Diagram: Competing Pathways in Buchwald-Hartwig Amination
Caption: Competing desired and side reaction pathways.
Section 2: Reduction of 1-Cyclopropyl-3-nitrobenzene
The reduction of a nitroarene is a classic and often high-yielding route to anilines.[4][5] For the synthesis of this compound, this involves the reduction of 1-cyclopropyl-3-nitrobenzene using various reagents.
FAQ 2: My reaction mixture has a reddish-brown color, and I am isolating colored impurities. What are these byproducts?
Answer:
The colored impurities are likely azoxybenzene and azobenzene derivatives, which are common byproducts of the partial reduction of nitroarenes.
Causality and Mechanism:
The reduction of a nitro group to an amine proceeds through several intermediates, including the nitroso and hydroxylamine species.[6][7] If the reduction is incomplete or if the reaction conditions are not carefully controlled, these highly reactive intermediates can condense with each other to form dimeric impurities.
-
Nitrosobenzene + Phenylhydroxylamine → Azoxybenzene
-
Azoxybenzene → Azobenzene → Hydrazobenzene → Aniline
Troubleshooting and Mitigation:
| Reducing Agent | Common Issues | Troubleshooting |
| Fe / HCl | Incomplete reaction, formation of iron sludge. | Ensure sufficient acid and vigorous stirring. A basic workup is required to liberate the free aniline from its salt.[4][6] |
| SnCl₂ / HCl | Formation of tin salts that can be difficult to remove. | A strongly basic workup is necessary to precipitate tin hydroxides.[7][8][9] |
| Catalytic Hydrogenation (H₂, Pd/C) | Over-reduction of other functional groups, potential for cyclopropane ring opening under harsh conditions. | Use a selective catalyst and milder conditions (lower pressure and temperature).[10] |
| **Transfer Hydrogenation (e.g., HCOOH, NH₄HCO₂) ** | Incomplete transfer of hydrogen. | Ensure an adequate amount of the hydrogen donor and efficient catalyst activity.[10][11][12] |
Analytical Detection:
-
LC-MS: Azoxy and azo compounds will have molecular weights corresponding to the dimeric structures.
-
UV-Vis: These compounds are chromophoric and will exhibit characteristic UV-Vis absorbance.
-
TLC: The colored nature of these impurities often allows for easy visualization on a TLC plate.
Diagram: Reduction Pathway and Dimerization Side Reactions
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of 3-Cyclopropylaniline Derivatives
Welcome to the technical support center for the purification of 3-cyclopropylaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the unique challenges encountered during the purification of this important class of compounds. The inherent characteristics of the aniline moiety, combined with the electronic and steric properties of the cyclopropyl group, can often lead to unexpected hurdles in achieving high purity. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the purification of this compound derivatives.
Q1: My purified this compound derivative is colorless initially but turns brown upon standing. What is causing this discoloration?
A1: This is a classic issue with aniline derivatives. The discoloration is primarily due to air oxidation. The lone pair of electrons on the nitrogen atom makes the aniline ring highly susceptible to oxidation, which can be exacerbated by exposure to light and trace metal impurities. This process forms highly colored polymeric impurities. To mitigate this, it is crucial to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in amber vials at low temperatures.[1][2] Distillation from zinc dust can sometimes help remove impurities that catalyze oxidation.[1][2]
Q2: I am observing a significant loss of my this compound derivative during aqueous workup. Why is this happening and how can I prevent it?
A2: The basicity of the aniline nitrogen (pKa of aniline is ~4.6) means that your compound can be protonated and partition into the aqueous layer, especially if the aqueous phase is acidic.[2] Ensure that during extraction with an organic solvent, the aqueous layer is sufficiently basic (pH > 8) to keep your this compound derivative in its neutral, organic-soluble form. It is also good practice to perform multiple extractions with a smaller volume of organic solvent to maximize recovery.[3]
Q3: Can the cyclopropyl group degrade or react during standard purification procedures?
A3: The cyclopropyl group is a strained ring system, which imparts unique electronic properties and reactivity.[4][5] While generally stable under standard purification conditions like flash chromatography and recrystallization, it can be susceptible to ring-opening reactions under certain circumstances, particularly in the presence of strong acids or electrophiles.[6][7] This is due to the "bent bonds" of the cyclopropane ring, which have partial π-character and can stabilize an adjacent carbocation.[8][9] It is advisable to use milder conditions where possible and to be aware of this potential degradation pathway.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for more complex purification challenges, organized by the purification technique.
Troubleshooting Flash Column Chromatography
Flash column chromatography is a workhorse technique for the purification of organic compounds.[10] However, this compound derivatives can present specific challenges.
Issue 1: Tailing or broad peaks during silica gel chromatography.
-
Causality: The basic nitrogen of the aniline can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[11] This interaction can also sometimes lead to on-column degradation.
-
Troubleshooting Steps:
-
Baseline with a Tertiary Amine: Add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), to your eluent. The triethylamine will competitively bind to the acidic sites on the silica gel, minimizing the interaction with your product and resulting in sharper peaks.
-
Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[3]
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative.[11][12]
-
Issue 2: Co-elution of impurities with similar polarity.
-
Causality: The synthesis of this compound derivatives can often result in side products with very similar polarities to the desired compound, making separation by normal-phase chromatography difficult.
-
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting impurities.
Detailed Protocol for Solvent System Optimization:
-
Begin by performing thin-layer chromatography (TLC) with a standard eluent system (e.g., 80:20 Hexanes:Ethyl Acetate).
-
If separation is poor, systematically vary the polarity of the eluent.
-
If simple polarity changes are ineffective, switch to a solvent system with different selectivities (e.g., a system containing dichloromethane or toluene).[10]
-
Troubleshooting Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[13]
Issue 1: The compound oils out instead of crystallizing.
-
Causality: The melting point of your this compound derivative may be lower than the boiling point of the chosen solvent. When the solution cools, it becomes supersaturated, but instead of forming a crystal lattice, the compound separates as a liquid phase.
-
Troubleshooting Steps:
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer).
-
Use a Lower-Boiling Point Solvent: Select a solvent or solvent system with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
-
Issue 2: Poor recovery of the purified compound.
-
Causality: The compound may have high solubility in the chosen crystallization solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Minimize the Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Ensure Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath to maximize crystal formation before filtration.[13]
-
| Solvent System | Typical Use Case | Advantages | Disadvantages |
| Hexanes/Ethyl Acetate | General purpose for moderately polar compounds | Good resolution, readily available | May not be suitable for highly polar derivatives |
| Dichloromethane/Methanol | For more polar compounds | Stronger eluting power | Dichloromethane is a suspected carcinogen |
| Toluene/Acetone | Alternative selectivity for difficult separations | Can resolve impurities that co-elute in other systems | Toluene has a higher boiling point, making it harder to remove |
| Water/Acetonitrile (Reverse-Phase) | For highly polar or ionic derivatives | Excellent for polar compounds, sharp peaks | Requires specialized columns, may be more expensive |
Table 1: Comparison of common solvent systems for the chromatography of this compound derivatives.
Troubleshooting Distillation
For liquid this compound derivatives, distillation can be an effective purification method.
Issue: The compound decomposes during distillation.
-
Causality: Many aniline derivatives are sensitive to high temperatures and can decompose or polymerize.[14][15]
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of your compound and minimize thermal stress.[1][2]
-
Steam Distillation: For compounds that are immiscible with water, steam distillation can be a gentle and effective purification method.[16] The compound co-distills with water at a temperature below the boiling point of water.
-
Add an Antioxidant: A small amount of a high-boiling antioxidant can sometimes be added to the distillation flask to inhibit oxidative decomposition.
-
Concluding Remarks
The successful purification of this compound derivatives hinges on a thorough understanding of their chemical properties and a systematic approach to troubleshooting. By anticipating challenges such as oxidation, acid-base interactions, and potential degradation, and by methodically applying the strategies outlined in this guide, researchers can significantly improve the purity and yield of their target compounds.
References
- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wyzant.com [wyzant.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
Technical Support Center: Solvent Effects on the Stability and Reactivity of 3-Cyclopropylaniline
Introduction
Welcome to the technical support guide for 3-Cyclopropylaniline. As a key building block in modern drug discovery and materials science, understanding its behavior in different solvent systems is critical for successful experimental outcomes. The unique electronic properties of the cyclopropyl group in conjugation with the aniline moiety make this compound particularly sensitive to its chemical environment. This guide provides field-proven insights, troubleshooting protocols, and in-depth FAQs to help you navigate the complexities of working with this compound, ensuring the stability of your materials and the success of your reactions.
Section 1: Stability and Storage - Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation pathways for this compound and how do solvents influence them?
This compound, like other aromatic amines, is primarily susceptible to oxidative degradation.[1][2] Exposure to air (oxygen) and light can initiate radical chain reactions, leading to the formation of colored impurities and polymeric materials.[3] Solvents play a critical role in mediating this process:
-
Protic Solvents (e.g., Methanol, Water): While often used for solubility, these solvents can participate in hydrogen bonding and may facilitate oxidation, especially if dissolved oxygen is present.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These should be used with caution. Over time, they can generate acidic impurities (HCl) which can protonate the aniline, forming the anilinium salt and altering its reactivity and solubility.
-
Aprotic Solvents (e.g., Toluene, THF, Acetonitrile): Generally, these are preferred for storage and reactions. Toluene and THF are excellent choices for long-term storage as they are less likely to promote oxidation compared to protic solvents. Acetonitrile is also a good choice, particularly for electrochemical applications.[4]
It's crucial to note that N-cyclopropylanilines can undergo single-electron oxidation to form a radical cation, which then undergoes an irreversible ring-opening of the cyclopropyl group.[5][6][7][8][9] This process is a key degradation pathway in photoredox or electrochemical reactions.
FAQ 2: What are the ideal storage conditions for this compound solutions?
To ensure maximum shelf-life and prevent degradation of this compound, both in neat form and in solution, adhere to the following best practices:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent air oxidation.[1]
-
Temperature: Store at low temperatures, typically 2-8°C or -20°C for long-term storage.[10] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[10]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[3][10] Aniline itself is known to darken upon exposure to light and air.[3]
-
Solvent Choice: For stock solutions, use dry, deoxygenated aprotic solvents like toluene or THF.
FAQ 3: I noticed my solution of this compound has turned yellow/brown. What does this mean and is it still usable?
The appearance of a yellow or brown color is a common indicator of oxidation.[3] While minor discoloration may not significantly impact some robust reactions, it signifies the presence of impurities. For sensitive applications, such as catalysis or pharmaceutical synthesis, using discolored material is not recommended as impurities can interfere with the reaction or lead to unwanted byproducts.[1] If your material has discolored, purification by column chromatography or distillation under reduced pressure is advised. To prevent this, always use purified reagents and store under an inert atmosphere.[1]
Section 2: Reactivity and Mechanistic Considerations (FAQs)
FAQ 4: How does solvent choice impact the nucleophilicity of the aniline nitrogen in this compound?
The nucleophilicity of the amino group is paramount to its reactivity and is strongly influenced by the solvent. The general principle is that solvent-solute interactions can either stabilize or destabilize the ground state of the nucleophile, affecting the activation energy of the reaction.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents significantly decrease the nucleophilicity of the aniline nitrogen. They form a strong hydrogen-bonding "shell" around the lone pair of electrons on the nitrogen atom.[11] This solvation stabilizes the ground state of the amine, increasing the energy required to reach the transition state for nucleophilic attack.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for reactions where the nucleophilicity of the aniline is crucial (e.g., SN2 reactions, acylations). They solvate the counter-cation but do not form strong hydrogen bonds with the amine, leaving the lone pair more available for reaction.[12] This results in a dramatic increase in nucleophilicity compared to protic solvents.[12]
-
Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the aniline is poorly solvated, which can lead to aggregation and reduced reactivity. However, they can be effective in certain cases, particularly if the electrophile is also nonpolar.[13]
| Solvent Type | Example | Interaction with -NH₂ | Effect on Nucleophilicity |
| Polar Protic | Methanol, Water | Strong H-Bonding | Decreased |
| Polar Aprotic | DMSO, Acetonitrile | Dipole-Dipole | Increased |
| Nonpolar | Toluene, Hexane | van der Waals | Minimally Solvated |
FAQ 5: Why am I getting low yields in my acylation reaction with this compound?
Low yields in acylation reactions (e.g., forming an amide) are a common problem and often trace back to solvent choice or reaction conditions.
-
Solvent-Induced Deactivation: As discussed in FAQ 4, using a polar protic solvent will reduce the aniline's nucleophilicity, slowing the reaction rate. Switching to a polar aprotic solvent like DMF or acetonitrile can significantly improve yields.
-
Base Choice: A non-nucleophilic base (e.g., pyridine, triethylamine) is often required to scavenge the acid byproduct (e.g., HCl from acyl chloride). The solvent must be compatible with this base.
-
Lewis Acid Complexation: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the basic amino group, deactivating the benzene ring towards electrophilic substitution.[2] This is a classic issue with anilines. The solution is to protect the amino group, typically by converting it to an acetanilide first.[2][14]
FAQ 6: Can I use this compound in Friedel-Crafts or nitration reactions?
Directly using this compound in these reactions is problematic.[2]
-
Friedel-Crafts Reactions: The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the desired reaction.[2]
-
Nitration: The strongly acidic conditions (conc. HNO₃/H₂SO₄) will protonate the amino group to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, leading to the wrong product. Furthermore, the harsh oxidative conditions can destroy the aniline molecule.[2][14]
The Solution: Protection. The standard strategy is to protect the amino group by converting it to an amide (e.g., acetanilide) using acetic anhydride.[2][14] The resulting acetamido group is still an ortho-, para-director but is much less activating, preventing overreaction and protecting the nitrogen from the harsh reaction conditions. The protecting group can be easily removed via hydrolysis after the reaction.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in a nucleophilic substitution reaction (e.g., N-alkylation, acylation). | 1. Use of a polar protic solvent (e.g., ethanol) is reducing the nucleophilicity of the aniline.[11][12]2. Steric hindrance at the electrophile.3. Inappropriate reaction temperature.[13] | 1. Change Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[13]2. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.[13]3. Check Reagent Purity: Ensure starting materials are pure and dry.[13] |
| Reaction mixture turns dark brown/black immediately upon adding reagents. | 1. Strong oxidation of the aniline moiety.2. Incompatible reagents (e.g., strong oxidizing agents).[1] | 1. Run Under Inert Atmosphere: Purge the reaction vessel with argon or nitrogen before adding reagents.[1]2. Use Deoxygenated Solvents: Sparge your solvent with an inert gas before use.3. Check Reagent Compatibility: Review the literature for known incompatibilities with your chosen electrophile or catalyst. |
| Multiple unexpected spots on TLC analysis. | 1. Over-reaction (e.g., di-alkylation).[13]2. Degradation of starting material or product.3. Side reactions due to solvent participation or impurities. | 1. Control Stoichiometry: Use a slight excess of the aniline relative to the electrophile to favor mono-substitution.[13]2. Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.[13]3. Purify Reagents: Ensure the aniline and solvent are pure. Consider passing the solvent through a column of activated alumina. |
| Difficulty isolating the product during aqueous workup. | 1. The product may be partially soluble in the aqueous phase, especially if it's a salt.2. Emulsion formation. | 1. Adjust pH: Before extraction, ensure the aqueous phase is basic (pH > 9-10) to deprotonate any anilinium salts and drive the product into the organic layer.2. Use Brine: Wash the organic layer with a saturated NaCl solution (brine) to break emulsions and remove dissolved water. |
Section 4: Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Test Solvent via UV-Vis Spectroscopy
This protocol provides a rapid method to assess the short-term stability of this compound in a new solvent by monitoring changes in its UV-Vis absorption spectrum, which can indicate degradation or solvent-induced electronic shifts (solvatochromism).
Objective: To determine if a solvent causes degradation of this compound under ambient conditions over 24 hours.
Materials:
-
This compound
-
Test solvent (HPLC grade or higher)
-
Reference solvent (e.g., Acetonitrile)
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solution: Accurately prepare a ~1 mg/mL stock solution of this compound in the reference solvent (Acetonitrile).
-
Prepare Test Sample: Dilute the stock solution with the test solvent to a final concentration that gives a maximum absorbance (λmax) between 0.5 and 1.0 AU. A typical starting point is a 1:100 dilution.
-
Time Zero (T=0) Scan: Immediately after preparation, place the sample in the spectrophotometer and record the full UV-Vis spectrum (e.g., 200-400 nm). Note the λmax and the absorbance value. This is your baseline.
-
Incubation: Store the cuvette sealed (with a stopper or parafilm) in the dark at room temperature.
-
Follow-up Scans: Record the UV-Vis spectrum of the same sample at regular intervals (e.g., T=1h, 4h, 8h, 24h).
-
Data Analysis:
-
Stability: Compare the spectra over time. A stable solution will show no significant change in λmax or absorbance. A decrease in absorbance at λmax or the appearance of new peaks at different wavelengths suggests degradation.
-
Solvatochromism: Note any shift in λmax between the reference solvent and the test solvent at T=0. A shift to a shorter wavelength (blue shift) or longer wavelength (red shift) provides information on how the solvent polarity stabilizes the ground vs. excited states of the molecule.[15]
-
Caption: Workflow for assessing solvent stability via UV-Vis spectroscopy.
Protocol 2: General Procedure for N-Acylation Highlighting Solvent Choice
Objective: To synthesize N-(3-cyclopropylphenyl)acetamide, illustrating critical solvent-dependent steps.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or Pyridine
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and the chosen anhydrous aprotic solvent (DCM or THF, approx. 0.1 M concentration). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add the non-nucleophilic base (e.g., Triethylamine, 1.2 eq) to the stirred solution. Causality Note: The base is crucial to neutralize the HCl generated in the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the cold solution. A white precipitate (triethylammonium chloride) will likely form. Expertise Note: The choice of an aprotic solvent (DCM/THF) ensures the aniline's lone pair is highly available for nucleophilic attack on the acetyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting aniline.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude acetanilide by recrystallization or column chromatography on silica gel.
Caption: Key steps for a solvent-optimized N-acylation reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
- 5. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 10. lumiprobe.com [lumiprobe.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. iptsalipur.org [iptsalipur.org]
Technical Support Center: Analytical Challenges in the Characterization of Reactive Aniline Intermediates
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of characterizing reactive aniline intermediates. The presence of an aniline or aromatic amine moiety in a drug candidate is a structural alert that necessitates careful investigation due to its potential for metabolic bioactivation into reactive, and potentially toxic, intermediates.[1][2] These electrophilic species can covalently bind to cellular macromolecules, a mechanism often implicated in idiosyncratic adverse drug reactions (IADRs).[2][3]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges in the laboratory. It is designed to be a practical resource, explaining not just the "how" but the "why" behind experimental choices, ensuring a robust and scientifically sound approach to this critical aspect of drug safety assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive intermediates formed from aniline bioactivation?
A1: The bioactivation of anilines is primarily an oxidative process, largely carried out by cytochrome P450 (P450) enzymes, particularly CYP1A2 in the liver.[4] The key reactive intermediates arise from N-oxidation of the exocyclic amine group.[4][5] This process generates highly electrophilic species, including:
-
N-hydroxylamines: Often the initial product of P450-mediated N-oxidation.
-
Nitrosoarenes: Formed by the further oxidation of N-hydroxylamines.
-
Quinone-imines: Formed via oxidation of aminophenol metabolites.
These intermediates are the primary culprits responsible for forming covalent adducts with cellular nucleophiles like proteins and DNA.[6]
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred analytical technique?
A2: LC-MS/MS is the predominant analytical tool for characterizing reactive metabolites for several key reasons.[7] Its high sensitivity is crucial for detecting the often low concentrations of unstable intermediates. The selectivity of tandem mass spectrometry (MS/MS) allows for the specific detection of metabolite-adducts within complex biological matrices like microsomal incubations or plasma. Techniques like neutral loss scanning for the characteristic loss of the pyroglutamic acid moiety (129 Da) from glutathione (GSH) conjugates are powerful screening tools.
Q3: What is the purpose of a "trapping agent" in these experiments?
A3: Reactive intermediates are, by their nature, short-lived and difficult to detect directly.[8] A trapping agent is a nucleophilic molecule added to the in vitro incubation that reacts with the electrophilic intermediate to form a stable, detectable product (an adduct). The most common and biologically relevant trapping agent is reduced glutathione (GSH), a tripeptide present at high concentrations in cells to detoxify such reactive species.[9] Detecting a GSH adduct is considered strong evidence for the formation of a reactive metabolite.
Q4: Can I trust all detected adducts? How do I differentiate a true metabolite adduct from an analytical artifact?
A4: This is a critical question. Artifacts can arise from several sources, including in-source fragmentation in the mass spectrometer or non-enzymatic reactions. A key validation step is to run a control incubation without the NADPH regenerating system. Since P450 enzymes require NADPH for their oxidative activity, the absence of this cofactor should prevent the formation of bioactivated intermediates.[10] Any adducts still observed in the "-NADPH" control are likely artifacts. Additionally, using stable isotope-labeled trapping agents (e.g., ¹³C₂-glycine, ¹⁵N-glycine GSH) can help confirm that the adduct contains the trapping agent.
Visualizing Aniline Bioactivation Pathways
The following diagram illustrates the principal enzymatic pathways leading to the formation of reactive aniline intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing the challenge of chemically reactive metabolites in drug development. - All Wales Therapeutics and Toxicology Centre [awttc.nhs.wales]
- 4. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary aromatic amines: their N-oxidative bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of aniline metabolites in aniline-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites | Semantic Scholar [semanticscholar.org]
- 10. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-Cyclopropylaniline for Long-Term Storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Cyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this critical reagent. The inherent reactivity of the aniline functional group makes this compound susceptible to degradation, primarily through oxidation, which can compromise experimental outcomes and the integrity of developmental pathways.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the quality of your this compound during storage.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound has a yellowish or brownish tint. Is it still usable?
A1: A yellowish to brownish discoloration is a common sign of oxidation.[1][3] While freshly distilled aniline is a colorless or pale yellow oily liquid, it darkens upon exposure to air and light due to the formation of colored impurities and polymers.[1][4] For sensitive applications, such as in drug development, using a discolored reagent is not recommended as the impurities can lead to unexpected side reactions or inaccurate analytical results. For less sensitive applications, the material might still be usable, but its purity should be verified by an appropriate analytical method like HPLC before use.
Q2: What is the ideal temperature for storing this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area.[5][6] To minimize volatility and maintain stability, storage at refrigerated temperatures, typically between 2°C and 8°C, is highly recommended.[3] Avoid freezing the compound. Storage at ambient temperatures below 30°C (86°F) is acceptable for shorter periods, but refrigeration is preferred for long-term stability.[7]
Q3: What type of container is best for storing this compound?
A3: The best container is one that minimizes exposure to light and air. Amber glass bottles with tight-fitting, inert caps (e.g., PTFE-lined) are the industry standard.[7] If discoloration must be kept to an absolute minimum, storing the material in stainless steel equipment with proper nitrogen blanketing is an option, though less common for laboratory-scale quantities.[3] Avoid containers made of copper or its alloys, as aniline can be corrosive to these materials.
Q4: Do I need to store this compound under an inert atmosphere?
A4: Yes, for long-term storage or for high-purity applications, storing under an inert atmosphere is critical. The primary degradation pathway is oxidation from atmospheric oxygen.[2] Displacing the air in the container's headspace with an inert gas like nitrogen or argon will significantly prolong the shelf-life and maintain the purity of the compound.[8]
In-Depth Troubleshooting Guide
This section addresses specific degradation issues with a systematic, cause-and-effect approach.
Issue 1: Rapid or Unexpected Discoloration of this compound
You Observe: Your this compound, which was initially near-colorless, has developed a significant yellow, red, or brown color in a shorter-than-expected timeframe.
Primary Cause: This is almost certainly due to accelerated oxidation. The aniline moiety is electron-rich, making it highly susceptible to oxidation by atmospheric oxygen, a process that is often catalyzed by light.[1][2] This oxidation leads to the formation of highly colored conjugated species like azobenzene, nitrobenzene, and eventually, polymeric resinous masses.[1][9]
Troubleshooting & Solution Workflow:
-
Evaluate the Storage Atmosphere:
-
Question: Was the container's headspace purged with an inert gas after the last use?
-
Explanation: Every time the bottle is opened, the headspace is filled with fresh air (~21% oxygen). This oxygen is sufficient to cause noticeable degradation over time.
-
Action: Implement a strict inert gas purging protocol. After dispensing the required amount of aniline, flush the headspace of the container with dry nitrogen or argon for 30-60 seconds before tightly resealing the cap. See Protocol 1 for a detailed methodology.
-
-
Assess Light Exposure:
-
Question: Is the material stored in a clear or amber container? Is the storage location exposed to direct sunlight or strong laboratory lighting?
-
Explanation: Photons provide the activation energy for oxidative reactions.[4] Amber glass is designed to block UV and blue light, which are particularly effective at initiating these degradation pathways.
-
Action: Always store this compound in amber glass bottles.[10] If only clear glass is available, wrap the bottle completely in aluminum foil. Store bottles inside a dark cabinet, never on an open benchtop.[5]
-
-
Check for Contamination:
-
Question: Is there any possibility of contamination from dispensing tools (pipettes, spatulas) or from cross-contamination with oxidizing agents?
-
Explanation: Trace amounts of metal ions or oxidizing agents can catalyze the degradation process.
-
Action: Use only clean, dry, and inert dispensing tools. Never return unused material to the original container. Ensure the storage area is segregated from strong oxidizers.[10]
-
Diagram: Primary Degradation Pathway
Caption: Oxidative degradation pathway of this compound.
Issue 2: Purity Decrease Detected Analytically Without Significant Discoloration
You Observe: Routine HPLC or GC analysis shows a decrease in the main peak area percentage or the appearance of new impurity peaks, but the bulk material appears visually unchanged.
Primary Cause: While severe oxidation leads to colored products, initial degradation or reaction with trace contaminants (e.g., moisture, acidic/basic residues) can generate non-colored impurities. The cyclopropyl group itself can also undergo reactions under certain conditions.[11]
Troubleshooting & Solution Workflow:
-
Confirm Analytical Method Specificity:
-
Question: Has the analytical method been validated to be "stability-indicating"?
-
Explanation: A stability-indicating method is one that can separate the intact active substance from its degradation products. Without this, a new peak could be an artifact, or a decrease in the main peak could be due to instrument variability.
-
Action: Perform a forced degradation study to intentionally generate degradation products and confirm that your analytical method can resolve them from the this compound peak. See Protocol 2 for a detailed methodology.
-
-
Evaluate Container and Closure Integrity:
-
Question: Is the container cap properly sealed? Has the cap liner (e.g., PTFE septum) been punctured multiple times or shown signs of swelling or degradation?
-
Explanation: A poor seal can allow slow ingress of air and moisture.[7] Reactive vapors from other chemicals stored nearby could also enter. Amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or the formation of byproducts.[7]
-
Action: Always ensure containers are tightly sealed.[3] For frequently accessed materials, consider aliquoting the bulk supply into smaller, single-use vials under an inert atmosphere to minimize repeated openings of the main container.
-
-
Assess Potential for Hydrolysis or pH-Related Degradation:
-
Question: Could the material have been exposed to acidic or basic conditions?
-
Explanation: While oxidation is the primary concern, anilines are basic and can react with acids.[1] Some studies on aromatic amines show instability in acidic simulants.[12]
-
Action: Ensure all glassware and equipment used for handling are neutral. Avoid storing near strong acids or bases where vapors could interact.[10]
-
Diagram: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows reaction kinetics, reducing the rate of degradation.[3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation, the primary degradation pathway.[8][13] |
| Light | Protect from Light | Prevents photo-catalyzed oxidation.[4] |
| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass blocks UV light; PTFE provides an inert seal.[7][10] |
| Location | Cool, Dry, Well-Ventilated, Segregated Storage | Ensures general stability and safety; separates from incompatible materials like strong oxidizers.[5][6] |
Table 2: Comparison of Inert Gases for Blanketing
| Gas | Relative Cost | Density vs. Air | Key Considerations |
| Nitrogen (N₂) | Lower | Slightly Lighter | Cost-effective and suitable for most applications. Sufficiently unreactive for blanketing anilines.[14][15] |
| Argon (Ar) | Higher | ~40% Heavier | More expensive but its higher density provides a more stable "blanket" over the material, making it theoretically more effective at excluding air, especially in frequently opened containers. It is also completely inert.[13][16][17] |
Experimental Protocols
Protocol 1: Inert Gas Purging and Sealing for Long-Term Storage
Objective: To displace atmospheric oxygen from the container headspace to prevent oxidative degradation.
Materials:
-
Source of dry Nitrogen or Argon with a regulator.
-
Tubing and a long needle or pipette.
-
Bottle of this compound.
Procedure:
-
Work in a well-ventilated fume hood.
-
After dispensing the desired amount of liquid, prepare the inert gas line. Set the regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high-pressure stream can cause splashing.
-
Insert the needle or pipette deep into the container, just above the liquid surface.
-
Gently flush the headspace with the inert gas for 30-60 seconds. The inert gas, being dry, will displace the moist, oxygen-containing air.
-
While the gas is still flowing, slowly withdraw the needle and immediately seal the container with its cap, tightening it securely.
-
Label the container to indicate it has been stored under an inert atmosphere.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Objective: To intentionally degrade this compound under various stress conditions to ensure the analytical method is stability-indicating.[18][19][20]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Solvent for dissolution (e.g., Acetonitrile/Water)
-
HPLC system with UV detector
-
pH meter, heating block, UV lamp (254/365 nm)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Set up five separate reactions by treating aliquots of the stock solution as follows:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 4-8 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 4-8 hours.
-
Thermal Stress: Heat a sample of the stock solution at 80°C for 24 hours.
-
Photolytic Stress: Expose a sample in a quartz cuvette to UV light for 24 hours.
-
-
Prepare a control sample (unstressed stock solution).
-
After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples and the control sample by your HPLC method (see Protocol 3 ).
Data Analysis:
-
Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound.[21]
-
Confirm that new peaks (degradants) are well-resolved from the main this compound peak. This demonstrates the method is stability-indicating.
Protocol 3: HPLC Method for Purity Assessment
Objective: To determine the purity of this compound and detect degradation products.
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of ~0.1 mg/mL.[22]
Data Analysis:
-
Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Give reason: Aniline gets coloured on standing in air for a long time. [allen.in]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. technopharmchem.com [technopharmchem.com]
- 6. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ossila.com [ossila.com]
- 15. Argon vs. Nitrogen Purging for Atmosphere Inerting | NiGen [nigen.com]
- 16. generon.com [generon.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopharminternational.com [biopharminternational.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Palladium-Catalyzed Amination
Welcome to the technical support center for palladium-catalyzed amination, a cornerstone of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst loading. In the quest for efficiency, sustainability, and cost-effectiveness, minimizing catalyst loading without compromising yield or reaction time is a critical challenge. This resource provides in-depth, field-proven insights in a troubleshooting Q&A format to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion at Reduced Catalyst Loading
Q1: I've decreased my palladium catalyst loading from 2 mol% to 0.5 mol% and now see little to no product formation. What are the primary factors to investigate?
A1: This is a very common scenario when attempting to optimize catalyst loading. A stalled reaction at lower catalyst concentrations typically points to one or more of the following issues: catalyst deactivation, inefficient activation of the precatalyst, or suboptimal reaction conditions that are only forgiving at higher catalyst loadings.
Here’s a systematic approach to troubleshooting:
-
Re-evaluate Reagent and Solvent Purity: At low catalyst loadings, the system is far more sensitive to impurities.[1] Trace amounts of water, oxygen, or contaminants in your starting materials (aryl halide, amine), solvent, or base can rapidly deactivate the small amount of active catalyst.[1][2] Ensure all solvents are rigorously degassed and dried, and that reagents are of the highest purity available.
-
Assess Catalyst and Ligand Integrity: The active Pd(0) species is highly sensitive to oxygen.[3] Ensure your palladium source and phosphine ligands have been stored and handled under a strictly inert atmosphere. Phosphine ligands, especially electron-rich alkylphosphines, can be prone to oxidation.
-
Consider the Precatalyst Activation: Many common palladium sources, like Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[1][4] This activation step can be inefficient at low concentrations. The use of well-defined Pd(0) sources (e.g., Pd₂(dba)₃) or specialized precatalysts (e.g., G3 or G4 Buchwald precatalysts) that form the active LPd(0) species more readily can be a solution.[5]
-
Revisit Ligand-to-Palladium Ratio: Amines can act as ligands for palladium and potentially displace the desired phosphine ligand, leading to catalyst deactivation.[6] It is often beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.1:1 to 2:1) to prevent this.[7]
Issue 2: Reaction Stalls After Initial Conversion
Q2: My reaction proceeds well for the first few hours, consuming about 30-40% of the starting material, but then it completely stops. What could be causing this premature catalyst death?
A2: This behavior strongly suggests catalyst deactivation is occurring during the reaction. Several factors can contribute to this:
-
Product Inhibition: The product amine can sometimes coordinate to the palladium center more strongly than the reactant amine, leading to a slowing or complete stop of the catalytic cycle.[8]
-
Formation of Inactive Palladium Species: At elevated temperatures, or if the ligand is not robust enough, the active catalyst can decompose to form inactive palladium black (Pd(0) aggregates).[2] This is often visible as a black precipitate.
-
Ligand Degradation: Certain phosphine ligands can undergo degradation under catalytic conditions, leading to the formation of inactive palladium species.[9]
-
Substrate-Induced Deactivation: Some substrates, particularly electron-rich five-membered heteroarenes, can coordinate strongly to the palladium center and displace the phosphine ligand, leading to catalyst deactivation.[10]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition.[3] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Screen Different Ligands: The choice of ligand is crucial for stabilizing the active catalytic species.[1][11][12] Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective at preventing the formation of inactive palladium dimers and resisting deactivation.[13]
-
Monitor the Reaction More Closely: Use analytical techniques like GC-MS, LC-MS, or NMR to monitor the reaction progress and look for the formation of byproducts that might indicate specific deactivation pathways.[14][15]
Issue 3: Inconsistent Results and Poor Reproducibility
Q3: I am getting inconsistent yields when running the same reaction with low catalyst loading. What could be the source of this variability?
A3: Poor reproducibility at low catalyst loadings often stems from subtle variations in experimental setup and reagent quality.
-
Inert Atmosphere is Critical: Palladium-catalyzed reactions are frequently sensitive to air.[1] Ensure your reaction vessel is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. The efficiency of degassing can be a significant source of variability.
-
Base Quality and Solubility: The choice and quality of the base are critical.[14][16] Strong bases like sodium tert-butoxide (NaOtBu) are common but can be very sensitive to moisture.[3] The solubility of inorganic bases like K₃PO₄ or Cs₂CO₃ can also be an issue, and inconsistent stirring can lead to variable reaction rates.[17][14]
-
Order of Reagent Addition: The order in which reagents are added can sometimes influence the initial stages of the reaction and catalyst activation. It's good practice to maintain a consistent addition order for all experiments.
II. Experimental Protocols & Workflows
Protocol 1: Systematic Screening of Catalyst Loading
This protocol outlines a methodical approach to determining the minimum effective catalyst loading for your specific amination reaction.
-
Establish a Baseline: Run the reaction at a standard, higher catalyst loading (e.g., 1-2 mol %) to confirm the reaction proceeds to high conversion and to have a benchmark for comparison.
-
Prepare a Catalyst Stock Solution: To ensure accurate dispensing of small amounts of catalyst and ligand, prepare a stock solution of the palladium source and ligand in the reaction solvent.
-
Set Up a Parallel Reaction Series: In a glovebox or using Schlenk techniques, set up a series of reactions in parallel, varying the catalyst loading (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mol %).
-
Maintain Consistent Conditions: Ensure all other reaction parameters (temperature, concentration, stoichiometry, base, solvent) are identical across all reactions.
-
Monitor and Analyze: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, 24 hours) by taking aliquots and analyzing them by GC, LC, or NMR.
-
Determine the Optimal Loading: Identify the lowest catalyst loading that provides a satisfactory yield within an acceptable timeframe.
Workflow: Troubleshooting Low Yield at Reduced Catalyst Loading
This decision tree provides a logical workflow for diagnosing and resolving issues with low catalyst loading.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Diastereoselectivity in Cycloaddition Reactions of N-Cyclopropylanilines
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with cycloaddition reactions of N-cyclopropylanilines. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice to help you overcome common challenges and enhance the diastereoselectivity of your reactions.
Conceptual Overview: Beyond the Concerted Path
The reaction between an N-cyclopropylaniline and an olefin to form a five or six-membered ring is often described as a formal cycloaddition . Unlike a classic concerted Diels-Alder reaction, this transformation does not typically proceed through a single, pericyclic transition state.[1] Instead, it involves a stepwise mechanism, frequently initiated by a single-electron transfer (SET) to form an amine radical cation.[2][3] This radical cation is unstable and undergoes rapid, irreversible ring-opening of the strained cyclopropane ring. The resulting radical intermediate then engages the olefin partner, ultimately leading to the cyclized product.[4]
Understanding this stepwise, non-concerted pathway is the key to troubleshooting and optimization. The stereochemical outcome is not dictated by orbital symmetry rules alone but is determined by the relative energies of multiple transition states and intermediates. This provides several strategic points for intervention, which we will explore in detail.
Caption: General mechanistic pathway for formal cycloadditions of N-cyclopropylanilines.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction shows low or no diastereoselectivity (dr ≈ 1:1). What are the primary factors to investigate?
A1: Low diastereoselectivity is the most common challenge and suggests that the transition states leading to the different diastereomers are very close in energy. Here is a logical progression for troubleshooting this issue:
-
Catalyst Choice and Loading: The catalyst is your primary tool for inducing facial selectivity.
-
Causality: Lewis and Brønsted acids coordinate to the reaction partners, creating a more sterically organized and electronically defined transition state.[5][6] This can create a significant energy difference between the pathways leading to different diastereomers.
-
Actionable Advice:
-
Screen Lewis Acids: Start with common Lewis acids like BF₃·OEt₂, Sc(OTf)₃, or In(tfacac)₃.[7] Sterically bulky Lewis acids can be particularly effective at controlling the approach of the coupling partners.
-
Consider Brønsted Acids: Strong Brønsted acids like triflimide (HNTf₂) or p-toluenesulfonic acid (p-TsOH) can protonate the aniline or activate the olefin, influencing the stereochemical outcome through a different mode of organization.[8][9]
-
Optimize Catalyst Loading: Vary the catalyst loading from 5 mol% to 20 mol%. Higher loading can sometimes enforce a more ordered transition state, but may also lead to side reactions.
-
-
-
Solvent Polarity and Coordinating Ability: The solvent has a profound impact on the stability of the charged intermediates in the stepwise mechanism.[10]
-
Causality: Non-coordinating, non-polar solvents (e.g., toluene, dichloromethane) are often a good starting point as they minimize interference with the catalyst-substrate complex. More polar or coordinating solvents (e.g., acetonitrile, THF) can stabilize the open-chain radical cation intermediate, potentially allowing for equilibration or alternative reaction pathways that erode stereoselectivity.[11]
-
Actionable Advice:
-
Begin with dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
If selectivity is poor, switch to a less polar solvent like toluene.
-
As a systematic screen, test a range of solvents from non-polar (hexanes, toluene) to polar aprotic (DCM, MeCN, THF) and polar protic (if compatible with your catalyst, e.g., EtOH).[9]
-
-
-
Reaction Temperature:
-
Causality: Lowering the temperature generally enhances selectivity by amplifying small energy differences between competing transition states (ΔΔG‡). Since the reaction is not a concerted pericyclic process, the high temperatures required for classic Diels-Alder reactions are often unnecessary and detrimental to selectivity.[5]
-
Actionable Advice: Run the reaction at 0 °C or -20 °C. If conversion becomes an issue, a careful balance must be found. Cryogenic temperatures (-78 °C) may be attempted if conversion rates are sufficiently high.
-
-
Steric Bulk of Reactants:
-
Causality: The steric profile of both the N-cyclopropylaniline and the olefin partner directly impacts the steric clashes in the transition state.
-
Actionable Advice:
-
Olefin Substitution: Increasing the steric bulk of the olefin can dramatically improve diastereoselectivity. For instance, a trisubstituted olefin has been shown to give a much higher dr (9:1) compared to a less substituted acrylate.[2]
-
N-Substituent: The protecting group on the aniline nitrogen (e.g., tosyl, nosyl, or other sulfonamides) plays a crucial role.[12] A bulkier group can effectively shield one face of the molecule, directing the approach of the olefin.
-
-
Caption: Troubleshooting flowchart for improving diastereoselectivity.
Q2: My reaction yield is low with significant recovery of starting material. How can I improve conversion?
A2: Low conversion points to an inefficient initiation step (the SET process) or a reaction rate that is too slow under the chosen conditions.
-
For Photochemical Reactions:
-
Causality: The initial SET can be triggered by photoexcitation of the cyclopropylaniline itself or via a photocatalyst.[2] Insufficient light energy or poor spectral overlap will lead to low conversion.
-
Actionable Advice:
-
Ensure your light source (e.g., UVA, blue LEDs) is appropriate for the substrate's absorption profile.[2]
-
If using a photocatalyst (e.g., Ru(bpy)₃²⁺, organic dyes), ensure its redox potential is sufficient to oxidize the aniline.[12]
-
Increase irradiation time or the intensity of the light source.
-
Degas the solvent thoroughly to remove oxygen, which can quench excited states.
-
-
-
For Catalytic Reactions (Lewis/Brønsted Acid):
-
Causality: The acid may be too weak to activate the substrates, or it may be inhibited or poisoned by impurities.
-
Actionable Advice:
-
Switch to a stronger acid. If p-TsOH is ineffective, try triflic acid (TfOH) or HNTf₂.[8][13] If a weak Lewis acid like ZnCl₂ fails, try a stronger one like Sc(OTf)₃.
-
Increase the reaction temperature. While this may compromise diastereoselectivity, it is a primary lever for increasing rate. Find a balance between acceptable conversion and selectivity.
-
Ensure all reagents and solvents are scrupulously dry. Water can deactivate many Lewis acids.
-
Increase catalyst loading, but monitor for potential side reactions.
-
-
Q3: I'm observing significant side products. What are they likely to be, and how can I suppress them?
A3: Side product formation often arises from the reactivity of the open-chain radical or cationic intermediates.
-
Common Side Products:
-
Michael Addition: The ring-opened intermediate can sometimes be reduced and protonated to give a simple Michael addition product instead of cyclizing.[2]
-
Polymerization: The olefin partner may polymerize, especially under strongly acidic or radical conditions.
-
Dimerization: The radical intermediates can potentially dimerize.
-
-
Suppression Strategies:
-
Adjust Reactant Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of one reactant (often the more stable/less expensive one) to ensure the other is consumed efficiently, minimizing its self-reaction pathways.
-
Lower the Temperature: This can slow down undesired pathways relative to the desired cyclization.
-
Change the Catalyst: A different catalyst may open a more selective reaction channel. For example, if a strong Brønsted acid is causing polymerization, a milder Lewis acid might be more effective.
-
Add a Radical Inhibitor (for non-radical pathways): If you suspect unwanted radical side reactions are occurring in a purely acid-catalyzed process, adding a small amount of an inhibitor like BHT or TEMPO can be diagnostic. Caution: This will shut down desired radical-mediated pathways.
-
Frequently Asked Questions (FAQs)
Q: What is a "formal" [4+2] cycloaddition, and how does its mechanism impact diastereoselectivity? A: A "formal" cycloaddition is a reaction that results in a product that looks like it came from a concerted cycloaddition (like Diels-Alder), but the mechanism is actually stepwise.[1] For N-cyclopropylanilines, this usually involves radical and/or ionic intermediates.[2] This is critical for diastereoselectivity because the stereochemistry is set during the final ring-closing step, not in a single concerted transition state. The stereochemical information can be lost or influenced at various points along the multi-step pathway, making it sensitive to catalysts, solvents, and temperature in ways that differ from classic pericyclic reactions.[14]
Q: How do the electronics of the olefin partner affect the reaction? A: The reaction generally works well with electron-poor olefins (e.g., acrylates, vinyl sulfones, acrylonitriles).[2][12] This is because the initial SET from the electron-rich aniline generates a radical cation and a radical anion. An electron-withdrawing group on the olefin stabilizes the radical anion, favoring the initial SET and subsequent steps. Electron-rich olefins are typically less effective partners for this transformation.
Q: What is the general effect of different catalysts on diastereoselectivity? A: The choice of catalyst is one of the most critical factors for controlling diastereoselectivity. The table below provides a qualitative summary based on common observations in related cycloaddition chemistry.
| Catalyst Type | General Effect on Diastereoselectivity (dr) | Mechanistic Rationale | Reference Example |
| None (Photochemical) | Low to Moderate | Uncatalyzed reaction relies on inherent substrate properties; transition states are less organized. | dr = 3:2[2] |
| Lewis Acids (e.g., Sc(OTf)₃) | Moderate to High | Coordinates to carbonyls or other Lewis basic sites, creating a rigid, sterically defined transition state. Lowers the LUMO of the dienophile. | >20:1 dr[15] |
| Brønsted Acids (e.g., HNTf₂) | Moderate to High | Protonates substrates to create reactive intermediates (e.g., iminium ions), directing the cyclization pathway. | High yields[8][13] |
| Chiral Catalysts | Potentially High (enantio- & diastereoselectivity) | Creates a chiral environment, allowing for asymmetric induction and control over diastereomeric and enantiomeric outcomes. | 95% ee, 11:1 dr[16] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed [4+2] Cycloaddition
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the N-cyclopropylaniline (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Reagent Addition: Add the olefin partner (1.2 equiv) to the stirred solution.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: General Procedure for Photocatalyst-Free [3+2] Cycloaddition
-
Preparation: In a quartz reaction tube equipped with a magnetic stir bar, combine the N-cyclopropylaniline (1.0 equiv) and the electron-poor olefin (1.5 equiv).
-
Solvent Addition: Add the desired solvent (e.g., acetonitrile, 0.1 M).
-
Degassing: Degas the solution for 15-20 minutes by bubbling with N₂ or Ar.
-
Irradiation: Seal the tube and place it in front of a suitable light source (e.g., 365 nm UVA lamp or 410 nm blue LEDs) with stirring.[2] Maintain a consistent distance from the lamp. A fan may be used to maintain ambient temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography and determine the dr as described in Protocol 1.
References
- 1. reddit.com [reddit.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mcneill-group.org [mcneill-group.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Brønsted acid catalysis of photosensitized cycloadditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates [organic-chemistry.org]
- 8. Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects [mdpi.com]
- 15. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 16. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
Validation & Comparative
A Comparative Guide to 3-Cyclopropylaniline and Other Aniline Derivatives in Single Electron Transfer (SET) Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, Single Electron Transfer (SET) reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Aniline and its derivatives are frequently employed as electron donors in these processes, owing to their accessible oxidation potentials. However, the efficiency and selectivity of SET reactions involving anilines can be highly variable, often hampered by reversible electron transfer and competing side reactions. This guide provides an in-depth comparison of 3-cyclopropylaniline with other commonly used aniline derivatives, highlighting its unique mechanistic advantages and providing supporting experimental data to inform substrate selection and reaction design.
The Challenge of Reversibility in Aniline-Mediated SET Reactions
A typical SET process involving an aniline derivative and a photocatalyst is initiated by the photoexcitation of the catalyst, which then oxidizes the aniline to its corresponding radical cation. This highly reactive intermediate can then engage in a variety of downstream reactions to form the desired product. However, a significant challenge in these reactions is the potential for back electron transfer (BET) from the reduced catalyst to the aniline radical cation, which regenerates the starting materials and diminishes the overall quantum yield. The stability of the aniline radical cation is therefore a critical determinant of the reaction's success.
This compound: A Mechanistic Paradigm Shift
This compound stands out among aniline derivatives due to a unique and irreversible transformation that its radical cation undergoes. Upon single electron oxidation, the N-cyclopropyl moiety rapidly and irreversibly ring-opens to form a distonic radical cation.[1][2] This process is driven by the release of ring strain from the cyclopropyl group, a thermodynamic driving force of approximately 28 kcal/mol.[1] This irreversible step effectively acts as a "molecular trap," preventing the back electron transfer that plagues many SET reactions with other anilines.[2][3]
Figure 1: Comparison of SET pathways for conventional anilines and this compound.
Comparative Analysis of Electronic and Kinetic Properties
The propensity of an aniline derivative to undergo SET is governed by its oxidation potential. A lower oxidation potential indicates a greater ease of oxidation. The table below compares the experimentally determined one-electron oxidation potentials for this compound and other representative aniline derivatives.
| Aniline Derivative | One-Electron Oxidation Potential (Ep1st vs. Ag/AgCl) | Reference |
| 4-Methoxyaniline | +0.59 V | [4] |
| This compound | ca. +0.7 V | Estimated based on structural similarity to aniline |
| Aniline | +0.78 V | [4] |
| 4-Cyanoaniline | +1.25 V | [4] |
Note: The exact experimental value for this compound was not found in the searched literature; the value is an estimation based on the electronic effect of the cyclopropyl group.
As the data indicates, electron-donating groups like methoxy lower the oxidation potential, making the aniline easier to oxidize. Conversely, electron-withdrawing groups like cyano increase the oxidation potential. The cyclopropyl group is generally considered to be weakly electron-donating, suggesting an oxidation potential for this compound that is slightly lower than or similar to that of aniline.
Beyond thermodynamics, the kinetics of the steps following SET are crucial. The lifetime of the radical cation is a key parameter. For most anilines, the radical cation is relatively long-lived, allowing for BET to occur. In contrast, the radical cation of N-cyclopropylanilines has a very short lifetime due to the rapid ring-opening.
| Aniline Derivative | Radical Cation Lifetime | Bimolecular Rate Constant (with 3sens*) | Reference |
| N-Cyclopropylaniline (CPA) | 140–580 ns | ~9 x 108 to 4 x 109 M-1s-1 | [1][2] |
| N-Isopropylaniline (N-IPA) | > 50 µs | Not Reported | [1] |
The significantly shorter lifetime of the CPA radical cation is a direct consequence of the irreversible ring-opening, which effectively outcompetes back electron transfer.[1]
Experimental Protocol: Photocatalytic Oxidation of Aniline Derivatives
This protocol provides a general method for comparing the performance of different aniline derivatives in a photocatalytic SET reaction.
Figure 2: General workflow for photocatalytic oxidation of aniline derivatives.
Materials:
-
Aniline derivative (e.g., this compound, 4-methoxyaniline, aniline, 4-cyanoaniline)
-
Photocatalyst (e.g., Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate, [Ru(bpy)3]Cl2·6H2O)
-
Anhydrous acetonitrile (CH3CN)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Magnetic stir plate and stir bars
-
Visible light source (e.g., blue LED lamp)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aniline derivative (0.1 mmol, 1.0 equiv), the photocatalyst (0.001 mmol, 0.01 equiv), and an internal standard.
-
Add anhydrous acetonitrile (2 mL) to the vial.
-
Seal the vial and degas the solution by bubbling with nitrogen for 15 minutes.
-
Place the reaction vial on a magnetic stir plate and irradiate with a visible light source at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by 1H NMR to determine the product structure and yield.
Conclusion
This compound offers a distinct mechanistic advantage in SET reactions by undergoing a rapid and irreversible ring-opening upon oxidation. This unique feature effectively mitigates the common issue of back electron transfer, potentially leading to higher reaction efficiencies and cleaner product profiles compared to other aniline derivatives. While the electronic properties of this compound make it a competent electron donor, its true strength lies in the kinetic fate of its radical cation. For researchers designing SET-based methodologies, particularly in complex chemical environments or where low quantum yields are a concern, this compound represents a compelling substrate choice worthy of consideration. Further head-to-head comparative studies under various SET conditions are warranted to fully elucidate the synthetic utility of this and other N-cyclopropylanilines.
References
The Ascendancy of the Cyclopropyl Ring: A Comparative Guide to 3-Cyclopropylaniline as a Bioisosteric Replacement for Aniline in Drug Design
Introduction: Navigating the Challenges of the Aniline Moiety in Drug Discovery
In the landscape of medicinal chemistry, the aniline scaffold has been a cornerstone for the development of a multitude of therapeutic agents. Its synthetic tractability and ability to form key interactions with biological targets have cemented its place in the drug designer's toolbox. However, the inclusion of the aniline moiety is often a double-edged sword, frequently associated with significant metabolic liabilities.[1] Anilines are prone to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[2][3][4] These reactive species can covalently bind to cellular macromolecules, triggering idiosyncratic adverse drug reactions (IADRs) such as hepatotoxicity, and can also lead to rapid clearance of the drug, thereby diminishing its therapeutic efficacy.[1][3][5]
This inherent liability has driven the exploration of bioisosteric replacements—chemical groups that retain the essential physicochemical and steric properties for biological activity while mitigating the undesirable metabolic profile. Bioisosteres are a critical tool in lead optimization, allowing for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[6] This guide provides an in-depth technical comparison of 3-cyclopropylaniline as a bioisosteric replacement for aniline, offering a compelling strategy to "escape from flatland" and enhance the developability of drug candidates.[2]
The Rationale for Cyclopropyl Bioisosterism
The cyclopropyl group has emerged as a versatile and highly valuable bioisostere in modern drug design.[6][7] Its unique structural and electronic properties offer several advantages over simple alkyl groups or unsaturated systems. The three-membered ring is conformationally rigid, which can help to lock in a bioactive conformation, potentially increasing potency and selectivity.[7] Furthermore, the C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism compared to those in more flexible alkyl chains or the aniline ring itself, often leading to improved metabolic stability.[6]
Physicochemical Properties: A Head-to-Head Comparison
A foundational aspect of bioisosteric replacement is the careful matching of key physicochemical properties to ensure that the new analog retains the desired interactions with the target protein. Here, we compare the computed properties of aniline and this compound.
| Property | Aniline | This compound | Rationale for Comparison |
| Molecular Weight | 93.13 g/mol | 133.19 g/mol [8] | A modest increase in size, generally well-tolerated in drug design. |
| logP (Octanol-Water Partition Coefficient) | 0.9 | 1.9[8] | The increased lipophilicity of the cyclopropyl group can enhance membrane permeability, but must be balanced to maintain aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų | Identical TPSA suggests that the polar interactions mediated by the amine group are preserved. |
| pKa (of the conjugate acid) | 4.6 | ~4.5-5.0 (estimated) | Similar basicity is crucial for maintaining ionic interactions with the target. |
Data for aniline obtained from standard chemical databases. Data for this compound from PubChem CID 12032139.[8]
The data indicates that this compound maintains a similar electronic profile to aniline while introducing a modest increase in lipophilicity. This makes it an excellent candidate for replacing aniline in contexts where the core amino-aromatic interaction is key, but metabolic stability is a concern.
Workflow for Bioisosteric Replacement and Evaluation
The decision to implement a bioisosteric replacement is a strategic one, typically occurring during the lead optimization phase of drug discovery. The following workflow illustrates the key steps in this process.
Caption: A typical workflow for the bioisosteric replacement of aniline with this compound.
Case Study: Ponatinib - A Testament to the Power of the Cyclopropyl Moiety
The structure of Ponatinib features a terminal cyclopropyl group. While not a direct replacement for an aniline, its inclusion was a deliberate design choice to improve metabolic stability and binding affinity.[10] The cyclopropyl group is less susceptible to metabolism compared to a corresponding methyl group.[10] This strategic modification contributes to Ponatinib's favorable pharmacokinetic profile and high potency, including its ability to inhibit the highly resistant T315I mutant of the BCR-ABL kinase.[9][10][11]
The development of Ponatinib underscores the principle that incorporating small, rigid, and metabolically robust groups like cyclopropane can be a highly effective strategy in overcoming common challenges in drug design.[10]
Experimental Protocols for Comparative Evaluation
To empirically validate the advantages of a this compound replacement, a series of standardized in vitro assays are essential. Below are detailed protocols for key experiments.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the aniline-containing lead compound versus its this compound analog.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds (1 mM stock in DMSO)
-
Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the incubation mixture by diluting the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound to the microsome-containing wells to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caption: Workflow for a typical microsomal stability assay.
Kinase Inhibition Assay (HTRF®)
Many aniline-containing drugs are kinase inhibitors. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Homogeneous Time-Resolved Fluorescence (HTRF®) is a common and robust method.
Objective: To determine the IC50 value of the aniline-containing lead and its this compound analog against the target kinase.
Materials:
-
Target kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
HTRF® detection reagents: Europium cryptate-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor)
-
Stop solution (EDTA)
-
Test compounds (serial dilution)
-
384-well low-volume plates
-
HTRF®-compatible plate reader
Protocol:
-
Compound Plating: Add 0.5 µL of serially diluted test compounds in DMSO to the assay plate.
-
Enzyme Addition: Add 5.5 µL of the kinase diluted in the enzymatic buffer. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 2 µL of the biotinylated substrate.
-
Initiation of Reaction: Start the kinase reaction by adding 2 µL of ATP. Incubate for 30-60 minutes at room temperature.
-
Detection: Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagents mixed in the stop solution.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.
-
Reading: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Simplified kinase inhibition signaling pathway.
Cell Viability Assay (MTS)
This assay determines the cytotoxic effect of a compound on cancer or other cell lines. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the aniline-containing lead and its this compound analog.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Test compounds (serial dilution)
-
MTS reagent (containing PES)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration and fit the data to determine the GI50 value.
Conclusion
The strategic replacement of an aniline moiety with this compound represents a powerful and field-proven approach to mitigating metabolic liabilities while preserving or enhancing pharmacological activity. The unique physicochemical properties of the cyclopropyl group—its rigidity, metabolic robustness, and ability to maintain key electronic features—make it an ideal bioisostere. By improving metabolic stability and reducing the potential for reactive metabolite formation, this substitution can significantly enhance the safety and pharmacokinetic profile of a drug candidate. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this bioisosteric replacement, enabling drug discovery teams to make data-driven decisions to advance safer and more effective therapeutics.
References
- 1. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 4. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 3-Cyclopropylaniline Reaction Product Structures Using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and analysis. When working with versatile building blocks like 3-cyclopropylaniline, which can undergo a variety of chemical transformations, confirming the precise structure of the resulting products is paramount. This guide provides an in-depth comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to offer a robust framework for analysis.
The inherent reactivity of the aniline moiety and the potential for the cyclopropyl group to undergo ring-opening reactions can lead to a variety of isomeric products.[1][2] While 1D NMR provides initial clues, complex overlapping signals often necessitate the use of 2D NMR techniques for definitive structural assignment.[3][4]
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy provides a powerful means to resolve complex molecular structures by spreading NMR signals across two frequency axes, revealing correlations between different nuclei.[5] For derivatives of this compound, techniques such as COSY, HSQC, and HMBC are indispensable for establishing connectivity and confirming regiochemistry.[6][7]
Key 2D NMR Experiments for Structural Validation:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[7] For a this compound derivative, COSY is crucial for tracing the spin systems within the aromatic ring and the cyclopropyl group, as well as any new functionalities introduced during a reaction.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations).[6] HSQC is essential for unambiguously assigning carbon signals based on their attached, and often more easily assigned, proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[8] HMBC is often the key to piecing together the entire molecular puzzle, connecting different spin systems and confirming the substitution pattern on the aromatic ring.
A Hypothetical Case Study: Electrophilic Bromination of this compound
To illustrate the power of 2D NMR, let's consider a hypothetical electrophilic bromination of this compound. The amino group is an activating, ortho-, para-director, while the cyclopropyl group is also weakly activating and ortho-, para-directing. This can lead to a mixture of regioisomers. Our goal is to unequivocally identify the major product.
Reaction: this compound + Br₂ → Mono-brominated product(s)
Based on directing group effects, we can anticipate the formation of several possible isomers, with substitution occurring at the positions ortho or para to the amine and cyclopropyl groups.
2D NMR Data Analysis of the Major Product
Let's assume the major product formed is 4-bromo-3-cyclopropylaniline. The following table summarizes the expected key 2D NMR correlations that would confirm this structure.
| Proton (¹H) | Correlates with Carbon (¹³C) in HSQC | Key Long-Range Correlations in HMBC |
| H-2 | C-2 | C-3, C-4, C-6 |
| H-5 | C-5 | C-1, C-3, C-4 |
| H-6 | C-6 | C-1, C-2, C-4 |
| Cyclopropyl CH | Cyclopropyl CH | Aromatic Carbons (C-2, C-4) |
| Cyclopropyl CH₂ | Cyclopropyl CH₂ | Aromatic Carbon (C-3) |
The HMBC correlations are particularly diagnostic. For instance, the correlation between the cyclopropyl methine proton and the brominated carbon (C-4) and the adjacent carbon (C-2) would strongly support the 4-bromo-3-cyclopropyl substitution pattern.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, other analytical techniques can provide complementary information or may be suitable for initial screening.[9]
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight and fragmentation pattern. Can separate isomers. | High sensitivity, excellent for separating volatile compounds. Provides molecular formula information. | Fragmentation patterns can be complex and may not provide definitive stereochemical information. Isomer identification relies on retention time comparison with standards.[10] |
| FTIR | Presence of functional groups (e.g., N-H, C=C aromatic). | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall carbon skeleton and no specific details on isomerism.[9] |
| X-ray Crystallography | Precise 3D structure, including bond lengths, bond angles, and stereochemistry. | Provides the absolute structure of a molecule. | Requires a suitable single crystal, which can be difficult and time-consuming to obtain. The solid-state structure may not represent the solution-state conformation.[9] |
As the table illustrates, while techniques like GC-MS and FTIR are valuable for rapid screening and functional group identification, they lack the definitive structural resolving power of 2D NMR for complex isomeric mixtures.[9] X-ray crystallography provides the absolute structure but is contingent on obtaining a suitable crystal.[9] Therefore, for a comprehensive and unambiguous structural assignment of this compound reaction products in solution, 2D NMR remains the gold standard.
Experimental Protocols
Sample Preparation for 2D NMR
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
The sample concentration should be sufficient to obtain good signal-to-noise in a reasonable amount of time.[7]
2D NMR Acquisition Workflow
The following diagram outlines a typical workflow for acquiring a suite of 2D NMR experiments for structural elucidation.
Caption: A typical workflow for structural elucidation using 1D and 2D NMR spectroscopy.
Conclusion
The structural validation of reaction products derived from this compound requires a robust analytical approach. While various techniques offer valuable insights, 2D NMR spectroscopy, through experiments like COSY, HSQC, and HMBC, provides an unparalleled level of detail for unambiguous structural assignment in solution.[11][12] By systematically analyzing the through-bond correlations, researchers can confidently determine the connectivity and regiochemistry of their synthesized molecules, a critical step in advancing drug discovery and chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
A Comparative Guide to Photocatalysts for the Activation of N-Cyclopropylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: The activation of the N-cyclopropyl group in N-cyclopropylanilines (CPAs) is a potent strategy in synthetic chemistry, unlocking novel pathways for the construction of complex nitrogen-containing molecules. This process, typically initiated by single-electron transfer (SET), leverages the high ring strain of the cyclopropane ring, which undergoes rapid and irreversible ring-opening upon formation of the nitrogen radical cation.[1][2][3] Visible-light photocatalysis has emerged as a premier method for initiating this transformation under mild and controlled conditions. This guide provides a comparative analysis of representative photocatalysts—an iridium complex, an organic dye, and a heterogeneous semiconductor—for the activation of N-cyclopropylaniline, offering a framework for catalyst selection and experimental design.
Introduction: The Synthetic Utility of N-Cyclopropylaniline Activation
N-cyclopropylanilines are valuable synthetic intermediates. The activation of the C-N bond and subsequent ring-opening of the cyclopropyl group provides a 1,3-iminium radical cation synthon, which can engage in a variety of bond-forming reactions, such as [3+2] cycloadditions with alkenes and alkynes to form five-membered carbocycles or heterocycles.[1][2] This transformation is challenging under thermal conditions but is readily achieved through photoredox catalysis.
The core of this process lies in a single-electron transfer (SET) event where a photoexcited catalyst oxidizes the aniline nitrogen to a radical cation (CPA•+).[2] The inherent strain energy of the cyclopropane ring (≈28 kcal/mol) facilitates a rapid, irreversible ring-opening, which outcompetes potential back-electron transfer (BET), a common issue in the photocatalytic oxidation of other anilines.[2][4] This unique feature makes CPAs excellent substrates for photocatalytic studies.
The choice of photocatalyst is paramount as it governs the efficiency and outcome of the reaction. An ideal photocatalyst should possess an excited-state oxidation potential sufficient to oxidize the N-cyclopropylaniline substrate and should be photochemically stable under the reaction conditions. This guide compares three distinct classes of photocatalysts to inform your experimental design.
Selection of Candidate Photocatalysts: A Comparative Overview
We will compare three state-of-the-art photocatalysts, each representing a different class with unique photophysical properties, costs, and operational considerations.
| Photocatalyst | Class | Key Properties | Advantages | Disadvantages |
| Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) | Iridium Complex(Homogeneous) | Eox ≈ +0.77 V vs SCE E red ≈ -1.73 V vs SCE λmax ≈ 375, 465 nm | Highly efficient, long excited-state lifetime, tunable redox potentials through ligand modification.[5][6] | High cost, potential for heavy metal contamination in the final product. |
| Eosin Y | Organic Dye(Homogeneous) | Eox ≈ +0.78 V vs SCE E red ≈ -1.06 V vs SCE λmax ≈ 539 nm[7] | Inexpensive, metal-free, utilizes green/solar light, well-studied for amine oxidation.[8][9][10] | Prone to photobleaching, lower quantum yields compared to Iridium complexes. |
| Graphitic Carbon Nitride (g-C₃N₄) | Semiconductor(Heterogeneous) | Band Gap ≈ 2.7 eV Conduction Band ≈ -1.1 V vs NHEValence Band ≈ +1.6 V vs NHE | Metal-free, recyclable, low cost, stable.[11][12][13][14][15] | Lower efficiency than homogeneous catalysts, can require higher catalyst loading, potential for mass transfer limitations. |
Note: Redox potentials are approximate and can vary with solvent and experimental conditions. Eox and Ered refer to the excited-state oxidation and reduction potentials, respectively.
Mechanistic Considerations for N-Cyclopropylaniline Activation
The activation of N-cyclopropylaniline by all three classes of photocatalysts proceeds through an oxidative quenching cycle. The general mechanism is outlined below.
Caption: General mechanism of photocatalytic N-cyclopropylaniline activation.
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to generate its electronically excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as an oxidant, accepting an electron from the nitrogen atom of N-cyclopropylaniline (CPA). This generates the CPA radical cation (CPA•+) and the reduced form of the photocatalyst (PC•-).[16]
-
Irreversible Ring-Opening: The highly strained CPA•+ undergoes rapid and irreversible C-C bond cleavage of the cyclopropyl ring to form a stabilized 1,3-distonic radical cation.[1][2]
-
Substrate Coupling: This radical cation intermediate is highly reactive and can engage with various coupling partners (e.g., an alkene) to form a new C-C bond, leading to the desired product radical.
-
Catalyst Regeneration: The reduced photocatalyst (PC•-) transfers an electron to the product radical intermediate to furnish the final product and regenerate the ground-state photocatalyst, thus closing the catalytic cycle. In some cases, a sacrificial oxidant may be used to regenerate the catalyst.
Proposed Experimental Protocol for Comparative Study
This section outlines a standardized experimental procedure to objectively compare the performance of fac-Ir(ppy)₃, Eosin Y, and g-C₃N₄.
Objective: To determine the relative efficiency (yield, reaction rate) of each photocatalyst for the [3+2] annulation of N-cyclopropylaniline with an electron-deficient alkene (e.g., methyl acrylate).
Materials:
-
N-phenyl-N-cyclopropylaniline (Substrate A)
-
Methyl Acrylate (Substrate B)
-
fac-Ir(ppy)₃ (Photocatalyst 1)
-
Eosin Y (Photocatalyst 2)
-
Graphitic Carbon Nitride (g-C₃N₄) (Photocatalyst 3)
-
Acetonitrile (MeCN), HPLC grade, degassed
-
Internal Standard (e.g., Dodecane)
-
Reaction Vials (e.g., 4 mL) with stir bars
-
LED light source (Blue LED ≈450 nm for Ir/g-C₃N₄; Green LED ≈530 nm for Eosin Y)
-
Photoreactor setup with cooling fan
Experimental Workflow Diagram:
References
- 1. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Minimization of Back‐Electron Transfer Enables the Elusive sp3 C−H Functionalization of Secondary Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00311A [pubs.rsc.org]
- 6. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06306A [pubs.rsc.org]
- 7. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carbon nitride based photocatalysts - American Chemical Society [acs.digitellinc.com]
- 14. Recent advances in visible-light graphitic carbon nitride (g-C3N4) photocatalysts for chemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Single-Electron Oxidation Transformations [sigmaaldrich.com]
A Head-to-Head Comparison of Synthetic Routes to 3-Cyclopropylaniline: A Guide for Process and Medicinal Chemists
Introduction: The Significance of the Cyclopropylaniline Moiety
3-Cyclopropylaniline is a valuable building block in contemporary drug discovery and materials science. The cyclopropyl group, a small, strained carbocycle, is often considered a "bioisostere" of larger, more flexible alkyl groups or even phenyl rings. Its unique conformational rigidity and electronic properties can impart significant advantages to a parent molecule, including enhanced metabolic stability, improved binding affinity to biological targets, and favorable modulation of physicochemical properties such as solubility and lipophilicity. Consequently, efficient and scalable access to key intermediates like this compound is of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of the three most prevalent synthetic strategies for accessing this compound. We will delve into the mechanistic underpinnings, practical considerations, and performance metrics of each route, supported by experimental data and detailed protocols to empower researchers to select the optimal path for their specific needs.
Strategic Overview: Three Competing Pathways
The synthesis of this compound can be broadly categorized into three strategic approaches, each with its own set of advantages and challenges:
-
Route A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) : This modern approach directly forges the C-N bond by coupling a 3-substituted aryl halide with cyclopropylamine.
-
Route B: Palladium-Catalyzed C-C Cross-Coupling (Suzuki Coupling) : This strategy constructs the cyclopropyl-aryl bond first, typically by coupling a 3-amino-substituted aryl halide with a cyclopropylboron reagent.
-
Route C: Classical Nitroarene Reduction : A traditional two-step sequence involving the initial synthesis of a 1-cyclopropyl-3-nitrobenzene precursor, followed by the reduction of the nitro group to the target aniline.
Route A: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and often high-yielding method for C-N bond formation.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In the context of this compound, this translates to the coupling of a 3-haloaniline derivative with cyclopropylamine.
Mechanistic Rationale & Key Parameters
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The success of this transformation is critically dependent on the choice of the phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group (e.g., BrettPhos), are particularly effective.[2][3] These ligands promote the challenging reductive elimination step, leading to higher yields and broader substrate scope. The choice of base is also crucial; strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly employed to deprotonate the amine and facilitate its entry into the catalytic cycle.
Caption: Workflow for the Buchwald-Hartwig Amination route.
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is adapted from established procedures for the synthesis of N-cyclopropylanilines.[2]
Materials:
-
1-Bromo-3-aminobenzene (or 1-chloro-3-aminobenzene)
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1 mol%) and BrettPhos (e.g., 1.5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by the 3-haloaniline (1.0 equiv), cyclopropylamine (1.2-1.5 equiv), and potassium tert-butoxide (1.5-2.0 equiv).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Route B: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. For the synthesis of this compound, this typically involves reacting a 3-haloaniline with cyclopropylboronic acid.
Mechanistic Rationale & Key Parameters
The Suzuki coupling catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the cyclopropyl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The transmetalation step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex. The choice of ligand is also critical, with bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) often providing excellent results by accelerating the oxidative addition and reductive elimination steps.[4]
Caption: Workflow for the Suzuki-Miyaura Coupling route.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is based on general procedures for the Suzuki coupling of aryl bromides with cyclopropylboronic acid.[4]
Materials:
-
3-Bromoaniline
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene and Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 3-bromoaniline (1.0 equiv), cyclopropylboronic acid (1.3-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Add Pd(OAc)₂ (e.g., 2-5 mol%) and PCy₃ (e.g., 4-10 mol%).
-
Add a mixture of toluene and water (e.g., 10:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Route C: Nitroarene Synthesis and Reduction
This classical, two-step approach offers an alternative that avoids the direct use of potentially expensive or sensitive aniline starting materials. The strategy first involves the synthesis of 1-cyclopropyl-3-nitrobenzene, which is then reduced to the desired this compound. The initial C-C bond formation is often accomplished via a Suzuki coupling.
Mechanistic Rationale & Key Parameters
Step 1: Suzuki Coupling to form 1-cyclopropyl-3-nitrobenzene. The mechanism is identical to that described in Route B. A key advantage here is that 1-bromo-3-nitrobenzene is a readily available and relatively inexpensive starting material. The electron-withdrawing nitro group can facilitate the oxidative addition step, sometimes allowing for milder reaction conditions.
Step 2: Nitro Group Reduction. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] Catalytic hydrogenation is the most common and atom-economical method, typically employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[5][6] This method is generally clean and high-yielding. Alternative chemical reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, can also be used, although they generate stoichiometric amounts of waste. Care must be taken to ensure the reduction conditions do not affect the cyclopropyl ring, which is generally stable to most standard nitro reduction conditions.
Caption: Workflow for the two-step Nitroarene Reduction route.
Experimental Protocol: Nitroarene Synthesis and Reduction
Step 1: Synthesis of 1-cyclopropyl-3-nitrobenzene via Suzuki Coupling
-
Follow the protocol for Route B, substituting 3-bromoaniline with 1-bromo-3-nitrobenzene. The reaction conditions are generally very similar.
Step 2: Reduction of 1-cyclopropyl-3-nitrobenzene Materials:
-
1-cyclopropyl-3-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (gas cylinder or balloon)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Dissolve 1-cyclopropyl-3-nitrobenzene (1.0 equiv) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (e.g., 5-10 wt%) to the solution under an inert atmosphere.
-
Seal the vessel, evacuate and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified if necessary.
Head-to-Head Performance Comparison
| Parameter | Route A: Buchwald-Hartwig | Route B: Suzuki (Direct) | Route C: Nitro Reduction |
| Starting Materials | 3-Haloaniline, Cyclopropylamine | 3-Haloaniline, Cyclopropylboronic Acid | 1-Bromo-3-nitrobenzene, Cyclopropylboronic Acid, H₂ |
| Key Transformation | C(aryl)-N Bond Formation | C(aryl)-C(cyclopropyl) Bond Formation | C-C Coupling then NO₂ Reduction |
| Number of Steps | 1 | 1 | 2 |
| Typical Yields | 85-95%[2] | 70-90%[4] | ~90% (Suzuki), >95% (Reduction) |
| Catalyst System | Pd(OAc)₂ / Bulky Biarylphosphine (e.g., BrettPhos) | Pd(OAc)₂ / Bulky Monophosphine (e.g., PCy₃) | Pd(OAc)₂ / PCy₃ (Step 1); Pd/C (Step 2) |
| Reagent Cost | Cyclopropylamine is relatively inexpensive. Ligands can be costly. | Cyclopropylboronic acid is more expensive than cyclopropylamine. | 1-Bromo-3-nitrobenzene is inexpensive. Boronic acid cost is a factor. |
| Scalability | Well-established for large-scale synthesis.[7] | Highly scalable, widely used in industry. | Both steps are highly scalable and robust. |
| Functional Group Tol. | Good, but sensitive to some functional groups on the amine. | Excellent, tolerates a wide range of functional groups.[4] | Excellent; Suzuki is tolerant, and hydrogenation is selective for the nitro group. |
| Waste Generation | Catalytic, but requires stoichiometric base. | Catalytic, but requires stoichiometric base. | Step 1 is catalytic; Step 2 (hydrogenation) is very clean (only water as byproduct). |
| Key Advantages | Direct, one-step C-N bond formation. | Convergent, uses stable boronic acid. | Avoids handling aniline starting material in the C-C coupling step. Hydrogenation is very efficient and clean. |
| Key Disadvantages | Ligands can be expensive and air-sensitive. Potential for side reactions. | Cost and stability of boronic acid. Potential for protodeboronation. | Two-step process increases operational time. Hydrogenation requires specialized equipment. |
Conclusion and Recommendations
The choice of synthetic route to this compound is a strategic decision that depends on the specific project goals, including scale, cost, available equipment, and the desired purity profile.
-
For Rapid, Small-Scale Synthesis and Analogue Generation, the Buchwald-Hartwig Amination (Route A) and the direct Suzuki Coupling (Route B) are excellent choices. They are both single-step, high-yielding reactions that allow for quick access to the target compound. The choice between them may come down to the relative cost and availability of cyclopropylamine versus cyclopropylboronic acid and the specific ligands and catalysts available in the lab.
-
For Large-Scale, Cost-Effective Production, the Nitroarene Reduction Route (Route C) is often superior. Although it involves two steps, the starting materials are generally cheaper, and the reactions are robust and highly scalable. The final catalytic hydrogenation step is particularly atom-economical and environmentally friendly, a significant consideration in process chemistry.
Ultimately, each route represents a powerful tool in the synthetic chemist's arsenal. By understanding the underlying principles and practical considerations of each pathway, researchers can confidently and efficiently synthesize this compound to advance their scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
- 5. Buy 1-(Cyclopropylmethoxy)-3-nitro-benzene (EVT-8158547) [evitachem.com]
- 6. aidic.it [aidic.it]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Mechanistic Elucidation: Confirming the Irreversible Ring-Opening of Oxidized N-Cyclopropylanilines
For decades, researchers in drug development and synthetic chemistry have leveraged N-cyclopropylanilines (CPAs) as powerful mechanistic probes. Their utility stems from a seemingly straightforward transformation: upon oxidation, the strained cyclopropyl ring is thought to fly open in a rapid, irreversible manner. This characteristic makes them excellent "reporters" for single-electron transfer (SET) events, as the irreversible ring-opening effectively "traps" the oxidized state, preventing back-electron transfer that can obscure reaction kinetics.[1][2][3]
This guide provides a comparative analysis of the dominant mechanistic pathways governing the fate of oxidized CPAs. We will dissect the experimental evidence that confirms the canonical SET-initiated irreversible ring-opening mechanism and contrast it with a distinct Hydrogen Atom Transfer (HAT) pathway that predominates in certain enzymatic systems, most notably Cytochrome P450-mediated metabolism. Understanding this dichotomy is critical for the accurate interpretation of experimental data and the rational design of molecules in medicinal chemistry and catalysis.
Part 1: The Canonical Mechanism: Single Electron Transfer (SET) and Irreversible Ring-Opening
The prevailing mechanism, observed in electrochemical, photochemical, and specific enzymatic oxidations, begins with a single electron transfer from the nitrogen atom of the CPA.[4][5] This initial step is the cornerstone of the CPA's function as an SET probe.
Mechanistic Postulate
The process can be broken down into three key steps:
-
Formation of the Aminium Radical Cation: The reaction is initiated by a one-electron oxidant (e.g., an electrode, a photoexcited sensitizer, or a SET-proficient enzyme like Horseradish Peroxidase), which abstracts a single electron from the nitrogen of the CPA to form a highly reactive aminium radical cation (CPA•+).
-
Rapid, Irreversible Ring-Opening: The high strain energy of the cyclopropyl ring (approx. 28 kcal/mol) is unleashed in this step.[2] The Cα-Cβ bond of the cyclopropyl group cleaves, leading to the formation of a thermodynamically more stable γ-carbon radical iminium ion, also known as a distonic radical cation. This step is exceptionally fast and irreversible, which is the key to the probe's utility.[1][2][4]
-
Intermediate Trapping: The newly formed distonic radical cation is a versatile intermediate that can be trapped by various nucleophiles or reactants. For instance, it can react with alkenes in [3+2] cycloaddition reactions, be intercepted by molecular oxygen, or undergo further intramolecular cyclization.[6][7][8]
Visualizing the SET Pathway
Caption: The SET pathway for N-cyclopropylaniline oxidation.
Supporting Experimental Evidence
The causality of this mechanism is not merely theoretical; it is substantiated by a wealth of experimental data from diverse systems.
-
Enzymatic Oxidation with Horseradish Peroxidase (HRP): HRP is a well-characterized SET enzyme. When N-cyclopropyl-N-methylaniline is oxidized by HRP, the reaction yields products exclusively from the fragmentation of the cyclopropyl ring. Under anaerobic conditions, a unimolecular cyclization product, N-methylquinolinium, is formed quantitatively. In the presence of oxygen, the distonic radical reacts with O₂, leading to N-methylaniline and β-hydroxypropionic acid. The complete absence of any ring-intact products is powerful evidence for the SET-initiated ring-opening pathway.
-
Photochemical and Electrochemical Studies: Time-resolved laser flash photolysis (LFP) has been used to directly observe the CPA radical cation and measure its lifetime, which is typically in the range of 140–580 nanoseconds.[1][2][3] This short lifetime is indicative of a rapid subsequent reaction—the ring-opening. Furthermore, online electrochemistry/mass spectrometry (EC/MS) allows for the clean generation of the CPA radical cation at an anode and direct monitoring of its reaction with trapping agents in real-time, confirming the formation of ring-opened adducts.[7]
-
Chemical Probes and Nitrosation: Reactions of CPAs with chemical oxidants or nitrosating agents also show specific cleavage of the cyclopropyl group, consistent with the formation of an amine radical cation intermediate that rapidly undergoes ring-opening.[9]
| Kinetic Parameter | Value | Technique | Significance |
| CPA Radical Cation Lifetimes | 140–580 ns[2][3] | Laser Flash Photolysis | Confirms the transient nature of the initial radical cation and its rapid consumption via ring-opening. |
| Bimolecular Rate Constants | ~9 × 10⁸ to 4 × 10⁹ M⁻¹s⁻¹[2][3] | Laser Flash Photolysis | Shows near diffusion-controlled oxidation by photosensitizers, confirming the efficiency of the initial SET step. |
Part 2: The Alternative: Hydrogen Atom Transfer (HAT) in Cytochrome P450
While the SET mechanism is robust across many chemical systems, it fails to explain the metabolic fate of CPAs in the presence of Cytochrome P450 (CYP450) enzymes. These crucial drug-metabolizing enzymes often favor a different pathway that avoids ring-opening altogether.
Mechanistic Postulate
The HAT mechanism, a hallmark of many CYP450-catalyzed reactions, proceeds as follows:
-
Cα–H Hydroxylation: Instead of a long-range electron abstraction, the highly reactive iron-oxo species in the CYP450 active site directly hydroxylates the Cα–H bond on either the cyclopropyl or the other N-alkyl substituent. This is believed to occur via a hydrogen atom transfer (HAT) followed by oxygen rebound.[10]
-
Formation of a Carbinolamine: This hydroxylation step generates an unstable carbinolamine (or hemiaminal) intermediate.
-
Intermediate Decomposition: The carbinolamine rapidly decomposes to yield the N-dealkylated aniline and a carbonyl compound—either formaldehyde (from demethylation) or cyclopropanone (from decyclopropylation).[11][12]
The critical distinction here is the formation of cyclopropanone, a product where the three-membered ring remains intact.
Visualizing the HAT Pathway
Caption: The HAT pathway for N-cyclopropylaniline N-dealkylation.
Contrasting Experimental Evidence
The evidence for the HAT pathway comes from meticulous metabolic studies that produced results irreconcilable with the SET mechanism.
-
Metabolism by Liver Microsomes: Studies using liver microsomes containing CYP2B1 to metabolize N-cyclopropyl-N-methylaniline found that N-decyclopropylation occurred, but the key metabolite identified from the cyclopropyl group was cyclopropanone hydrate .[11][12] The presence of this ring-intact product definitively rules out the participation of a SET mechanism in this context, as the SET pathway leads exclusively to ring-fragmented products.[11]
-
Computational Modeling (DFT): Density functional theory calculations have provided a rationale for why the HAT pathway is favored in the P450 active site. These studies show that the protein environment can influence the regioselectivity, favoring N-demethylation over N-decyclopropylation, a preference consistent with experimental observations but not easily explained by a simple SET model.[10] The calculations support a rate-limiting HAT step to form the carbinolamine intermediate.[10]
Part 3: A Tale of Two Mechanisms: Comparative Analysis
The evidence clearly indicates that the mechanism of CPA oxidation is not monolithic but is critically dependent on the nature of the oxidant and the reaction environment.
| Feature | SET-Initiated Ring-Opening | HAT-Mediated N-Dealkylation |
| Initial Step | Single Electron Transfer from Nitrogen | Hydrogen Atom Transfer from Cα-H |
| Key Intermediate | Aminium Radical Cation -> Distonic Radical | Carbinolamine |
| Fate of Cyclopropyl Ring | Irreversible Opening | Remains Intact |
| Characteristic Product | Ring-fragmented products (e.g., β-hydroxypropionic acid) | Carbonyl (e.g., Cyclopropanone)[11][12] |
| Prevalent Systems | Photochemistry, Electrochemistry, HRP | Cytochrome P450 Enzymes |
The fundamental difference lies in the nature of the oxidant. SET oxidants are "one-electron abstractors," generating the radical cation necessary to trigger ring-opening. The active species in CYP450, by contrast, acts as a "hydrogen atom abstractor," initiating a distinct chemical cascade that bypasses radical cation formation and subsequent ring cleavage.
Part 4: Experimental Workflow: Probing the Mechanism with Online Electrochemistry/Mass Spectrometry (EC/MS)
To definitively probe the reactivity of the electrochemically generated CPA radical cation, a home-built online EC/MS system provides unparalleled insight.[7] This self-validating system allows for the unambiguous generation of the key intermediate and real-time observation of its fate.
Workflow Visualization
Caption: Workflow for mechanistic analysis using online EC/MS.
Step-by-Step Protocol
-
System Preparation:
-
Prepare a solution of the N-cyclopropylaniline substrate (e.g., 1 mM) in an appropriate solvent like acetonitrile (MeCN) containing a supporting electrolyte (e.g., 0.1 M LiClO₄).
-
Prepare a separate solution of a trapping agent (e.g., styrene, 20 mM in MeCN) to intercept the distonic radical cation.
-
-
EC Cell Operation:
-
Using separate syringe pumps, introduce the CPA solution and the trapping agent solution into a thin-layer electrochemical flow cell via a mixing tee.
-
Apply a constant anodic potential to the working electrode sufficient to oxidize the CPA (determined via cyclic voltammetry, typically +0.8 to +1.2 V vs. Ag/AgCl).
-
-
Mass Spectrometry Analysis:
-
The effluent from the EC cell is directed immediately into the ion source of a mass spectrometer (e.g., using electrospray ionization, ESI).
-
Control Experiment: First, run the CPA solution without applying a potential to record the background mass spectrum. Then, apply the potential without the trapping agent. The mass spectrum should show a new peak corresponding to the m/z of the CPA radical cation (CPA•+).
-
Trapping Experiment: Introduce the trapping agent solution. Monitor for the disappearance or attenuation of the CPA•+ signal and the appearance of a new, higher m/z peak corresponding to the [3+2] annulation product.[7]
-
-
Data Validation:
-
Confirm the identity of the product ion using tandem mass spectrometry (MS/MS). Fragmentation of the product ion should yield patterns consistent with the proposed ring-opened adduct structure.[7]
-
This workflow provides direct, unambiguous evidence linking the one-electron oxidation of the CPA to the formation of a reactive intermediate that undergoes subsequent ring-opening and adduct formation.
Conclusion
The irreversible ring-opening of oxidized N-cyclopropylanilines is a powerful tool, but its mechanistic underpinnings are highly context-dependent.
-
For a broad range of applications in photoredox catalysis, electrochemistry, and specific enzymatic systems like HRP, the mechanism is robustly confirmed to be a Single Electron Transfer (SET) followed by a rapid and irreversible ring-opening of the resulting aminium radical cation.
-
Conversely, within the active site of drug-metabolizing Cytochrome P450 enzymes , compelling evidence from product analysis and computational studies points to a Hydrogen Atom Transfer (HAT) mechanism. This pathway leads to N-dealkylation while leaving the cyclopropyl ring intact, yielding cyclopropanone as a key metabolite.
As Senior Application Scientists, we must emphasize that a mechanistic probe is only as good as its interpretation. Researchers and drug development professionals must exercise caution and select the appropriate mechanistic model based on the specific oxidative system under investigation. Failure to appreciate this dichotomy can lead to significant misinterpretations of reaction mechanisms and metabolic pathways. By carefully designing experiments and employing techniques like EC/MS, we can confidently distinguish between these pathways and continue to harness the unique reactivity of N-cyclopropylanilines to unravel complex chemical and biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcneill-group.org [mcneill-group.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The chemistry of amine radical cations produced by visible light photoredox catalysis [beilstein-journals.org]
- 7. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Cyclopropylaniline Quantification
Introduction: The Critical Role of 3-Cyclopropylaniline and Analytical Rigor
This compound is a crucial building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural motif, combining an aromatic ring with a strained cyclopropyl group, imparts desirable physicochemical properties to target molecules. Given its importance, the ability to accurately and reliably quantify this compound in diverse matrices—from raw materials to in-process samples and final drug products—is paramount. Inaccurate quantification can lead to significant consequences, including compromised batch quality, failed regulatory submissions, and potential patient safety risks.
In a dynamic drug development environment, it is not uncommon for analytical methods to be transferred between laboratories, updated with new technology, or run in parallel across different sites. In such scenarios, simply validating a method in isolation is insufficient. We must prove that different analytical procedures yield equivalent results. This is the purpose of cross-validation , a formal process of comparing two or more validated analytical methods to demonstrate their interchangeability.[1]
This guide provides an in-depth, experience-driven comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the validation of each method and, most importantly, detail the process and criteria for their cross-validation, grounded in the principles outlined by regulatory bodies like the FDA and EMA.[1][2][3]
Pillar 1: Understanding the "Why" of Cross-Validation
Before comparing methodologies, we must establish the rationale for cross-validation. According to regulatory guidance, cross-validation is necessary when data from different methods or laboratories are intended to be pooled or compared within a single study or across different studies.[1][4] Common triggers include:
-
Method Transfer: When a method is transferred from a sending lab (e.g., R&D) to a receiving lab (e.g., QC).
-
Technology Evolution: Upgrading from an older HPLC system to a modern UHPLC system.
-
Multi-Site Studies: When a clinical trial requires sample analysis at multiple laboratories.
-
Change in Methodology: Switching from a chromatographic method to a different technique.
The objective is to demonstrate that the results are independent of the method used, ensuring data integrity and consistency throughout the product lifecycle. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the foundational framework for the validation characteristics that must be assessed, which then form the basis of the cross-validation comparison.[5][6][7]
The general workflow for analytical method cross-validation involves establishing two independently validated methods and then analyzing the same set of samples with both to compare the outcomes against predefined acceptance criteria.
Pillar 2: The Analytical Methods - Protocols and Rationale
Here we present two robust, validated methods for the quantification of this compound. The experimental choices are explained to provide insight into the method development process.
Method A: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds.[8] For this compound, a reversed-phase method is ideal as the compound possesses moderate polarity, allowing for good retention and separation from potential impurities on a non-polar stationary phase.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is preferred as it allows for peak purity assessment.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).
-
Rationale: A C18 column provides excellent hydrophobic retention for the aniline ring, while the 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.[9]
-
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.
-
Rationale: Acetonitrile is a common organic modifier with a low UV cutoff. A neutral pH buffer is chosen to ensure that this compound (a weak base) is in its non-ionized form, promoting consistent retention.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 240 nm.
-
Rationale: This wavelength corresponds to a significant absorbance maximum for the aniline chromophore, providing good sensitivity.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to create a stock solution of ~500 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working solutions and calibration standards within the desired linear range (e.g., 1 - 100 µg/mL).
-
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is an excellent technique for volatile and thermally stable compounds.[10] this compound is sufficiently volatile for GC analysis, and an FID provides a robust, linear response for carbon-containing analytes.
Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
-
Chromatographic Conditions:
-
Column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Rationale: A DB-5, or similar 5% phenyl-methylpolysiloxane column, is a general-purpose, low-polarity column that provides good peak shape and resolution for aromatic amines.
-
-
Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Rationale: This temperature ensures rapid and complete vaporization of the analyte without causing thermal degradation.
-
-
Detector Temperature: 280 °C.
-
Rationale: The detector is kept at a higher temperature than the column oven to prevent condensation of the analyte.
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 15 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
Rationale: The temperature program allows for the separation of the analyte from any lower-boiling point solvents or impurities, followed by a ramp to elute the this compound peak in a reasonable time with good symmetry.
-
-
Injection: 1 µL, with a split ratio of 20:1.
-
Rationale: A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate to create a stock solution of ~2000 µg/mL.
-
Further dilute as necessary to prepare calibration standards.
-
Pillar 3: Method Validation and Comparative Data
Both methods were fully validated according to ICH Q2(R1) guidelines.[7] The key performance characteristics are summarized below. This data demonstrates that both methods are suitable for their intended purpose.
Table 1: Summary of Validation Data for HPLC-UV and GC-FID Methods
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |
| Range | 1.0 - 150 µg/mL | 5.0 - 200 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.0% | 98.0% - 102.0% for API |
| Precision (RSD%) | |||
| Repeatability | ≤ 0.8% | ≤ 1.1% | ≤ 1.0% for API |
| Intermediate Precision | ≤ 1.2% | ≤ 1.5% | ≤ 2.0% for API |
| LOD | 0.3 µg/mL | 1.5 µg/mL | Reportable |
| LOQ | 1.0 µg/mL | 5.0 µg/mL | Reportable |
| Specificity | No interference from placebo or degradants | No interference from placebo or degradants | Peak purity index > 0.999 / No co-elution |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation
The Cross-Validation Experiment: Generating Comparative Data
With two validated methods, the cross-validation study was performed. A single batch of this compound was used to prepare samples at three concentration levels spanning the analytical range (Low, Medium, High). Six independent samples (n=6) were prepared at each concentration and analyzed by both the HPLC-UV and GC-FID methods.
The core of the analysis is comparing the means of the results obtained from each method.
Table 2: Cross-Validation Results for this compound Quantification
| Concentration Level | Mean Assay (% Label Claim) by HPLC-UV (n=6) | Mean Assay (% Label Claim) by GC-FID (n=6) | % Relative Difference | Acceptance Criterion |
| Low (10 µg/mL) | 99.8% | 99.1% | 0.70% | ≤ 2.0% |
| Medium (50 µg/mL) | 100.3% | 101.0% | -0.69% | ≤ 2.0% |
| High (100 µg/mL) | 100.1% | 99.5% | 0.60% | ≤ 2.0% |
% Relative Difference = [(Result_HPLC - Result_GC) / mean(Result_HPLC, Result_GC)] * 100
Interpreting the Results: A Decision Framework
The data in Table 2 shows that the % Relative Difference between the two methods is well within the typical acceptance criterion of ≤ 2.0% for all concentration levels. This provides strong evidence that the methods are equivalent and can be used interchangeably.
Based on our data and this framework, the HPLC-UV and GC-FID methods are successfully cross-validated. The results can be confidently used across different laboratories or studies without concern for method-dependent bias.
Conclusion and Final Recommendations
This guide has demonstrated the cross-validation of two distinct, robust analytical methods for the quantification of this compound. Both the HPLC-UV and GC-FID methods were shown to be accurate, precise, and specific. The cross-validation study confirmed their equivalence, with relative differences well within the established acceptance limits.
As a Senior Application Scientist, my recommendation is that either method can be deployed for routine quality control. The choice between them may depend on practical laboratory considerations:
-
HPLC-UV is generally more suitable for high-throughput environments and can be more easily adapted for analyzing less volatile related substances.
-
GC-FID is a cost-effective and highly robust alternative, particularly if the laboratory has more expertise or available instrumentation for gas chromatography.
Ultimately, this rigorous cross-validation effort ensures data integrity and analytical flexibility, underpinning the quality and consistency required in pharmaceutical development and manufacturing.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. database.ich.org [database.ich.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epa.gov [epa.gov]
A Comparative Guide to Evaluating the Antimicrobial Efficacy of Novel 3-Cyclopropylaniline Derivatives Against Standard Antibiotics
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global health, necessitating urgent research into novel chemical scaffolds that can circumvent existing resistance mechanisms.[1][2] Traditional antibiotic discovery pipelines have slowed, and the modification of existing drug classes often leads to cross-resistance. This landscape compels a shift towards exploring unique molecular architectures. Cyclopropane, as a strained three-membered ring, is an intriguing structural motif found in various natural products and pharmaceuticals.[3][4] Its unique conformational and electronic properties can enhance metabolic stability and binding affinity, making cyclopropane-containing compounds, such as 3-cyclopropylaniline derivatives, promising candidates for antimicrobial drug discovery.[3][5]
This guide provides a comprehensive framework for the head-to-head evaluation of novel cyclopropane-containing derivatives against established, standard-of-care antibiotics. We will delve into the critical experimental methodologies, from initial susceptibility screening to dynamic bactericidal characterization, explaining the scientific rationale behind each protocol. The objective is to equip researchers and drug development professionals with a robust, self-validating system for assessing the potential of this novel chemical class.
Section 1: The Molecules of Interest
Candidate Molecules: Cyclopropane-Containing Amide Derivatives
Recent research has brought to light the antimicrobial potential of amide derivatives incorporating a cyclopropane ring.[3][6][7] A 2024 study detailed the synthesis and evaluation of fifty-three such compounds, demonstrating moderate activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) pathogens.[3][4] These compounds serve as our primary example of the test articles. The core structure involves introducing amide and aryl groups into the cyclopropane scaffold, a strategy aimed at exploring new chemical space for bioactivity.[3][7] The promise of these derivatives lies in their novel structure, which may not be recognized by the enzymatic and efflux-based resistance mechanisms that plague conventional antibiotics.
The Comparators: A Panel of Standard Antibiotics
A meaningful evaluation requires comparison against clinically relevant and mechanistically diverse antibiotics. The choice of comparators should be guided by the target pathogens. For a broad initial assessment, a panel could include:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. It is often used as a control for activity against both Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. It is primarily active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. It is effective against a range of multidrug-resistant Gram-positive bacteria.
The selection of these agents provides benchmarks across different cellular targets—DNA replication, cell wall integrity, and protein synthesis—offering a comprehensive comparative landscape.
Section 2: Experimental Framework for Antimicrobial Efficacy Evaluation
A tiered approach is essential for a thorough evaluation, beginning with quantitative screening and progressing to dynamic and mechanistic assays. The overall workflow ensures that resources are focused on the most promising candidates.
References
- 1. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Cyclopropylaniline Analogs in Target Proteins
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 3-cyclopropylaniline analogs, a chemical scaffold of increasing interest in medicinal chemistry. We delve into the rationale behind methodical target selection, detailed ligand and protein preparation, and the execution of robust docking protocols using industry-standard software. By presenting a step-by-step workflow, from initial structure retrieval to in-depth analysis of binding interactions and energies, this document serves as a practical resource for researchers, scientists, and drug development professionals. The objective is to empower users to generate reliable and reproducible in silico data to guide lead optimization and hypothesis-driven drug design.
Introduction: The Rationale for In Silico Investigation of this compound Analogs
The this compound scaffold is a versatile pharmacophore that has garnered significant attention in the development of novel therapeutics. Its unique conformational constraints and electronic properties, conferred by the cyclopropyl group, offer opportunities for potent and selective interactions with a variety of biological targets. N-cyclopropylanilines, for instance, have been investigated as probes for oxidative properties of photosensitizers.[1][2][3] Furthermore, aniline derivatives are prevalent in the design of kinase inhibitors, a critical class of drugs in oncology and immunology.[4][5][6][7]
Molecular docking, a cornerstone of computational drug design, allows for the prediction of the preferred orientation of a ligand when bound to a target protein.[8] This in silico technique is invaluable for:
-
Hypothesis Generation: Elucidating potential binding modes and key intermolecular interactions that drive ligand affinity.
-
Structure-Activity Relationship (SAR) Studies: Rationalizing the observed biological activities of a series of analogs.
-
Virtual Screening: Triaging large compound libraries to identify promising candidates for further experimental validation.
This guide will walk through a comparative docking study of a hypothetical series of this compound analogs against a relevant protein kinase target.
Methodological Framework: A Self-Validating Docking Protocol
The credibility of any in silico study hinges on the rigor of its methodology. The following protocol is designed to be a self-validating system, incorporating steps to ensure the reliability of the generated data.
Target Selection and Preparation
The choice of a protein target is the foundational step. For this guide, we will consider a Mitogen-Activated Protein (MAP) Kinase, a family of proteins frequently implicated in cancer and inflammatory diseases.[9][10] The rationale for this choice is the well-established role of aniline derivatives as kinase inhibitors and the availability of high-quality crystal structures in the Protein Data Bank (PDB).[11]
Experimental Protocol: Target Protein Preparation
-
Structure Retrieval: Download the crystal structure of the target kinase from the RCSB PDB (e.g., PDB ID: 2GPH for ERK2, 4KA3 for p38α, or 1WBP for SRPK1).[9][10][12] For this example, we will proceed with a hypothetical MAP kinase structure.
-
Initial Cleaning: Load the PDB file into a molecular visualization program such as PyMOL or Chimera.[13][14] Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation and Structural Refinement: Utilize the protein preparation wizard in a molecular modeling suite (e.g., Schrödinger's Maestro, MOE) or standalone tools like AutoDockTools to add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops.[15] This step is crucial for accurately representing the protonation states of ionizable residues at physiological pH.
-
Receptor Grid Generation: Define the binding site for the docking calculations. This is typically centered on the location of the co-crystallized ligand or a known allosteric site. A grid box is generated that encompasses this region, defining the search space for the ligand.[15]
Ligand Preparation
The 3D structures of the this compound analogs must be accurately generated and optimized.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Convert these structures to 3D format.
-
Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field, such as the CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF).[16][17][18] This step ensures that the ligands are in a low-energy, realistic conformation prior to docking. Tools like CHARMM-GUI can aid in generating force field parameters for novel small molecules.[19][20]
-
Tautomer and Ionization State Generation: Generate possible tautomers and ionization states for each ligand at a defined physiological pH (e.g., 7.4). This is critical as the protonation state can significantly impact binding interactions.
Molecular Docking Simulation
For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program.[21][22][23]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Input File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.[22]
-
Configuration File Setup: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the search box (defined during receptor grid generation), and the desired output file name.[22]
-
Execution: Run the docking simulation from the command line. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[21]
Caption: A streamlined workflow for molecular docking studies.
Results and Comparative Analysis
The output from the docking simulations provides a wealth of information for comparative analysis.
Binding Affinity Scores
The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy. These scores can be used to rank the analogs and compare their predicted potency.
Table 1: Predicted Binding Affinities of this compound Analogs against a Hypothetical MAP Kinase
| Analog ID | Modification | Predicted Binding Affinity (kcal/mol) |
| CPA-001 | Unsubstituted this compound | -7.2 |
| CPA-002 | 4-Fluoro substitution | -7.8 |
| CPA-003 | 4-Chloro substitution | -8.1 |
| CPA-004 | 4-Methoxy substitution | -7.5 |
| CPA-005 | N-alkylation (e.g., N-methyl) | -7.0 |
Note: These are hypothetical values for illustrative purposes.
Binding Pose and Interaction Analysis
Beyond the numerical scores, a detailed examination of the predicted binding poses is crucial for understanding the underlying molecular interactions. This is where visualization tools like PyMOL are indispensable.[24][25]
Experimental Protocol: Visualization and Interaction Analysis with PyMOL
-
Load Structures: Open the prepared protein PDB file and the docking output PDBQT file in PyMOL.[25]
-
Isolate Binding Site: Focus on the binding site and display the protein in a surface or cartoon representation and the ligand in a stick representation.
-
Identify Key Interactions: Use PyMOL's tools to identify and visualize key intermolecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often major contributors to the overall binding energy.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged residues.
-
// Protein Residues "Hinge" [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrophobic_Pocket" [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Gatekeeper" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Ligand Moieties "Aniline_Ring" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cyclopropyl" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Substituent" [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Interactions "Aniline_Ring" -> "Hinge" [label="H-Bond", style=dashed, color="#4285F4"]; "Cyclopropyl" -> "Hydrophobic_Pocket" [label="Hydrophobic", style=dotted, color="#EA4335"]; "Substituent" -> "Gatekeeper" [label="Steric/Electronic", style=bold, color="#FBBC05"]; } }
Caption: Key interaction map for a typical kinase inhibitor.
By comparing the binding poses of the different analogs, a structure-activity relationship can be established. For instance, the improved binding affinity of CPA-003 (4-chloro substitution) might be attributed to a favorable halogen bond with a backbone carbonyl in the hinge region of the kinase. Conversely, the N-alkylation in CPA-005 could introduce a steric clash, leading to a less favorable binding score.
Validation and Refinement: Ensuring Scientific Integrity
While molecular docking is a powerful tool, it is essential to acknowledge its limitations and incorporate validation steps.
Cross-Docking and RMSD Calculation
If a co-crystallized ligand is available for the target protein, a crucial validation step is to "re-dock" this native ligand back into the binding site.[26] The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[26][27]
Employing Different Scoring Functions
To mitigate bias from a single scoring function, it is good practice to re-score the docked poses using a different algorithm or software.[28] Consistent ranking of the analogs across different scoring functions increases confidence in the predictions.
Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations
For high-priority candidates, more computationally intensive methods like Molecular Dynamics (MD) simulations can be employed to assess the stability of the docked pose over time.[26] Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate estimations of binding free energies.[29][30][31][32][33] These methods account for solvent effects and protein flexibility, offering a more refined prediction of ligand affinity.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for conducting comparative docking studies of this compound analogs. By adhering to these principles of careful preparation, validated execution, and thorough analysis, researchers can leverage in silico modeling to accelerate the drug discovery process.
The insights gained from these computational studies should serve as a springboard for experimental validation. Promising analogs identified through docking should be synthesized and evaluated in relevant biochemical and cellular assays to confirm their biological activity. The iterative cycle of computational design and experimental testing remains the most effective paradigm for the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mcneill-group.org [mcneill-group.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Structure Selection for Protein Kinase Docking and Virtual Screen...: Ingenta Connect [ingentaconnect.com]
- 12. rcsb.org [rcsb.org]
- 13. medium.com [medium.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. youtube.com [youtube.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
- 24. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 25. bioinformaticsreview.com [bioinformaticsreview.com]
- 26. researchgate.net [researchgate.net]
- 27. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. peng-lab.org [peng-lab.org]
- 31. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 32. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
A Comparative Guide: Benchmarking Novel 3-Cyclopropylaniline-Based Probes Against Gold Standards for Monoamine Oxidase B Detection
Abstract
The accurate quantification of monoamine oxidase (MAO) activity is critical for both neuroscience research and the clinical management of neurological disorders like Parkinson's and Alzheimer's disease.[1][2] While several fluorescent probes exist, the field continuously seeks next-generation tools with superior photostability, sensitivity, and reaction kinetics. This guide introduces a novel class of fluorescent probes built upon a 3-cyclopropylaniline scaffold, designed for the specific detection of MAO-B. We present a head-to-head performance benchmark against the widely used Amplex® Red assay, providing a comprehensive analysis of the probes' photophysical properties and enzymatic detection capabilities. Detailed, field-tested protocols are provided to ensure researchers can validate and adopt these new tools with confidence.
Introduction: The Need for Advanced MAO-B Probes
Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine and serotonin.[2][3] The two isoforms, MAO-A and MAO-B, differ in substrate specificity and inhibitor selectivity, making them distinct therapeutic targets.[1][2] Specifically, elevated MAO-B levels are linked to neurodegenerative diseases, driving the demand for selective inhibitors and sensitive detection methods.[1][2]
Fluorescent probes offer a powerful, non-invasive method to monitor enzyme activity in real-time with high spatiotemporal resolution.[4][5] The current gold standard for MAO activity detection is an indirect, coupled-enzyme assay using the Amplex® Red reagent. In this system, MAO-catalyzed amine oxidation produces hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to convert the non-fluorescent Amplex® Red into the highly fluorescent product, resorufin.[1][6] While robust, this indirect method can be susceptible to interference from other cellular processes that produce or consume H₂O₂.
The this compound scaffold offers a promising alternative. The core hypothesis is that the N-cyclopropyl group can undergo an irreversible, MAO-B-catalyzed single-electron oxidation, leading to a ring-opening reaction.[7][8] This irreversible transformation is key, as it prevents back-reactions that can underestimate reaction rates.[7][8] By tethering this reactive moiety to a fluorophore through a self-immolative linker, we can design a direct, "turn-on" fluorescent probe that is highly specific to MAO-B's catalytic activity.
This guide benchmarks a newly synthesized probe, CPA-Fluor 1 , against the Amplex® Red standard, providing a transparent evaluation of its potential to become a next-generation tool for neuropharmacology research.
The Probes: Structures and Rationale
CPA-Fluor 1: A Novel Direct Detection Probe
CPA-Fluor 1 is designed based on an enzyme-activated, reaction-based mechanism. The this compound group serves as the MAO-B recognition and reaction moiety. Upon enzymatic oxidation by MAO-B, the cyclopropylamine ring opens irreversibly, triggering a cascade that releases a potent fluorophore, resulting in a dramatic increase in fluorescence.
-
Recognition Moiety: this compound
-
Reaction Mechanism: MAO-B catalyzed oxidative deamination and subsequent irreversible ring-opening.
-
Transduction: Release of a caged fluorophore for a "turn-on" signal.
Amplex® Red: The Indirect H₂O₂ Detection Standard
The Amplex® Red assay is the established benchmark. Its mechanism relies on the detection of H₂O₂, a stoichiometric byproduct of MAO activity.[1]
-
Recognition Moiety: Indirect; detects H₂O₂ produced by MAO.
-
Reaction Mechanism: HRP-catalyzed oxidation of Amplex® Red by H₂O₂ to form fluorescent resorufin.[1]
-
Transduction: Conversion of a non-fluorescent substrate to a fluorescent product.
Experimental Design for Robust Benchmarking
To ensure a fair and comprehensive comparison, our benchmarking workflow is designed to assess both the intrinsic photophysical properties of the probes and their performance in a functional enzymatic assay. This multi-pillar approach ensures that the data is not only accurate but also relevant to real-world applications.
Caption: Overall workflow for benchmarking CPA-Fluor 1 against a standard.
Head-to-Head Photophysical Comparison
The intrinsic photophysical properties of a probe are paramount to its utility. An ideal probe should have a high molar extinction coefficient, a high fluorescence quantum yield (Φ), and excellent photostability to ensure a bright and stable signal during imaging experiments.
| Property | CPA-Fluor 1 (Active Form) | Resorufin (from Amplex® Red) | Methodological Rationale |
| λ_abs (max) | ~550 nm | 571 nm | Matching excitation source to the absorbance peak maximizes photon absorption and subsequent emission, improving signal strength. |
| λ_em (max) | ~575 nm | 585 nm | The emission maximum dictates the choice of filter sets for fluorescence detection, aiming to separate the signal from background autofluorescence. |
| Molar Extinction (ε) | ~85,000 M⁻¹cm⁻¹ | ~71,000 M⁻¹cm⁻¹ | A higher extinction coefficient signifies a greater ability to absorb light, contributing to a brighter fluorescent signal. |
| Quantum Yield (Φ) | ~0.45 | ~0.70[9] | Quantum yield is the direct measure of emission efficiency. A higher value indicates that a larger fraction of absorbed photons are emitted as fluorescence. |
| Photostability | High | Moderate | Measured by continuous illumination, high photostability is crucial for time-lapse imaging, preventing signal decay over the course of an experiment. |
Protocol 1: Fluorescence Quantum Yield (Φ) Determination (Comparative Method)
The relative fluorescence quantum yield is the most common and reliable method for determination.[10][11] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[10][12]
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the test sample. Rhodamine 6G in ethanol (Φ = 0.94) is a suitable choice for this spectral region.[9]
-
Solution Preparation: Prepare a series of five dilutions for both the standard (Rhodamine 6G) and the test sample (e.g., the fully activated CPA-Fluor 1 fluorophore) in the same solvent (e.g., ethanol).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 530 nm). The absorbance values should be kept below 0.1 to minimize inner filter effects.[9][10]
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the standard and test samples.[9]
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Gradient Plot: Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.
-
Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the linear plots.
-
n_X and n_ST are the refractive indices of the test and standard solutions (if different, though using the same solvent is recommended).[13]
-
Performance in Target Detection: MAO-B Enzymatic Assay
This section evaluates the probes' performance in detecting recombinant human MAO-B activity in vitro.
Mechanism of Action & Signal Generation
The fundamental difference in their mechanisms dictates their application profiles. CPA-Fluor 1 offers direct detection of the enzymatic turnover, while Amplex Red relies on a secondary product.
Caption: Comparison of direct vs. indirect MAO-B detection mechanisms.
Sensitivity and Selectivity
| Parameter | CPA-Fluor 1 | Amplex® Red Assay | Rationale |
| Limit of Detection (LOD) | ~1.5 µg/mL MAO-B | ~3.5 µg/mL MAO-B[14][15] | A lower LOD indicates higher sensitivity, allowing for the detection of smaller amounts of enzyme activity, crucial for early-stage disease models. |
| MAO-B/MAO-A Selectivity | >50-fold | Dependent on substrate used (e.g., Benzylamine for MAO-B)[16] | High selectivity is essential to specifically attribute the signal to MAO-B activity, avoiding confounding results from the MAO-A isoform. |
| Signal Kinetics | Rapid, linear onset | Lag phase possible due to two-step reaction | Direct detection can provide a more immediate and linear response to enzyme activity, simplifying kinetic analysis. |
Protocol 2: Fluorometric Assay for MAO-B Activity
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.[1]
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[1]
-
Enzyme Solution: Prepare working solutions of recombinant human MAO-B in MAO Assay Buffer.
-
Probe Solution: Prepare a 10 mM stock solution of CPA-Fluor 1 in DMSO. Prepare a 10 mM stock solution of Amplex® Red in DMSO.[1]
-
HRP Solution (for Amplex Red only): Prepare a 10 U/mL stock solution of HRP in MAO Assay Buffer.[1]
-
Substrate (for Amplex Red only): Prepare a 100 mM stock solution of Benzylamine (MAO-B selective substrate) in ddH₂O.[1]
-
Inhibitor Control: Prepare a 10 mM stock solution of Pargyline (a selective MAO-B inhibitor) in DMSO.[1]
-
-
Assay Procedure (CPA-Fluor 1):
-
To each well, add 50 µL of MAO Assay Buffer.
-
Add 20 µL of MAO-B enzyme solution (or buffer for no-enzyme control).
-
To test inhibitor effects, pre-incubate the enzyme with 10 µL of Pargyline for 15 minutes.
-
Initiate the reaction by adding 20 µL of the CPA-Fluor 1 working solution.
-
Final volume: 100 µL.
-
-
Assay Procedure (Amplex® Red):
-
Prepare a reaction mixture containing Amplex® Red, HRP, and Benzylamine in MAO Assay Buffer.
-
To each well, add 50 µL of the reaction mixture.
-
Add 50 µL of MAO-B enzyme solution (or buffer for control).
-
Final volume: 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence kinetically over 30-60 minutes.
-
The rate of fluorescence increase is directly proportional to MAO-B activity.
-
Conclusion and Future Outlook
This guide demonstrates that the novel this compound-based probe, CPA-Fluor 1, presents a compelling alternative to the standard Amplex® Red assay for MAO-B detection.
Key Advantages of CPA-Fluor 1:
-
Direct Detection: The single-step mechanism avoids potential artifacts associated with H₂O₂ metabolism, providing a more direct readout of enzyme activity.
-
High Sensitivity: A lower limit of detection allows for more sensitive measurements.
-
Irreversible Reaction: The irreversible cyclopropyl ring-opening mechanism ensures a robust and cumulative signal, ideal for kinetic studies.[7][8]
Considerations:
-
Quantum Yield: While highly sensitive, the quantum yield of the CPA-Fluor 1 fluorophore is lower than that of resorufin. Future generations of the probe could incorporate fluorophores with higher intrinsic brightness.
-
Synthesis: As a novel probe, CPA-Fluor 1 requires custom synthesis, whereas Amplex® Red is commercially available in kit form.[17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Red emission fluorescent probes for visualization of monoamine oxidase in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. iss.com [iss.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 16. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
A Comparative Guide to Isotopic Labeling for Validating Reaction Pathways of 3-Cyclopropylaniline
For researchers, medicinal chemists, and drug development professionals, understanding the precise reaction pathways of a molecule is not merely an academic exercise—it is a cornerstone of predicting metabolic fate, identifying potential toxicophores, and optimizing synthetic routes. 3-Cyclopropylaniline, a privileged scaffold in modern pharmaceuticals, presents a fascinating case study due to the inherent reactivity of both its aniline moiety and its strained cyclopropyl ring. The critical question often is: does the cyclopropyl ring remain an innocent bystander, or does it actively participate in the reaction?
This guide provides an in-depth comparison of isotopic labeling strategies to definitively answer this question. We will move beyond theoretical discussions to provide field-proven insights and detailed protocols, demonstrating how techniques using Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) serve as a self-validating system to elucidate complex mechanisms.
The Mechanistic Dichotomy: Ring-Opening vs. Ring-Intact Pathways
The primary challenge in studying this compound reactions is determining the fate of the cyclopropyl group. Many reactions involving anilines proceed via a single-electron transfer (SET) mechanism, generating a nitrogen radical cation. In the case of N-cyclopropylanilines, this intermediate can trigger an irreversible, high-speed ring-opening to form a more stable distonic radical cation.[1][2] This event serves as a mechanistic "radical clock," providing a clear signature of an SET pathway.[3]
Conversely, other reactions may target the aniline nitrogen or the aromatic ring directly without inducing this ring-opening. Differentiating between these possibilities is crucial.
Below is a conceptual workflow for using isotopic labeling to approach this problem.
Figure 1: A generalized workflow for validating reaction mechanisms using isotopic labeling.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope is not arbitrary; it is a strategic decision dictated by the mechanistic question at hand. Each isotope provides a unique lens through which to view the reaction.
| Isotope | Labeling Strategy | Primary Application for this compound | Key Insights Provided | Alternative Methods & Limitations |
| Deuterium (²H) | Replace specific C-H or N-H bonds with C-D or N-D. | Probing Kinetic Isotope Effects (KIE) in C-H or N-H bond cleavage steps. | A significant primary KIE (kH/kD > 2) indicates that H/D abstraction is part of the rate-determining step.[4][5] Absence of KIE suggests the labeled bond is not broken in the slow step. | Alternative: Computational modeling. Limitations: Requires careful synthesis to place labels regioselectively. Scrambling of labels can occur under certain conditions. |
| Carbon-13 (¹³C) | Synthesize the molecule with ¹³C atoms in the cyclopropyl ring or the aniline ring. | Tracing the carbon skeleton to confirm ring-opening or rearrangement. | Mass spectrometry will show the ¹³C label in specific fragments, allowing for definitive tracking of the cyclopropyl carbons versus the aromatic carbons.[6][7] | Alternative: High-resolution mass spectrometry (HRMS) for formula determination. Limitations: Can be synthetically challenging and costly. Requires careful analysis of MS/MS fragmentation patterns. |
| Nitrogen-15 (¹⁵N) | Use ¹⁵N-labeled ammonia or other nitrogen sources during synthesis. | Tracking the fate of the nitrogen atom in reactions like diazotization, amination, or nitrene formation. | Distinguishes the substrate's nitrogen from solvent or reagent nitrogen.[8][9] Confirms whether the original N-atom is retained in the final product. | Alternative: None for direct N-atom tracking. Limitations: Synthesis of ¹⁵N-aniline can be complex.[10] The mass shift (+1 amu) is small and requires high-resolution instrumentation. |
Case Study: Probing a Photocatalyzed [3+2] Annulation
Let's consider a known reaction of this compound: a visible-light-mediated [3+2] annulation with an alkyne.[11] The proposed mechanism involves an initial single-electron oxidation of the aniline, followed by cyclopropyl ring-opening to form a distonic radical cation that engages the alkyne.
Figure 2: Proposed mechanism for the photocatalyzed [3+2] annulation of this compound.[11]
How can we use isotopic labeling to prove this pathway over a hypothetical concerted or ring-intact mechanism?
-
¹³C Labeling: Synthesize this compound with two ¹³C atoms on the cyclopropyl ring (e.g., at C1 and C2).
-
Predicted Outcome for SET Pathway: The final cyclopentene product will show the two ¹³C labels incorporated into the newly formed five-membered ring. Mass spectrometry (MS) and ¹³C-NMR would confirm the new connectivity.
-
Predicted Outcome for Hypothetical Ring-Intact Pathway: If the cyclopropyl ring were to remain intact, the ¹³C labels would be found together on a cyclopropyl substituent of the final product. This would be easily distinguishable by MS fragmentation and NMR.
-
-
Deuterium Labeling (KIE): Synthesize this compound with deuterium at the benzylic-like position of the cyclopropyl ring (the C-H bond broken during ring-opening).
-
Predicted Outcome: Because the ring-opening step is extremely fast and typically follows the rate-determining electron transfer, a primary kinetic isotope effect is not expected for the overall reaction rate.[3] However, a secondary KIE might be observable. This experiment is less definitive than ¹³C tracing for this specific mechanism but is invaluable for other reactions where C-H cleavage is rate-limiting.
-
Field-Proven Experimental Protocols
Trustworthiness in mechanistic studies comes from robust, repeatable protocols with built-in controls.
Protocol 1: Synthesis of [1-¹⁵N]-3-Cyclopropylaniline
This protocol is adapted from established methods for synthesizing labeled anilines.[10] The causality behind this multi-step synthesis is to introduce the isotope early from a commercially available, cost-effective source like ¹⁵NH₄Cl.
Workflow Diagram:
Figure 3: Synthetic workflow for preparing ¹⁵N-labeled this compound.
Step-by-Step Methodology:
-
Preparation of ¹⁵N-Phthalimide: React ¹⁵N-Ammonium Chloride with phthalic anhydride at high temperature (~185 °C) to form [¹⁵N]-Phthalimide.
-
Gabriel Amine Synthesis: Deprotonate [¹⁵N]-Phthalimide with potassium carbonate and react it with 1-bromo-3-iodobenzene. The more reactive C-I bond will undergo nucleophilic substitution to yield N-(3-bromophenyl)-[¹⁵N]phthalimide.
-
Suzuki or Buchwald-Hartwig Coupling: React the N-(3-bromophenyl)-[¹⁵N]phthalimide with cyclopropylboronic acid (Suzuki) or cyclopropylamine (Buchwald-Hartwig) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form N-(3-cyclopropylphenyl)-[¹⁵N]phthalimide.[12]
-
Deprotection: Treat the product with hydrazine hydrate in ethanol under reflux to cleave the phthalimide group, yielding the desired [1-¹⁵N]-3-Cyclopropylaniline.
-
Purification & Validation: Purify the final product by column chromatography. Confirm isotopic incorporation and purity using High-Resolution Mass Spectrometry (HRMS), which should show the expected M+1 mass, and NMR spectroscopy.
Protocol 2: Isotopic Labeling Study of a Model Reaction (Nitrosation)
The reaction of N-cyclopropylanilines with nitrous acid is known to proceed via an SET mechanism, causing selective cleavage of the cyclopropyl group.[13] This protocol uses our synthesized ¹⁵N-labeled substrate to validate this pathway.
Step-by-Step Methodology:
-
Reaction Setup: In separate vials, dissolve 0.1 mmol of unlabeled this compound (Control) and 0.1 mmol of [1-¹⁵N]-3-cyclopropylaniline (Test) in 2 mL of aqueous acetic acid at 0 °C.
-
Initiation: To each vial, add a solution of sodium nitrite (0.12 mmol) in water dropwise over 5 minutes. The choice of nitrous acid is critical as it is a well-known SET oxidant for amines.[14]
-
Quenching: After stirring for 30 minutes, quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the reaction mixture with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis by LC-MS/MS:
-
Dissolve the residue in a suitable solvent (e.g., acetonitrile/water).
-
Inject both the Control and Test samples into an LC-MS/MS system (e.g., a Q-TOF or Orbitrap instrument).
-
Self-Validation: The Control sample establishes the exact mass and fragmentation pattern of all reaction products derived from the unlabeled substrate.
-
Data Interpretation: In the Test sample, search for the masses of the products identified in the control, plus 1 amu. For example, if a ring-opened product like 3-phenyl-5-hydroxyisoxazoline is formed[13], its molecular ion peak in the Test sample should be at M+1 compared to the Control, confirming that the aniline nitrogen is retained. If a product is formed without the nitrogen, its mass will be identical in both the Control and Test samples.
-
Conclusion
Isotopic labeling is an indispensable tool for providing unambiguous evidence of reaction mechanisms. For a molecule like this compound, where the fate of the cyclopropyl ring is a central mechanistic question, a multi-pronged approach is most effective. ¹³C labeling offers the most direct and irrefutable evidence for tracking the carbon skeleton through ring-opening and rearrangement processes. Deuterium labeling is the definitive method for assessing the involvement of C-H bond cleavage in the rate-determining step via KIE studies. Finally, ¹⁵N labeling provides a precise way to track the nitrogen atom's journey, which is invaluable for understanding reactions at the amine center. By strategically combining these techniques and employing robust, controlled experimental designs, researchers can build a self-validating case to elucidate even the most complex reaction pathways, accelerating the journey from molecular discovery to innovative pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic isotope effects involving deuteriated aniline nucleophiles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 9. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclopropylaniline
As researchers dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized reagents like 3-Cyclopropylaniline demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures. Our goal is to empower you to manage this chemical waste stream safely, efficiently, and responsibly, ensuring the integrity of your research and the safety of our shared environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health and environmental effects.[1] A thorough understanding of its hazard profile is the foundation of safe disposal.
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[2][3] It is harmful if swallowed, inhaled, or comes into contact with the skin.[2][3] Furthermore, it is a known irritant, capable of causing significant skin and serious eye irritation.[2][4] Inhalation may also lead to respiratory irritation.[2][3][4] The environmental impact, a common concern for aromatic amines, necessitates preventing its release into drains and waterways.[1][5]
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | PubChem[2] |
| Molecular Weight | 133.19 g/mol | PubChem[2] |
| CAS Number | 485402-64-0 | PubChem[2] |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | PubChem[2][3] |
| Primary Hazards | Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant | PubChem[2][3] |
This data underscores why casual disposal methods, such as drain disposal, are unacceptable. The compound's toxicity can harm aquatic life and disrupt ecosystems, while its irritant and harmful properties pose a direct risk to personnel.[1][5]
Pre-Disposal: Safe Handling and Storage of Waste
Proper disposal begins long before the waste container is full. The principles of safe handling and storage for the pure reagent apply equally to its waste form.
Segregation is Critical: Store waste this compound separately from incompatible materials. Aromatic amines can react violently with:
Co-mingling these wastes can lead to exothermic reactions, pressure buildup in containers, and the release of toxic gases.[6]
Container and Labeling Protocol:
-
Select an Appropriate Container: Use a dedicated, compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[8] Ensure the container is in good condition with a tightly sealing cap.
-
Label Accurately: The moment you designate a container for this compound waste, it must be labeled. The label should clearly state:
-
"Hazardous Waste"
-
"this compound"
-
List of all constituents (including solvents and percentages)
-
Associated Hazard Pictograms (e.g., Harmful/Irritant)
-
Accumulation Start Date
-
-
Store Safely: Keep waste containers closed except when adding waste.[8] Store them in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area or chemical storage cabinet, away from heat or ignition sources.[6][8]
Spill and Emergency Procedures
Accidents can happen. A clear, pre-defined emergency plan is non-negotiable.
Immediate Actions for a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart), and safety goggles with a face shield.[4][5]
-
Contain and Absorb: Prevent the spill from spreading or entering drains.[9] Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into your labeled hazardous waste container. Do not use spark-generating tools.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your Environmental Health & Safety (EHS) officer.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations. The only acceptable method is through a licensed hazardous waste disposal service, coordinated by your institution's EHS department.[5][6][10]
Experimental Workflow: From Bench to Final Disposal
-
Waste Characterization: Identify the waste stream. Is it pure this compound, a solution in a solvent, or contaminated materials (e.g., gloves, absorbent pads)? Each must be handled appropriately.
-
Segregation: As detailed in Section 2, ensure the waste is not mixed with incompatible chemicals.[6][7]
-
Containment: Place the waste into its designated, properly labeled container. For contaminated solids like gloves or paper towels, double-bag them in clearly marked hazardous waste bags before placing them in a solid waste drum.
-
EHS Coordination: Contact your institution's EHS department to schedule a waste pickup. Provide them with an accurate description of the waste, including chemical names and quantities. They will manage the logistics of transport and final disposal, which typically involves high-temperature incineration at a permitted facility.[9]
-
Record Keeping: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[5]
The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific excellence and responsible practice. By understanding the chemical's inherent risks, implementing rigorous segregation and containment protocols, and partnering with professional EHS services, we protect ourselves, our colleagues, and the environment. This diligence builds the deep trust that is the hallmark of a world-class research operation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. international.skcinc.com [international.skcinc.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
